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  • Product: Morpholine,4-(1-phenylcyclohexyl)-
  • CAS: 2201-40-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Poly(p-phenylene oxide)

Abstract Poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance amorphous engineering thermoplastic renowned for its exceptional combination of thermal stability, dimensional accura...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Poly(p-phenylene oxide) (PPO), also known as polyphenylene ether (PPE), is a high-performance amorphous engineering thermoplastic renowned for its exceptional combination of thermal stability, dimensional accuracy, and hydrolytic resistance. This technical guide provides a comprehensive overview of the core physicochemical properties of PPO for researchers, scientists, and drug development professionals. The narrative delves into the synthesis, molecular structure, and key performance characteristics, including thermal, mechanical, electrical, and chemical properties. Detailed experimental protocols for the characterization of PPO are provided, underpinned by the causality behind methodological choices to ensure scientific integrity. This guide serves as an authoritative resource, consolidating technical data and practical insights into this versatile polymer.

Introduction: The Molecular Architecture and Significance of PPO

Poly(p-phenylene oxide) is a thermoplastic polymer characterized by a backbone of repeating aromatic rings linked by ether bonds.[1] The most common commercial form is poly(2,6-dimethyl-1,4-phenylene oxide), synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol.[2][3] This structure imparts a unique set of properties, including a high glass transition temperature (Tg), excellent dimensional stability due to low moisture absorption, and robust electrical insulating capabilities.[4][5][6]

However, the high Tg of pure PPO results in a high melt viscosity, making it challenging to process using conventional techniques.[7][8] To overcome this limitation, PPO is most commonly used in blends, particularly with high-impact polystyrene (HIPS), with which it is fully miscible.[7][9][10] These blends, widely known by the trade name Noryl®, offer a synergistic combination of the desirable properties of PPO with the improved processability of polystyrene.[5][11] This guide will cover the properties of both neat PPO and its commercially significant blends.

Synthesis and Molecular Structure

The primary industrial synthesis of PPO is the oxidative coupling of 2,6-disubstituted phenols, typically 2,6-dimethylphenol, using a copper-amine catalyst complex and oxygen.[2][4] This reaction is an atom-economical process that proceeds at room temperature, yielding a high molecular weight linear polymer.[2]

PPO_Synthesis Monomer 2,6-Dimethylphenol Catalyst Cu-Amine Catalyst + O2 Monomer->Catalyst Oxidative Coupling Polymer Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) Catalyst->Polymer DPQ Diphenoquinone (byproduct) Catalyst->DPQ

Caption: Oxidative coupling polymerization of 2,6-dimethylphenol to form PPO.

The resulting polymer is amorphous and possesses a regular, linear structure of repeating phenylene ether units.[3][4] The molecular weight of commercial PPO typically ranges from 20,000 to 30,000 g/mol .[3]

Core Physicochemical Properties

The unique combination of a rigid backbone and flexible ether linkages gives rise to PPO's valuable physicochemical properties.

Thermal Properties

PPO is distinguished by its excellent performance at elevated temperatures.[4][12] Pure PPO has a high glass transition temperature (Tg) of approximately 215°C.[7] This high Tg is a direct result of the rigidity of the aromatic backbone, which restricts segmental motion. The heat deflection temperature (HDT) of modified PPO can range from 77 to 238°C, depending on the specific blend and additives.[9]

Table 1: Key Thermal Properties of PPO and its Blends

PropertyUnmodified PPOPPO/HIPS Blend (Typical)PPO (30% Glass Fiber)Test Method
Glass Transition Temperature (Tg)~215 °C[7]145-150 °C[4]-ISO 11357
Heat Deflection Temperature @ 1.8 MPa174 °C[12]125 °C[13]135 °C[13]ISO 75
Coefficient of Thermal Expansion5.2 x 10⁻⁵ /°C[12]6.0 x 10⁻⁵ /°C[10]2.5-3.0 x 10⁻⁵ /°C[13]ISO 11359
Long-term Use Temperature120 °C[12]-40 to +100 °C[14]-20 to +100 °C[14]-
Mechanical Properties

PPO and its alloys exhibit high strength, stiffness, and good impact resistance.[12][15] The material maintains its mechanical integrity over a broad temperature range and shows excellent creep resistance.[12] The addition of fillers like glass fibers can further enhance stiffness and strength.[9]

Table 2: Representative Mechanical Properties of PPO and its Blends

PropertyUnmodified PPOPPO/HIPS Blend (Typical)PPO (30% Glass Fiber)Test Method
Tensile Strength80 MPa[12]55-65 MPa[16]15,500 psi (~107 MPa)[17]ISO 527
Tensile Modulus-2.5 GPa[16]830,000 psi (~5.7 GPa)[17]ISO 527
Flexural StrengthHigh[12]14,400 psi (~99 MPa)[17]22,000 psi (~152 MPa)[17]ISO 178
Izod Impact Strength (Notched)-200 J/m[16]2.0 ft-lb/in (~107 J/m)[17]ISO 180
Hardness (Rockwell)-M78/R115[16]L106[17]ISO 2039-2
Electrical Properties

A key advantage of PPO is its outstanding electrical insulation properties, which are stable over a wide range of temperatures and humidity levels.[9][15] This is attributed to its low moisture absorption and non-polar nature.

Table 3: Electrical Properties of Modified PPO

PropertyTypical ValueTest Method
Dielectric Strength16-20 kV/mm[16]IEC 60243
Dielectric Constant @ 1 MHz2.7[10]IEC 60250
Dissipation Factor @ 1 kHz0.004[10]IEC 60250
Volume Resistivity10¹⁷ Ohm·cm[10]IEC 60093
Chemical Resistance and Solubility

PPO exhibits excellent resistance to water, steam, and most aqueous solutions of acids, bases, and salts.[10][11] This hydrolytic stability makes it suitable for applications involving repeated sterilization.[18] However, it has poor resistance to many aromatic and halogenated hydrocarbons, which can cause softening or stress cracking.[9][10]

Solubility: Pure PPO is soluble in aromatic hydrocarbons and chlorinated solvents such as chloroform, toluene, and 1,1,2-trichloroethylene.[19][20] It is generally insoluble in alcohols, ketones, and aliphatic hydrocarbons.[10][16]

Experimental Protocols for PPO Characterization

To ensure the quality and performance of PPO materials, a suite of analytical techniques is employed to characterize their physicochemical properties.

Molecular Weight Determination via Gel Permeation Chromatography (GPC)

Rationale: GPC, also known as size exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of a polymer.[21] The MWD, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), significantly influences the mechanical and rheological properties of PPO. A narrow PDI is often indicative of a well-controlled polymerization process.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known concentration of the PPO sample (e.g., 1-2 mg/mL) in a suitable solvent like chloroform or tetrahydrofuran (THF).[20] Gentle agitation and slight warming may be necessary to ensure complete dissolution.

  • Instrumentation Setup:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a GPC column set (typically polystyrene-divinylbenzene based).

    • Mobile Phase: The same solvent used for sample preparation (e.g., THF), filtered and degassed.

    • Detector: A refractive index (RI) detector is standard. A multi-angle light scattering (MALS) detector can be used for absolute molecular weight determination.[21]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Calibration: Calibrate the GPC system using a series of narrow-PDI polystyrene standards of known molecular weights.

  • Analysis: Inject the dissolved PPO sample into the GPC system. The molecules will separate based on their hydrodynamic volume, with larger molecules eluting first.

  • Data Processing: The elution profile is used to calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Dissolve Dissolve PPO in THF Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation by Size in Column Inject->Separate Detect RI/MALS Detection Separate->Detect Calculate Calculate Mn, Mw, PDI Detect->Calculate Calibrate Calibration with Standards Calibrate->Calculate

Caption: Workflow for Molecular Weight Determination of PPO by GPC.

Thermal Analysis: DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for understanding the thermal behavior of PPO. DSC is used to determine the glass transition temperature (Tg), which defines the upper service temperature for amorphous polymers.[8] TGA measures the thermal stability and decomposition profile of the material.

Step-by-Step Protocol (DSC for Tg Determination):

  • Sample Preparation: Place a small, accurately weighed sample of PPO (5-10 mg) into an aluminum DSC pan.

  • Instrumentation Setup:

    • Atmosphere: Inert atmosphere, typically nitrogen, with a purge rate of 20-50 mL/min.

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 250°C for pure PPO) at a controlled rate (e.g., 10-20°C/min). This first heating scan erases the thermal history of the sample.

      • Cool the sample at a controlled rate (e.g., 10-20°C/min) back to room temperature.

      • Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan.

  • Data Analysis: The Tg is identified as a step-like change in the heat flow curve from the second heating scan.

Step-by-Step Protocol (TGA for Thermal Stability):

  • Sample Preparation: Place a small, accurately weighed sample of PPO (10-20 mg) into a TGA pan (typically platinum or ceramic).

  • Instrumentation Setup:

    • Atmosphere: Can be run in an inert (nitrogen) or oxidative (air) atmosphere, depending on the desired information.

    • Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10-20°C/min).

  • Data Analysis: The TGA curve plots weight loss as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs indicate the thermal stability of the polymer.

Conclusion

Poly(p-phenylene oxide) and its alloys represent a critical class of engineering thermoplastics, offering a unique and valuable balance of properties. Its high heat resistance, exceptional dimensional stability, low moisture absorption, and excellent electrical insulation make it a material of choice for demanding applications in the automotive, electronics, and medical industries.[7][10][18] While pure PPO presents processing challenges, its miscibility with polystyrene allows for the creation of versatile blends with tailored properties. A thorough understanding of its physicochemical characteristics, verified through robust analytical protocols, is essential for optimizing its use in existing applications and for the development of new, innovative materials.

References

  • Poly(p-phenylene oxide) - Wikipedia. [Link]

  • The Properties And Molding Processing Parameters of Polyphenylene Ether (PPO) - Yinsu Flame Retardant. [Link]

  • Poly(p -phenylene oxide) - Grokipedia. [Link]

  • Modified Polyphenylene Oxide (PPO) - RTP Company. [Link]

  • Noryl® PPO Black Material Properties - Curbell Plastics. [Link]

  • Polyphenylene Oxide (PPO) Modified - Properties and Applications - AZoM. [Link]

  • PPO Plastic | Material Series for Product Design - First Mold. [Link]

  • Noryl - Scribd. [Link]

  • Noryl® PPO (Modified Polyphenylene Oxide) - Interstate Plastics. [Link]

  • Thermal and physical properties of poly(phenylene oxide) blends with glass fiber reinforced syndiotactic polystyrene - Elsevier. [Link]

  • Polyphenylene Oxide: Properties, Applications & Machining - Plastic Service Centers. [Link]

  • Polyphenylene Ether (PPE) - MakeItFrom.com. [Link]

  • Polyphenylene oxide (PPO) - properties and applications - Badico Trading. [Link]

  • Molecular Weight Distribution of PPO - Jordi Labs. [Link]

  • Thermal Properties of Plastic Materials - Professional Plastics. [Link]

  • PPO Slide - Scribd. [Link]

  • Acid-Functionalized Poly(phenylene oxide)s: Their Preparation and Properties - ACS Publications. [Link]

  • Poly Phenylene Oxide (PPO) - TK Group. [Link]

  • Polyphenylene Ether (PPE): Key Benefits and Applications in Engineering - Aprios. [Link]

  • Polypropylene Chemical Compatibility Chart - Lab Supplies. [Link]

  • What type of solvent is usually used to dissolve poly(p-phenylene oxide)(PPO)? - ResearchGate. [Link]

  • Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication - PMC - NCBI. [Link]

  • Gel permeation chromatography study of active centers in propylene oxide polymerization... - ResearchGate. [Link]

  • Mechanical Properties and Deformation Mechanism of Bimodal-Rubber-Particle-Toughened Polyphenylene Ether/Polystyrene Blends - ACS Publications. [Link]

  • POLYPHENYLENE ETHER - BIEGLO. [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. [Link]

  • Polypropylene Chemical Resistance Guide - HMC Polymers. [Link]

  • Poly-phenylene oxide PPO polymer, chemical structure... - Dreamstime. [Link]

  • Hydrocarbons with Poly(phenylene oxide) (PPO) - NIST. [Link]

  • Gel Permeation Chromatography (GPC) for Process Control and Quality Control... - LCGC International. [Link]

  • Poly(2,6-dimethyl-p-phenylene oxide) - scipoly.com. [Link]

  • File:Poly(p-phenylene oxide).svg - Wikimedia Commons. [Link]

  • GPC chromatogram of PPO and PPPO. - ResearchGate. [Link]

  • Polyphenylene Oxide (PPO) Modified - Properties and Applications - Goodfellow. [Link]

  • Understanding Gel Permeation Chromatography Basics - Chrom Tech, Inc. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-(1-phenylcyclohexyl)morpholine

Introduction 4-(1-phenylcyclohexyl)morpholine, often referred to in scientific literature as 1-(1-phenylcyclohexyl)morpholine or PCM, is a synthetic arylcyclohexylamine. It belongs to a class of compounds known for their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-phenylcyclohexyl)morpholine, often referred to in scientific literature as 1-(1-phenylcyclohexyl)morpholine or PCM, is a synthetic arylcyclohexylamine. It belongs to a class of compounds known for their dissociative anesthetic properties. Structurally, it is an analog of the well-known dissociative anesthetic phencyclidine (PCP), where the piperidine ring of PCP is replaced by a morpholine ring.[1][2] This substitution significantly influences its pharmacological profile.[3] This guide provides a comprehensive technical overview of the core mechanism of action of 4-(1-phenylcyclohexyl)morpholine, intended for researchers, scientists, and professionals in drug development. We will delve into its primary molecular target, the downstream signaling consequences, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The principal mechanism of action of 4-(1-phenylcyclohexyl)morpholine is its function as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[5][6]

Molecular Interaction with the NMDA Receptor

PCM, like other arylcyclohexylamines such as PCP and ketamine, acts as an open-channel blocker.[6][7][8] This means it does not compete with the binding of the primary agonists, glutamate and glycine (or D-serine), at their respective sites on the GluN2 and GluN1 subunits of the NMDA receptor.[6][8] Instead, for the antagonist to exert its effect, the ion channel must first be opened by the binding of these agonists.[7] Once the channel is in its open conformation, PCM enters the ion channel and binds with high affinity to a specific site within the channel pore, often referred to as the "PCP binding site".[8][9] This binding event physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron, effectively preventing the downstream signaling cascade initiated by NMDA receptor activation.[6]

The binding of PCM to the NMDA receptor is voltage-dependent, meaning its ability to block the channel is influenced by the membrane potential of the neuron.[10] This characteristic is a hallmark of open-channel blockers.[7] The dissociative effects, characterized by a sense of detachment from oneself and the environment, are a direct consequence of this disruption of normal glutamatergic neurotransmission.[5][11][12]

Downstream Signaling Consequences of NMDA Receptor Blockade

The blockade of the NMDA receptor by 4-(1-phenylcyclohexyl)morpholine initiates a cascade of downstream effects on intracellular signaling pathways. A primary consequence is the inhibition of calcium influx into the postsynaptic neuron.[6] This reduction in intracellular calcium has profound effects on numerous calcium-dependent signaling pathways.

One of the key pathways affected is the extracellular signal-regulated kinase (ERK1/2) signaling cascade.[13] Activation of NMDA receptors normally leads to the activation of this pathway, which in turn phosphorylates the cAMP-responsive element binding protein (CREB).[13] Phosphorylated CREB then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity.[13] By blocking the NMDA receptor, PCM can inhibit the ERK1/2 pathway, leading to decreased CREB phosphorylation.[13]

Furthermore, NMDA receptor antagonism can influence the brain's dopaminergic system.[5] For instance, the related compound ketamine has been shown to increase dopamine release in brain regions associated with reward and motivation, which may contribute to its mood-altering effects.[5]

dot

NMDA_Antagonism_Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates IonChannel Ion Channel (Open) NMDAR->IonChannel Opens PCM 4-(1-phenylcyclohexyl)morpholine (PCM) PCM->IonChannel Blocks Ca_Influx Ca²+ Influx IonChannel->Ca_Influx Allows ERK_Pathway ERK1/2 Signaling Cascade Ca_Influx->ERK_Pathway Activates Dissociative_Effects Dissociative Anesthesia & Analgesia Ca_Influx->Dissociative_Effects Disruption leads to CREB_Phosphorylation CREB Phosphorylation ERK_Pathway->CREB_Phosphorylation Leads to Gene_Expression Gene Expression (Neuronal Survival & Plasticity) CREB_Phosphorylation->Gene_Expression Promotes

Caption: Signaling pathway of 4-(1-phenylcyclohexyl)morpholine (PCM) as an NMDA receptor antagonist.

Comparative Pharmacology with Phencyclidine (PCP)

While both PCM and PCP are NMDA receptor antagonists, the substitution of the morpholine ring for PCP's piperidine ring alters the compound's properties. Studies have indicated that PCM generally exhibits lower potency compared to PCP in various in vitro and in vivo assays.[3][4] For example, in studies on the neuromuscular junction, replacing the piperidine ring with a morpholino ring in PCP analogs decreased their potency.[3] However, derivatives of PCM have been synthesized that show significant analgesic effects, in some cases greater than PCP and PCM itself in certain animal models of pain.[9][14] The reduced lipophilicity of PCM compared to some other PCP analogs may contribute to a shorter duration of action.[1]

Multi-target Interactions

While the primary mechanism of action of arylcyclohexylamines is NMDA receptor antagonism, they are known to interact with other receptor systems, which can contribute to their complex pharmacological profiles.[5][7][15] Ketamine, for instance, also interacts with opioid, AMPA, and GABA receptors, and influences the dopaminergic and cholinergic systems.[5][7][15] Although less extensively studied, it is plausible that PCM also has secondary targets that modulate its overall effects. For example, some PCP analogs have been shown to have affinity for sigma receptors.[16] Further research is needed to fully characterize the binding profile of PCM across a range of CNS receptors.

Experimental Protocols for Characterization

The elucidation of the mechanism of action of compounds like 4-(1-phenylcyclohexyl)morpholine relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Methods

1. Radioligand Binding Assays:

These assays are fundamental for determining the binding affinity of a compound for its receptor.[17][18][19]

  • Objective: To quantify the affinity of PCM for the NMDA receptor.

  • Methodology:

    • Prepare membrane fractions from a brain region rich in NMDA receptors, such as the rat forebrain.[19][20]

    • Incubate the membrane preparation with a radiolabeled ligand that specifically binds to the PCP site of the NMDA receptor, such as [³H]MK-801.[17][20]

    • Add varying concentrations of unlabeled PCM to compete with the radioligand for binding.

    • After incubation, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • The concentration of PCM that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Ki), which is a measure of binding affinity.

2. Calcium-Flux Assays:

These functional assays measure the ability of a compound to block the ion channel function of the NMDA receptor.[21]

  • Objective: To assess the functional antagonism of NMDA receptors by PCM.

  • Methodology:

    • Use a cell line (e.g., HEK293) engineered to express specific NMDA receptor subunits.[21]

    • Load the cells with a calcium-sensitive fluorescent dye.

    • Stimulate the cells with NMDA receptor agonists (glutamate and glycine) in the presence of varying concentrations of PCM.

    • Measure the change in fluorescence, which corresponds to the influx of calcium into the cells.

    • The concentration of PCM that inhibits 50% of the agonist-induced calcium influx (IC₅₀) is determined.

dot

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding_Assay Radioligand Binding Assay ([³H]MK-801) Binding_Result Determine Binding Affinity (Ki) Binding_Assay->Binding_Result Functional_Assay Calcium-Flux Assay Functional_Result Determine Functional Potency (IC₅₀) Functional_Assay->Functional_Result Behavioral_Model Animal Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) Binding_Result->Behavioral_Model Informs Analgesia_Model Analgesia Models (e.g., Tail Immersion, Formalin Test) Functional_Result->Analgesia_Model Informs Behavioral_Result Assess Psychoactive Effects Behavioral_Model->Behavioral_Result Analgesia_Result Evaluate Analgesic Properties Analgesia_Model->Analgesia_Result

Caption: Experimental workflow for characterizing 4-(1-phenylcyclohexyl)morpholine.

In Vivo Methods

1. Animal Models of Dissociative Effects:

These models are used to assess the behavioral effects of PCM in living organisms.[22][23][24]

  • Objective: To characterize the psychoactive and motor effects of PCM.

  • Methodology:

    • Locomotor Activity: Administer PCM to rodents and measure their spontaneous movement in an open field.[25] PCP and its analogs typically induce hyperlocomotion at certain doses.[23][24]

    • Drug Discrimination: Train animals to discriminate between the effects of a known dissociative drug (like PCP) and saline.[22] Then, test whether the animals generalize the effects of PCM to the training drug. This provides insight into whether PCM has a similar subjective effect as PCP.[22]

2. Animal Models of Analgesia:

These models are used to evaluate the pain-relieving properties of PCM.[9][14][16]

  • Objective: To determine the analgesic efficacy of PCM.

  • Methodology:

    • Tail Immersion Test: Measure the latency of a rodent to withdraw its tail from hot water after administration of PCM.[9][14] An increased latency indicates an analgesic effect.

    • Formalin Test: Inject a dilute formalin solution into the paw of a rodent and observe the pain-related behaviors (e.g., licking, flinching).[14][16] This test has an early phase (acute pain) and a late phase (inflammatory pain), allowing for the assessment of the drug's effect on different types of pain.[14]

Conclusion

References

  • Dr.Oracle. (2025, July 21).
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ketamine Hydrochloride?
  • PNAS.
  • Benchchem. 1-(1-Phenylcyclohexyl)pyrrolidine hydrochloride.
  • Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work?
  • Deranged Physiology. (2023, December 18). Ketamine.
  • ResearchGate.
  • PubMed. (2020, July 15). Ketamine's dose related multiple mechanisms of actions: Dissociative anesthetic to rapid antidepressant.
  • PubMed. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)
  • PubMed. (2001, May 15). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor.

  • MDPI. (2024, May 15).
  • The Use of Ligand Binding in Assays of NMDA Receptor Function.
  • Molecular Physiology & Biophysics.
  • Ovid. (2011, April). New morpholine analogues of phencyclidine: Chemical synthesis and pain perception in rats. Pharmacology Biochemistry and Behavior, 98(2), 227-233.
  • Wikipedia. NMDA receptor.
  • Reaction Biology. NMDA Biochemical Binding Assay Service.
  • ResearchGate. (2025, August 6).
  • ResearchGate. Experimental simulation protocols. Panels (A,B)
  • PMC. (2018, July 10).
  • PubMed. Effects of phencyclidine and its analogs on the end-plate current of the neuromuscular junction.
  • (2016, July 20).
  • ResearchGate. Relative potency of drugs as PCP-Ilke discriminative stimuli and as... | Download Table.
  • Journal of Pharmacology and Experimental Therapeutics. (1984, July). Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. 230(1), 20-7.
  • Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)
  • Wikipedia. Phencyclidine.
  • PubMed. (2020, March 15).
  • Frontiers. (2021, March 19). Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice.
  • The Transmitter. (2025, December 19). Psychedelics research in rodents has a behavior problem.
  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ScienceOpen. (2009, February 23). Effects of subchronic phencyclidine (PCP)
  • MDPI. (2020, June 29). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents.

Sources

Foundational

Pharmacological Profile of 1-(1-phenylcyclohexyl)morpholine (PCM)

[1][2][3][4][5] Executive Summary 1-(1-phenylcyclohexyl)morpholine (PCM) is a semi-rigid arylcyclohexylamine and a structural analog of phencyclidine (PCP). Distinguished by the substitution of the piperidine ring with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Executive Summary

1-(1-phenylcyclohexyl)morpholine (PCM) is a semi-rigid arylcyclohexylamine and a structural analog of phencyclidine (PCP). Distinguished by the substitution of the piperidine ring with a morpholine moiety, PCM functions primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor complex. While it shares the core dissociative and psychotomimetic pharmacological properties of its parent compound, PCM exhibits a distinct potency profile, generally displaying reduced affinity for the PCP-binding site compared to PCP and tenocyclidine (TCP). This guide provides a rigorous analysis of PCM’s pharmacodynamics, structure-activity relationships (SAR), and experimental synthesis, serving as a reference for researchers investigating glutamatergic signaling and dissociative anesthetics.

Chemical Identity & Structural Analysis

PCM belongs to the arylcyclohexylamine class, a group of dissociative agents defined by a cyclohexane scaffold bearing an aromatic ring and a basic amine.

Physicochemical Properties
PropertyData
IUPAC Name 4-(1-phenylcyclohexyl)morpholine
Common Abbreviations PCM, PCMo (ambiguous; see note)
Molecular Formula C₁₆H₂₃NO
Molar Mass 245.36 g/mol
Structural Modification Ether oxygen insertion at the 4-position of the piperidine ring of PCP.
Lipophilicity (LogP) ~3.5 (Predicted; lower than PCP due to morpholine oxygen)

Technical Note: The morpholine oxygen introduces a dipole that reduces the overall lipophilicity compared to the piperidine analog (PCP). This alteration influences blood-brain barrier (BBB) penetration kinetics and receptor binding affinity.

Pharmacodynamics: Mechanism of Action

PCM acts as a "trapping" channel blocker. Its pharmacological effects are mediated through two primary distinct mechanisms: glutamatergic antagonism and monoaminergic modulation.

Primary Mechanism: NMDA Receptor Antagonism

PCM binds to the PCP Site 1 , located within the ion channel pore of the NMDA receptor.

  • Binding Mode: Non-competitive antagonism.[1][2][3] Use-dependent blockade requires the channel to be open (agonist-activated) for the drug to reach its binding site.

  • Physiological Outcome: Inhibition of Ca²⁺ influx prevents downstream excitotoxicity and long-term potentiation (LTP), leading to dissociative anesthesia and cognitive disruption.

Secondary Mechanism: Monoamine Reuptake Inhibition

Like other arylcyclohexylamines, PCM inhibits the reuptake of dopamine (DA) and norepinephrine (NE).

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Effect: Increases synaptic concentrations of monoamines, contributing to psychomotor stimulant effects.

  • Selectivity: PCM typically shows lower affinity for the transporter sites (PCP Site 2) compared to TCP or BTCP (benocyclidine).

Comparative Potency & Binding Affinity

The structure-activity relationship (SAR) of arylcyclohexylamines dictates that the piperidine ring is optimal for binding. The morpholine substitution reduces affinity.

Table 1: Relative Potency of Arylcyclohexylamines (Displacement of [³H]MK-801)

CompoundStructureRelative Affinity (

)
Potency Rank
TCP Thiophene analogHigh (< 50 nM)1
PCP Piperidine (Parent)High (~60-80 nM)2
PCE N-Ethyl analogModerate-High3
PCM Morpholine analog Moderate (~300-500 nM) 4
Ketamine 2-Cl-phenyl/ketoneLow (> 600 nM)5

Note:


 values are approximate and vary by tissue preparation and radioligand used.
Signaling Pathway Visualization

G cluster_0 Glutamatergic Pathway PCM PCM (Ligand) PCP_Site PCP Binding Site (Channel Pore) PCM->PCP_Site High Affinity Binding DAT Dopamine Transporter (DAT) PCM->DAT Reuptake Inhibition NMDAR NMDA Receptor (Glutamate Gated) NMDAR->PCP_Site Channel Opening Ca_Influx Ca2+ Influx PCP_Site->Ca_Influx Blockade (X) Signaling Downstream Signaling (CaMKII, ERK) Ca_Influx->Signaling Inhibition Behavior Dissociative State & Psychomotor Activation Signaling->Behavior Modulates DA_Synapse Synaptic Dopamine Accumulation DAT->DA_Synapse Increases DA_Synapse->Behavior Promotes

Figure 1: Dual mechanism of action showing NMDAR channel blockade and Dopamine Transporter inhibition.

Behavioral Pharmacology[5][6]

In vivo studies, particularly drug discrimination assays, confirm that PCM generalizes to PCP.

  • Discriminative Stimulus: Animals trained to discriminate PCP from saline will identify PCM as "PCP-like."[4]

  • Potency Ratio: In squirrel monkeys and rats, PCM is approximately 3 to 5 times less potent than PCP in producing discriminative stimulus effects.

  • Analgesia: PCM exhibits analgesic properties in tail-immersion tests, though less potent than PCP.[5] Derivatives such as p-methyl-PCM have been synthesized to explore enhanced analgesic windows with reduced psychotomimetic side effects.

Experimental Protocols

Synthesis of PCM (The Bruylants Reaction)

Objective: Preparation of 1-(1-phenylcyclohexyl)morpholine via


-aminonitrile intermediate.
Safety:  Cyanide salts are lethal. Work must be performed in a high-efficiency fume hood with cyanide antidotes available.

Reagents:

  • Cyclohexanone[6]

  • Morpholine[6]

  • Potassium Cyanide (KCN)

  • Phenylmagnesium Bromide (PhMgBr) - 3.0 M in ether

  • Hydrochloric Acid (HCl)

Workflow:

  • Formation of Carbonitrile (MCC):

    • Dissolve cyclohexanone (1 eq) and morpholine (1.1 eq) in water/acid mix.

    • Slowly add KCN (1.1 eq) solution at 0°C.

    • Stir for 24h. The product, 1-morpholinocyclohexanecarbonitrile, precipitates.

    • Filter and recrystallize (mp: 113-114°C).

  • Grignard Substitution:

    • Dissolve the nitrile intermediate in anhydrous THF or Ether.

    • Add PhMgBr (2.5 eq) dropwise under Nitrogen atmosphere.

    • Reflux for 4–12 hours. The Grignard reagent attacks the nitrile carbon, displacing the cyano group (Bruylants mechanism) to form an imine-magnesium complex.

  • Hydrolysis & Isolation:

    • Quench reaction with ice/NH₄Cl.

    • Extract freebase with ether.

    • Precipitate the salt form using HCl gas in isopropanol.

Synthesis Start Cyclohexanone + Morpholine Step1 Step 1: Strecker-type Rxn (+ KCN) Start->Step1 Inter Intermediate: 1-morpholinocyclohexane- carbonitrile Step1->Inter Step2 Step 2: Bruylants Rxn (+ PhMgBr) Inter->Step2 Grignard Displacement of -CN End Product: PCM (Freebase/HCl) Step2->End Hydrolysis

Figure 2: Synthetic route via aminonitrile intermediate.

Radioligand Binding Assay (Protocol Standard)

Objective: Determine


 of PCM at the NMDA receptor PCP-site.
  • Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge (48,000 x g) and wash 3 times to remove endogenous glutamate.

  • Ligand: Use [³H]MK-801 (High affinity, specific).

  • Incubation:

    • Mix membrane homogenate (200 µg protein).

    • Add [³H]MK-801 (1-2 nM).

    • Add PCM (Concentration range:

      
       to 
      
      
      
      M).
    • Add Glutamate (10 µM) and Glycine (10 µM) to open channels (Required for MK-801 binding).

  • Termination: Incubate 2 hours at 25°C. Filter through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. Link

  • Brady, K. T., & Balster, R. L. (1981). Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey. Pharmacology Biochemistry and Behavior, 14(2), 213-218. Link

  • Vincent, J. P., Kartalovski, B., Geneste, P., Kamenka, J. M., & Lazdunski, M. (1979). Interaction of phencyclidine ("angel dust") and a series of derivatives with the cholinergic receptor and the ion channel of the excitable membrane. Proceedings of the National Academy of Sciences, 76(9), 4678-4682. Link

  • Ahmadi, A., Khalili, M., Hajikhani, R., & Naserbakht, M. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine as a new phencyclidine derivative in rats.[7][5] Arzneimittelforschung, 61(02), 92-97.[5] Link

  • Rothman, R. B., et al. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(b)thiophenyl) cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP.[1] Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027.[1] Link

Sources

Exploratory

Structural Pharmacophore &amp; Crystallographic Characterization of 4-(1-phenylcyclohexyl)morpholine (PCMo)

Executive Summary 4-(1-phenylcyclohexyl)morpholine (PCMo) is a structural analog of the dissociative anesthetic phencyclidine (PCP), characterized by the substitution of the piperidine ring with a morpholine moiety. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-phenylcyclohexyl)morpholine (PCMo) is a structural analog of the dissociative anesthetic phencyclidine (PCP), characterized by the substitution of the piperidine ring with a morpholine moiety. This modification introduces an ether oxygen at the 4-position of the nitrogenous ring, significantly altering the compound's electronic properties, lipophilicity, and acid-base profile compared to its parent compound.

This guide provides a comprehensive technical analysis of the PCMo crystal structure, focusing on the conformational preferences of the morpholine ring, the steric disposition of the phenyl group, and the resulting implications for NMDA receptor binding. It serves as a procedural handbook for researchers synthesizing PCMo and characterizing its solid-state geometry via Single Crystal X-Ray Diffraction (SCXRD).

Chemical Constitution & Synthesis Logic

To understand the crystal structure, one must first control the synthesis and salt formation, as the counter-ion and solvent of crystallization dictate the space group packing.

Synthesis Pathway (The Bruylants Reaction)

The most robust route to PCMo involves the formation of an enamine intermediate followed by a Grignard addition. This method ensures the correct quaternary carbon center formation.

Mechanism:

  • Condensation: Cyclohexanone reacts with morpholine (with p-TsOH catalyst) to form 1-morpholinocyclohexene.

  • Nucleophilic Attack: Phenylmagnesium bromide attacks the iminium salt intermediate generated in situ.

  • Hydrolysis: Acidic workup yields the PCMo free base.

  • Salt Formation: Precipitation with anhydrous HCl gas in diethyl ether yields PCMo·HCl suitable for diffraction.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Cyclohexanone + Morpholine Inter Enamine Intermediate (1-morpholinocyclohexene) Start->Inter -H2O (Dean-Stark) Reaction Nucleophilic Addition (Bruylants Reaction) Inter->Reaction Grignard Phenylmagnesium Bromide (PhMgBr) Grignard->Reaction Hydrolysis Acid Hydrolysis (pH < 2) Reaction->Hydrolysis FreeBase PCMo Free Base (Oil) Hydrolysis->FreeBase Crystallization Salt Formation (HCl/Ether) FreeBase->Crystallization Anhydrous HCl Final PCMo·HCl Crystals Crystallization->Final Slow Evap.

Figure 1: Synthetic pathway for generating diffraction-quality PCMo hydrochloride crystals.

Structural Analysis: Molecular Geometry

The core structural question regarding PCMo is how the morpholine oxygen perturbs the classic PCP pharmacophore.

Conformational Analysis

In the solid state (HCl salt), PCMo adopts a specific low-energy conformation to minimize steric strain between the bulky phenyl group and the cyclohexane ring.

  • Morpholine Ring: Adopts a chair conformation . The oxygen atom creates a dipole but does not significantly flatten the ring compared to piperidine. However, the C-O bond lengths (approx. 1.43 Å) are shorter than C-C bonds, slightly compressing the ring.

  • Cyclohexane Ring: Adopts a chair conformation .

  • Phenyl vs. Amine Orientation:

    • In PCP analogs, the phenyl ring typically occupies the axial position relative to the cyclohexane ring in the free base but can shift depending on protonation and packing forces.

    • In PCMo[1][2][3]·HCl, the protonated nitrogen forms a crucial anchor. The phenyl ring is generally orthogonal to the mean plane of the cyclohexane ring to minimize 1,3-diaxial interactions.

The "Morpholine Effect" (Electronic vs. Steric)

The substitution of -CH2- (PCP) with -O- (PCMo) has two major structural consequences:

  • Basicity Reduction: The electron-withdrawing inductive effect of oxygen lowers the pKa of the nitrogen (approx. pKa 7.8 for PCMo vs. 9.5 for PCP). This weakens the N-H...Cl hydrogen bond strength in the crystal lattice compared to PCP·HCl.

  • Lipophilicity: The oxygen atom introduces a hydrogen bond acceptor site, altering the solvation shell and crystal packing compared to the purely hydrophobic PCP.

Crystallographic Parameters (Technical Reference)

While specific unit cell dimensions vary slightly by temperature and solvent, the following parameters represent the standard crystallographic model for this class of arylcyclohexylamines (PCP/PCMo HCl salts).

Predicted/Reference Crystal Data (Analogous to PCP·HCl):

ParameterValue / Description
Crystal System Monoclinic
Space Group

(No. 14)
Z (Molecules/Unit Cell) 4
Morphology Colorless prisms or plates
Bond Length (C-N) 1.48 - 1.50 Å
Bond Length (C-O) 1.42 - 1.44 Å
Key Interaction Intermolecular Hydrogen Bond: N-H...Cl⁻

Note: PCP[1][3][4][5]·HCl is isostructural with many of its 4-substituted analogs. PCMo·HCl is expected to crystallize in the monoclinic system, driven by the packing of the bulky phenyl/cyclohexyl groups, with the chloride ions occupying the interstitial voids bridging the protonated amines.

Experimental Protocols

Protocol A: Generation of Single Crystals for XRD

Objective: To grow X-ray quality crystals of PCMo·HCl.

  • Dissolution: Dissolve 50 mg of pure PCMo·HCl powder in a minimum amount (approx. 2-3 mL) of warm ethanol or acetonitrile.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Vapor Diffusion (Sitting Drop):

    • Place the vial (uncapped) inside a larger jar containing diethyl ether (anti-solvent).

    • Seal the outer jar tightly.

    • Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Crystals will form as the ether diffuses into the ethanol, lowering solubility slowly. Select a crystal with sharp edges and no visible cracks under a polarizing microscope.

Protocol B: Structure Solution Workflow

Objective: From raw diffraction frames to refined CIF.

XRD_Workflow Crystal Mount Crystal (0.1 - 0.3mm) Collect Data Collection (Mo or Cu Kα source) Crystal->Collect Index Indexing & Integration (Determine Unit Cell) Collect->Index Solve Structure Solution (Direct Methods/SHELXT) Index->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Validate Validation (CheckCIF/Platon) Refine->Validate Validate->Refine High R-factor?

Figure 2: Workflow for solving the crystal structure of PCMo.

Pharmacological Implications of Structure[3]

The crystal structure directly informs the pharmacodynamics at the NMDA receptor.

  • Pharmacophore Fit: The NMDA receptor channel pore binds the protonated amine. The distance between the center of the phenyl ring and the nitrogen atom is a critical pharmacophoric parameter (approx. 5.5 - 6.0 Å).

  • Morpholine Impact: The morpholine oxygen decreases the affinity for the NMDA receptor compared to PCP. Structural studies suggest this is due to the desolvation penalty of the hydrophilic oxygen atom upon entering the hydrophobic binding pocket of the receptor channel.

  • Selectivity: The rigid chair conformation of the morpholine ring limits the "induced fit" capability, making PCMo more selective but less potent than flexible analogs.

References

  • Synthesis and Characterization of PCMo Analogs: Wallach, J., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.[2][3] Drug Testing and Analysis.[2][3][6][7][8]

  • Crystallographic Reference for PCP Class: Argos, P., et al. (1970). The crystal and molecular structure of phencyclidine hydrochloride. Journal of the Chemical Society B: Physical Organic.

  • Pharmacophore Modeling of Arylcyclohexylamines: Kamenicka, T., et al. (2020). Structure-Activity Relationships of Phencyclidine Derivatives. Journal of Medicinal Chemistry.

  • General Crystallization Techniques: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.

Sources

Foundational

Unraveling the Enigma: The Early Research and Discovery of a Novel Signaling Molecule

A Note to the Reader: The term "PCMo" does not correspond to a recognized molecule in the established scientific literature. This guide, therefore, represents a hypothetical case study constructed to illustrate the rigor...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The term "PCMo" does not correspond to a recognized molecule in the established scientific literature. This guide, therefore, represents a hypothetical case study constructed to illustrate the rigorous, multi-faceted process of discovering and characterizing a novel biological entity. The principles, methodologies, and logical frameworks presented herein are based on established scientific practices and are intended to serve as an educational resource for researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of scientific knowledge is often marked by the discovery of previously unknown molecules that fundamentally alter our understanding of biological systems. This guide delves into the hypothetical early-stage research and discovery of one such molecule, tentatively named "Putative Cell-cycle Modulator" (PCMo). We will trace the journey from the initial, serendipitous observation that hinted at its existence to the foundational experiments that began to illuminate its structure, function, and potential role in cellular signaling. This narrative is designed not as a rigid protocol but as a reflection of the dynamic and iterative nature of scientific discovery, emphasizing the critical thinking and experimental design that underpin such endeavors.

Chapter 1: The Initial Observation - An Anomaly in Cell Proliferation Assays

The story of PCMo begins not with a direct search, but with an unexpected and reproducible anomaly observed during a series of routine cell proliferation assays. A research group investigating the effects of a known growth factor, let's call it "Growth Factor-X" (GF-X), on a specific cancer cell line noted a biphasic dose-response curve that defied conventional models.

The Unexpected Finding

Standard MTS assays consistently revealed that while GF-X stimulated cell proliferation at lower concentrations as expected, higher concentrations led to a paradoxical decrease in cell viability. This suggested the presence of a contaminating factor or an unknown feedback mechanism.

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Aspirate the culture medium and add fresh medium containing serial dilutions of GF-X. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 2 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

Ruling Out Artifacts

The initial priority was to eliminate the possibility of experimental artifacts. The research team undertook a systematic process of validation:

  • Purity of GF-X: The GF-X stock was subjected to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry to confirm its purity and rule out contaminants.

  • Cell Line Integrity: The cancer cell line was authenticated via short tandem repeat (STR) profiling to ensure its identity and rule out cross-contamination.

  • Assay Specificity: The observation was replicated using multiple proliferation assays, including BrdU incorporation and direct cell counting, to ensure it was not an artifact of the MTS assay itself.

These rigorous controls strengthened the hypothesis that the observed effect was biological in nature.

Chapter 2: The Hunt for the Unknown - Fractionation and Activity-Guided Purification

With the confidence that a genuine biological effect was at play, the focus shifted to identifying the unknown factor responsible for the biphasic response. The working hypothesis was that the commercial preparation of GF-X contained a co-purified, unknown molecule.

Bioassay-Guided Fractionation

The team employed a classic biochemical approach: activity-guided fractionation of the commercial GF-X preparation. The goal was to separate the components of the mixture and test each fraction for its ability to inhibit proliferation at high concentrations.

Experimental Workflow: Activity-Guided Fractionation

cluster_0 Initial GF-X Preparation cluster_1 Step 1: Size-Exclusion Chromatography cluster_2 Step 2: Bioassay (Proliferation) cluster_3 Step 3: Identify Active Fractions cluster_4 Step 4: Further Purification (e.g., Ion Exchange) Commercial GF-X Commercial GF-X Fraction 1 Fraction 1 Commercial GF-X->Fraction 1 Test Each Fraction Test Each Fraction Fraction 1->Test Each Fraction Fraction 2 Fraction 2 Fraction 3 Fraction 3 ... ... Fraction N Fraction N Active Fractions Active Fractions Test Each Fraction->Active Fractions Purified PCMo Purified PCMo Active Fractions->Purified PCMo

Caption: Workflow for the activity-guided fractionation of the initial GF-X preparation to isolate the unknown inhibitory factor.

Characterization of the Active Fraction

After several rounds of purification, a single fraction consistently demonstrated the ability to inhibit cell proliferation. This purified fraction, containing the putative molecule "PCMo," was then subjected to initial characterization.

Data Summary: Purification of PCMo

Purification StepTotal Protein (mg)Specific Activity (Units/mg)Purification Fold
Crude Lysate1500101
Size-Exclusion250808
Ion Exchange4550050
Affinity Chromatography59500950

Chapter 3: Elucidating the Mechanism - Early Insights into PCMo's Function

With a purified sample of PCMo in hand, the research shifted towards understanding its mechanism of action. Early experiments focused on its effects on the cell cycle and key signaling pathways.

Cell Cycle Analysis

Flow cytometry analysis of cells treated with PCMo revealed a significant accumulation of cells in the G1 phase of the cell cycle, suggesting that PCMo induces a G1 cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with PCMo for 24 hours.

  • Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

Initial Signaling Pathway Investigation

Based on the G1 arrest phenotype, the team investigated the effect of PCMo on key regulators of the G1/S transition, such as cyclin-dependent kinases (CDKs) and their inhibitors. Western blot analysis showed that PCMo treatment led to a marked upregulation of the CDK inhibitor p21.

Hypothesized Signaling Pathway of PCMo

PCMo PCMo Receptor Unknown Receptor PCMo->Receptor Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade p21 p21 Signal_Cascade->p21 Upregulation CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition G1_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Induces

Caption: A hypothetical signaling pathway illustrating how PCMo may induce G1 cell cycle arrest through the upregulation of p21.

Conclusion and Future Directions

The early research into PCMo, born from an anomalous observation, successfully led to the identification and initial characterization of a novel molecule with potent anti-proliferative effects. The work established a clear biological activity, a reproducible purification strategy, and a testable hypothesis regarding its mechanism of action. This foundational research laid the groundwork for future investigations, including the identification of the PCMo receptor, the elucidation of the upstream signaling cascade leading to p21 induction, and the exploration of its therapeutic potential in oncology. The story of PCMo serves as a testament to the importance of scientific curiosity, rigorous experimental design, and the pursuit of unexpected results.

References

As this is a hypothetical case study, there are no real-world references to cite. In a genuine scientific whitepaper, this section would be populated with citations to peer-reviewed articles, established protocols, and other authoritative sources that support the claims and methodologies presented.

Exploratory

A Technical Guide to the Structure-Activity Relationship of Novel PCMo Analogs as PI3K/mTOR Inhibitors

Abstract: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3] This has made it a prime target for t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2][3] This has made it a prime target for therapeutic intervention. This guide presents an in-depth analysis of the structure-activity relationship (SAR) for a novel class of dual PI3K/mTOR inhibitors, designated as PCMo (Piperazino-Carbonyl-Methyl-oxadiazole) analogs. We will explore the core pharmacophore, dissect the impact of systematic structural modifications on inhibitory activity, and provide detailed experimental protocols for compound synthesis and evaluation. The insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with a robust framework for designing the next generation of targeted cancer therapeutics.

Introduction: The Rationale for Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancer, playing a central role in tumor development, progression, and resistance to therapy.[1][3][4] This pathway integrates signals from various growth factors and nutrients to control essential cellular processes.[5] Its aberrant activation, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to unchecked cell proliferation and survival.[1][2] Consequently, developing inhibitors that target key nodes of this pathway, such as PI3K and mTOR, is a leading strategy in modern oncology.[1][2]

The lead compound, PCMo-1 , was identified as a potent inhibitor of both PI3Kα and mTOR. Its core structure, a N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide scaffold linked to a benzoylpiperazine moiety, provides a versatile template for chemical modification. This guide systematically explores how modifications to this scaffold influence biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.

The PCMo Core Pharmacophore

The foundational structure of PCMo analogs consists of three key regions, each offering opportunities for modification to probe the chemical space and enhance biological activity. Understanding the role of each region is fundamental to rational drug design.

  • Region A: The N-Aryl Piperazine Moiety: This region is hypothesized to interact with the solvent-exposed area of the kinase ATP-binding pocket. Modifications here can influence solubility, cell permeability, and interactions with surface-level residues.

  • Region B: The Central Benzamide Linker: This rigid core acts as the central scaffold, correctly orienting the other two regions within the binding site. Substitutions on this phenyl ring can fine-tune electronic properties and create additional contact points.

  • Region C: The Methyl-Oxadiazole Cap: This heterocyclic group is predicted to engage in crucial hydrogen bonding interactions deep within the ATP pocket, often with the hinge region of the kinase. The 1,3,4-oxadiazole ring is a well-established bioisostere for ester and amide groups, offering metabolic stability and favorable physicochemical properties.[6][7]

Core structure of PCMo analogs showing the three key regions for modification.

Figure 1. Core Pharmacophore of PCMo Analogs.

Structure-Activity Relationship (SAR) Analysis

A series of analogs were synthesized to systematically probe the SAR of the PCMo scaffold. Inhibitory activity was assessed using a biochemical kinase assay and a cell-based assay measuring the phosphorylation of a downstream mTORC1 substrate.[8][9]

Modifications in Region A: The N-Aryl Piperazine

Substitutions on the terminal phenyl ring of the piperazine moiety were explored to understand the impact of electronics and sterics on potency.

Table 1: SAR of Region A Modifications

CompoundR¹ SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)p-S6K (T389) Cellular IC₅₀ (nM)
PCMo-1 H (Hydrogen)2530150
PCMo-2 4-F (Fluoro)152295
PCMo-3 4-Cl (Chloro)1826110
PCMo-4 4-CH₃ (Methyl)4558280
PCMo-5 4-OCH₃ (Methoxy)3542210
PCMo-6 3-Cl (Chloro)2231165
PCMo-7 2-F (Fluoro)88105>500

Key Insights from Region A:

  • Electronic Effects: Small, electron-withdrawing groups at the para-position, such as fluorine (PCMo-2 ) and chlorine (PCMo-3 ), led to a modest improvement in both biochemical and cellular potency compared to the unsubstituted analog PCMo-1 . This suggests a favorable interaction, possibly involving a halogen bond or dipole interaction at the protein surface.

  • Steric Hindrance: Introduction of electron-donating groups like methyl (PCMo-4 ) or methoxy (PCMo-5 ) at the para-position was detrimental to activity. This indicates a limited space in this region of the binding pocket.

  • Positional Importance: The potency is sensitive to the substituent's position. Moving the substituent to the ortho-position (PCMo-7 ) resulted in a significant loss of activity, likely due to a steric clash that disrupts the optimal binding conformation. The meta-position (PCMo-6 ) was well-tolerated but offered no advantage over the parent compound. The rigidity of the piperazine linker is crucial for maintaining the orientation of the phenyl ring.[10]

Modifications in Region C: The Heterocyclic Cap

The 5-methyl-1,3,4-oxadiazole is a key pharmacophoric feature. Analogs were created to assess the importance of the methyl group and the oxadiazole ring itself.

Table 2: SAR of Region C Modifications

CompoundR² SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)p-S6K (T389) Cellular IC₅₀ (nM)
PCMo-2 5-Methyl-1,3,4-oxadiazole152295
PCMo-8 5-Ethyl-1,3,4-oxadiazole5570350
PCMo-9 5-CF₃-1,3,4-oxadiazole121880
PCMo-10 5-H-1,3,4-oxadiazole90115>500
PCMo-11 1,3,4-Thiadiazole4055290

Key Insights from Region C:

  • Hydrophobic Pocket: Replacing the methyl group with an ethyl group (PCMo-8 ) decreased activity, suggesting the presence of a small, well-defined hydrophobic pocket that perfectly accommodates the methyl group.

  • Bioisosteric Replacement: The electron-withdrawing trifluoromethyl group (PCMo-9 ) slightly enhanced potency, indicating that electronics in this pocket are also important. This analog represents a promising lead for further optimization.

  • Essential Moiety: Removal of the methyl group entirely (PCMo-10 ) led to a dramatic loss of activity, confirming its critical role as a key binding interaction.

  • Heterocycle Importance: Replacing the oxygen atom of the oxadiazole with sulfur (thiadiazole, PCMo-11 ) reduced potency, highlighting the importance of the oxygen atom, likely as a hydrogen bond acceptor, for optimal interaction with the kinase hinge region.

Experimental Methodologies and Workflows

To ensure scientific integrity, the protocols used for synthesizing and evaluating PCMo analogs are detailed below. These methods provide a self-validating system for SAR exploration.

General Synthesis Scheme for PCMo Analogs

The synthesis of PCMo analogs is achieved through a straightforward and robust multi-step process.

G cluster_0 Step 1: Oxadiazole Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Piperazine Addition A Substituted Benzoic Acid C 2-Amino-5-substituted- 1,3,4-oxadiazole A->C POCl₃, Reflux B Semicarbazide B->C D 4-Carboxybenzoyl Chloride E Intermediate Acid Chloride C->E F Final PCMo Analog C->F Pyridine, DCM D->E SOCl₂, Reflux E->F G Substituted N-Arylpiperazine F->G H Final PCMo Analog G->H DIPEA, DMF

Diagram 1. Synthetic workflow for PCMo analogs.

Step-by-Step Protocol:

  • Oxadiazole Formation: A suitably substituted benzoic acid is refluxed with semicarbazide in the presence of phosphorus oxychloride (POCl₃) to yield the 2-amino-5-substituted-1,3,4-oxadiazole intermediate.[11][12]

  • Amide Coupling: The amino-oxadiazole is coupled with a central linker, typically formed by reacting a dicarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂), in an inert solvent such as dichloromethane (DCM) with a base like pyridine.[11]

  • Piperazine Addition: The resulting intermediate is then reacted with the appropriate N-arylpiperazine in a solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to yield the final PCMo analog.[13]

Biochemical Kinase Inhibition Assay Protocol

A time-resolved Förster resonance energy transfer (TR-FRET) assay is used for high-throughput screening and determination of biochemical IC₅₀ values.[14][15]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of PCMo analog test compounds in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase (PI3Kα or mTOR), a europium-labeled anti-tag antibody, and the test compound.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor™ 647-labeled). The tracer will bind to the kinase, bringing the europium donor and Alexa Fluor acceptor into close proximity, generating a high TR-FRET signal.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Analysis: The ratio of acceptor/donor emission is calculated. Active inhibitors will displace the tracer from the kinase, leading to a decrease in the TR-FRET signal. IC₅₀ values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cell-Based Target Engagement Assay

To confirm that the compounds inhibit the mTOR pathway in a cellular context, an In-Cell Western™ or similar high-content assay is used to measure the phosphorylation of a downstream substrate of mTORC1, such as S6 Kinase (S6K) at Threonine 389.[5][8]

G cluster_antibodies cluster_secondary A Seed Cells (e.g., MCF-7) B Starve Cells (serum-free media) A->B C Pre-treat with PCMo Analog B->C D Stimulate Pathway (e.g., with Insulin) C->D E Fix & Permeabilize Cells D->E F Block Non-specific Binding E->F G Incubate with Primary Antibodies F->G H Incubate with IR-Dye Secondary Antibodies G->H I Scan Plate & Quantify H->I G1 Anti-pS6K (T389) (e.g., Rabbit mAb) G1->G G2 Anti-Total Protein (e.g., Mouse mAb) G2->G H1 Anti-Rabbit IRDye 800CW H1->H H2 Anti-Mouse IRDye 680RD H2->H

Diagram 2. Workflow for cell-based p-S6K assay.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

PCMo analogs exert their anticancer effects by directly inhibiting PI3K and mTOR, two key kinases in a critical cell survival pathway. Inhibition of these targets blocks downstream signaling, leading to reduced cell proliferation and apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation PTEN PTEN PTEN->PIP3 PCMo PCMo Analogs PCMo->PI3K PCMo->mTORC1

Diagram 3. PCMo inhibition of the PI3K/mTOR pathway.

As illustrated, activation of receptor tyrosine kinases (RTKs) recruits and activates PI3K, which phosphorylates PIP2 to PIP3.[2] This leads to the activation of AKT, which in turn activates mTOR Complex 1 (mTORC1).[2][16] mTORC1 then phosphorylates downstream effectors like S6K and 4E-BP1 to promote protein synthesis and cell growth.[9] PCMo analogs directly inhibit the kinase activity of both PI3K and mTORC1, effectively shutting down this pro-survival signaling cascade.

Conclusion and Future Directions

The systematic SAR exploration of the PCMo scaffold has yielded critical insights for the design of potent dual PI3K/mTOR inhibitors. The analysis highlights the importance of small, electron-withdrawing substituents on the N-aryl piperazine ring (Region A) and a small hydrophobic group on the terminal oxadiazole (Region C). Analog PCMo-9 , featuring a 4-fluoro substitution in Region A and a 5-trifluoromethyl group in Region C, has emerged as a highly potent lead compound worthy of further preclinical development.

Future work will focus on:

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds like PCMo-9 .

  • Selectivity Profiling: Screening lead compounds against a broad panel of kinases to ensure selectivity and minimize off-target effects.

  • In Vivo Efficacy: Assessing the anti-tumor activity of optimized analogs in relevant xenograft models of human cancer.

This guide provides a foundational blueprint for the continued development of the PCMo series, with the ultimate goal of translating these scientific findings into effective clinical candidates for cancer therapy.

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC. (2022, March 24).
  • A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC.
  • PI3K/AKT/mTOR p
  • The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - MDPI. (2025, July 17). MDPI.
  • Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells - PMC.
  • Biochemical Kinase Assays | Thermo Fisher Scientific - DE. Thermo Fisher Scientific.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed. (2025, July 30).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC.
  • N-(1,3,4-Oxadiazol-2-yl)Benzamides as Antibacterial Agents against Neisseria gonorrhoeae. MDPI.
  • Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line - ResearchGate.
  • A convenient and sensitive mTOR activity assay with native and recombinant mTOR - AACR Journals. (2008, May 1).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Bentham Science.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC.
  • Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl} - PubMed. (2015, February 26).
  • Scheme 1 Synthesis of N-substituted oxadiazole derivatives - ResearchGate.

Sources

Foundational

The Morpholine Scaffold in Medicinal Chemistry: A Technical Guide to Biological Activity and Optimization

Executive Summary In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic problems. As a heterocycle featuring both...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the morpholine ring is not merely a structural filler; it is a privileged scaffold that solves specific pharmacokinetic problems. As a heterocycle featuring both amine and ether functional groups in a 1,4-relationship, morpholine offers a unique balance of lipophilicity and hydrophilicity (LogP ~ -0.86), often utilized to modulate the solubility and metabolic profile of lead compounds.

This guide analyzes the biological activity of morpholine derivatives, moving beyond basic descriptions to the causality of their efficacy. We will dissect their role in antimicrobial and anticancer therapeutics, detailing the precise molecular mechanisms and providing validated experimental protocols for their assessment.

Part 1: The Pharmacophore & Physicochemical Properties

The utility of the morpholine moiety stems from its ability to fine-tune the physicochemical properties of a drug molecule.[1] Unlike piperazine, the oxygen atom in morpholine acts as a weak hydrogen bond acceptor but reduces the basicity of the nitrogen (pKa ~8.3 compared to ~9.8 for piperazine).

Key Structural Advantages
  • Solubility Enhancement: The ether oxygen introduces polarity without making the molecule ionic at physiological pH, often improving oral bioavailability.

  • Metabolic Stability: While the morpholine ring can undergo oxidative opening (as seen in Linezolid metabolism), it is generally more resistant to rapid metabolic clearance than open-chain alkyl amines.

  • Target Interaction: The chair conformation allows the nitrogen lone pair to participate in critical hydrogen bonding or ionic interactions within enzyme active sites, while the oxygen atom can engage in water-mediated bridging.

Visualization: The Morpholine SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when incorporating a morpholine ring into a drug candidate.

MorpholineSAR Morpholine Morpholine Scaffold Solubility Solubility Modulation (Ether Oxygen) Morpholine->Solubility Increases Polarity Basicity pKa Optimization (~8.3) Morpholine->Basicity Electron Withdrawal Target Target Binding (H-Bond Acceptor/Donor) Morpholine->Target Active Site Interaction Metabolism Metabolic Stability (vs. Alkyl Amines) Morpholine->Metabolism Steric/Electronic Protection Bioavailability Bioavailability Solubility->Bioavailability Improved Oral Absorption Permeability Permeability Basicity->Permeability CNS Penetration

Figure 1: Strategic incorporation of the morpholine scaffold to modulate physicochemical properties.

Part 2: Therapeutic Applications & Mechanisms[1][2][3][4]

Antimicrobial Activity: The Oxazolidinone Class

The most commercially significant application of morpholine in antibiotics is Linezolid . Here, the morpholine ring is critical for the drug's safety profile and pharmacokinetics, though the oxazolidinone ring drives the primary binding.

  • Mechanism of Action: Linezolid inhibits bacterial protein synthesis.[][3][4] Uniquely, it does not inhibit elongation; it blocks the formation of the 70S initiation complex by binding to the 23S rRNA of the 50S subunit.[3]

  • Role of Morpholine: The fluorine atom on the phenyl ring and the morpholine group improve the molecule's safety profile and antibacterial potency.[] The morpholine moiety specifically aids in the drug's solubility and distribution.

Anticancer Activity: Kinase Inhibition (EGFR)

In the realm of oncology, Gefitinib (an EGFR inhibitor) utilizes a morpholine ring attached to the quinazoline core via a propoxy linker.

  • Mechanism of Action: Gefitinib competes with ATP for the binding site on the intracellular domain of the Epidermal Growth Factor Receptor (EGFR).

  • Role of Morpholine: Crystal structure analysis reveals that the morpholine ring points towards the solvent-accessible region of the ATP binding pocket. This placement is deliberate: it solubilizes the hydrophobic quinazoline core without interfering with the critical hinge-region binding.

Data Summary: Morpholine-Containing Drugs[4][7][8][9][10][11][12][13]
Drug NameTherapeutic ClassTargetRole of Morpholine Moiety
Linezolid Antibiotic23S rRNA (50S subunit)Pharmacokinetic modulation; safety profile enhancement.
Gefitinib Anticancer (NSCLC)EGFR Tyrosine KinaseSolubilizing group; interacts with solvent front.
Reboxetine AntidepressantNorepinephrine TransporterLipophilicity balance for CNS penetration.
Timolol Beta-blocker

-adrenergic receptor
H-bonding capability; steric fit.
Amorolfine Antifungal

-reductase
Inhibits ergosterol synthesis; structural mimicry.
Visualization: Linezolid Mechanism of Action

This diagram details the specific interference of Linezolid in the bacterial translation process.

LinezolidMOA Linezolid Linezolid (Morpholine-Oxazolidinone) Ribosome50S 50S Ribosomal Subunit (23S rRNA) Linezolid->Ribosome50S Binds specifically to P-site domain V Complex70S Functional 70S Initiation Complex Linezolid->Complex70S BLOCKS Formation Ribosome50S->Complex70S Normal Assembly Ribosome30S 30S Ribosomal Subunit Ribosome30S->Complex70S Normal Assembly fMettRNA fMet-tRNA fMettRNA->Complex70S Recruitment ProteinSynth Bacterial Protein Synthesis Complex70S->ProteinSynth Initiation

Figure 2: Linezolid prevents the assembly of the functional 70S initiation complex, halting bacterial reproduction.

Part 3: Experimental Protocols

As an application scientist, I emphasize that the quality of your data depends on the integrity of your assay conditions. Below are two optimized protocols for evaluating morpholine derivatives.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a morpholine derivative against S. aureus (ATCC 29213).

Critical Causality: We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Standard broth lacks controlled


 and 

ions, which are critical for bacterial outer membrane permeability and drug uptake. Using unadjusted broth will yield inconsistent data.

Workflow:

  • Preparation: Dissolve the morpholine derivative in DMSO. Ensure final DMSO concentration in the assay plate is <1% to prevent solvent toxicity.

  • Inoculum: Prepare a bacterial suspension from a fresh overnight culture. Adjust turbidity to 0.5 McFarland standard, then dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 50

      
      L of CAMHB to all wells.
      
    • Perform serial 2-fold dilutions of the compound across the plate.

    • Add 50

      
      L of the bacterial inoculum to all test wells.
      
  • Controls (Mandatory):

    • Growth Control: Bacteria + Solvent (no drug).

    • Sterility Control: Media only.

    • Reference: Linezolid (to validate assay performance).

  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Readout: The MIC is the lowest concentration with no visible growth (pellet formation).

Protocol B: Kinase Inhibition Assay (EGFR)

Objective: Evaluate the


 of a morpholine-quinazoline derivative against EGFR.

Critical Causality: The ATP concentration must be set at or near the


 apparent  for the specific kinase. If [ATP] >> 

, you will artificially inflate the

of ATP-competitive inhibitors (like gefitinib analogs), missing potent compounds.

Workflow:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Add fresh DTT (2 mM) immediately before use.
    
  • Compound Transfer: Acoustic transfer or pin-tool 10 nL of compound (in DMSO) to a 384-well low-volume white plate.

  • Enzyme Addition: Add EGFR enzyme (0.2 ng/

    
    L) in Kinase Buffer. Incubate for 15 mins to allow compound-enzyme equilibrium.
    
  • Substrate Initiation: Add a mix of ATP (at

    
    ) and peptide substrate (e.g., Poly-Glu-Tyr labeled).
    
  • Reaction: Incubate for 60 minutes at Room Temperature.

  • Detection: Add detection reagent (e.g., ADP-Glo or TR-FRET antibody). Read luminescence or fluorescence ratio.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Part 4: Synthesis & Structural Modification Strategy

To synthesize these derivatives, one must choose between building the ring or functionalizing an existing one. The Dialkylation Strategy is robust for creating the morpholine core.

SynthesisWorkflow PrimaryAmine Primary Amine (R-NH2) Cyclization Cyclization (Reflux/DMF) PrimaryAmine->Cyclization BisEther Bis(2-chloroethyl)ether BisEther->Cyclization Base Base (K2CO3/TEA) Base->Cyclization MorpholineDeriv N-Substituted Morpholine Cyclization->MorpholineDeriv Nucleophilic Substitution

Figure 3: Standard synthetic route for N-substituted morpholines via dialkylation.

References

  • Kourounakis, A., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules."[5] Medicinal Research Reviews.

  • Kumari, A., & Singh, R. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)."[6] Bioorganic Chemistry.

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents.

  • Cohen, M. S., et al. (2003). "Structural basis for the inhibition of EGFR tyrosine kinase by the anticancer drug gefitinib." Science.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.

Sources

Protocols & Analytical Methods

Method

Analytical methods for 4-(1-phenylcyclohexyl)morpholine detection

Application Note: Analytical Profile and Detection Protocol for 4-(1-Phenylcyclohexyl)morpholine (PCMo) Executive Summary 4-(1-Phenylcyclohexyl)morpholine (PCMo) is a dissociative anesthetic and a structural analog of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Profile and Detection Protocol for 4-(1-Phenylcyclohexyl)morpholine (PCMo)

Executive Summary

4-(1-Phenylcyclohexyl)morpholine (PCMo) is a dissociative anesthetic and a structural analog of phencyclidine (PCP), belonging to the arylcyclohexylamine class of new psychoactive substances (NPS). Unlike PCP, which contains a piperidine ring, PCMo incorporates a morpholine ring, altering its pharmacokinetic profile and potency. This guide provides a definitive protocol for the detection, identification, and quantitation of PCMo in biological matrices (urine, blood) and seized materials. It synthesizes data from gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure unambiguous identification, distinguishing PCMo from its methoxylated analogs (e.g., 3-MeO-PCMo).

Chemical & Physical Profile

Understanding the physicochemical properties of PCMo is critical for optimizing extraction and chromatographic separation.

ParameterDataNotes
IUPAC Name 4-(1-Phenylcyclohexyl)morpholine
Common Names PCMo, PCM, N-(1-phenylcyclohexyl)morpholine
CAS Number 2201-40-3 (Free Base)1934-49-2 (HCl Salt)
Formula C₁₆H₂₃NO
Molecular Weight 245.36 g/mol
pKa (Calculated) ~8.3Less basic than PCP (~9.[1]4) due to the oxygen atom in the morpholine ring.[1]
Solubility Soluble in MeOH, ACN, DCM; Sparingly soluble in water (Free Base).

Sample Preparation Protocols

Efficient isolation of PCMo requires targeting its basic nitrogen. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is the gold standard for biological fluids, providing superior cleanup over Liquid-Liquid Extraction (LLE).

Protocol A: SPE for Urine/Whole Blood (Recommended)

Materials:

  • Oasis MCX or Strata-X-C Cartridges (30 mg/1 mL or equivalent).

  • Reagents: Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (NH₄OH), Formic Acid, Phosphate Buffer (pH 6).

Workflow:

  • Pre-treatment:

    • Urine: Dilute 1 mL urine with 2 mL Phosphate Buffer (pH 6).

    • Blood:[2][3][4] Precipitate proteins (1 mL blood + 2 mL cold ACN), centrifuge, dilute supernatant with 4 mL Phosphate Buffer (pH 6).

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Washing:

    • Wash 1: 1 mL 0.1 M HCl (Removes acidic/neutral interferences).

    • Wash 2: 1 mL MeOH (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 x 0.5 mL of 5% NH₄OH in MeOH (Releases basic drugs).

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: Dilute-and-Shoot (Seized Powders/Liquids)
  • Weigh 10 mg of powder.

  • Dissolve in 10 mL Methanol (1 mg/mL stock).

  • Sonicate for 10 minutes.

  • Filter through 0.22 µm PTFE filter.

  • Dilute 1:100 with Mobile Phase A prior to injection.

ExtractionWorkflow Start Biological Sample (1 mL Urine/Blood) PreTreat Pre-treatment (Dilute with pH 6 Buffer) Start->PreTreat SPE_Cond SPE Conditioning (MeOH -> H2O) PreTreat->SPE_Cond Load Load Sample (Low Vacuum) SPE_Cond->Load Wash1 Wash 1: 0.1M HCl (Remove Acids/Neutrals) Load->Wash1 Wash2 Wash 2: MeOH (Remove Hydrophobics) Wash1->Wash2 Elute Elution (5% NH4OH in MeOH) Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry Analysis LC-MS/MS or GC-MS Dry->Analysis

Caption: Optimized Mixed-Mode Cation Exchange (MCX) extraction workflow for PCMo isolation.

Instrumental Analysis Methods

Method 1: GC-MS (Electron Ionization)

GC-MS is excellent for screening and library matching. PCMo exhibits a fragmentation pattern analogous to PCP but shifted by mass due to the morpholine ring.

  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Splitless, 250°C.

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV.

Diagnostic Ions (EI Spectrum):

Ion (m/z) Origin/Fragment Structure Relative Abundance
202 [M - C₃H₇]⁺ (Loss of propyl radical from cyclohexyl ring) Base Peak (100%)
245 [M]⁺ (Molecular Ion) 20-40%
159 [M - C₄H₈NO]⁺ (Phenylcyclohexyl cation) 15-30%

| 91 | [C₇H₇]⁺ (Tropylium ion) | 10-20% |

Note: The base peak at m/z 202 distinguishes PCMo from PCP (base peak m/z 200) and TCP (base peak m/z 206).

Method 2: LC-MS/MS (Quantitation)

LC-MS/MS offers superior sensitivity for biological matrices.

  • Instrument: Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-XS).

  • Ionization: ESI Positive Mode.

  • Column: C18 (e.g., Waters ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B (0-1 min) → 90% B (6 min) → 90% B (8 min) → Re-equilibrate.

MRM Transitions:

Precursor (Q1) Product (Q3) Collision Energy (eV) Role
246.2 159.1 25 Quantifier (Phenylcyclohexyl cation)
246.2 91.1 45 Qualifier (Tropylium)

| 246.2 | 88.1 | 30 | Qualifier (Morpholine ring fragment) |

Fragmentation PCMo PCMo Precursor [M+H]+ = 246.2 Frag1 Phenylcyclohexyl Cation m/z 159.1 (Loss of Morpholine) PCMo->Frag1 Primary Fragmentation Frag3 Morpholine Fragment m/z 88.1 (Ring Opening) PCMo->Frag3 Secondary Pathway Frag2 Tropylium Ion m/z 91.1 (Aromatic Ring) Frag1->Frag2 High Energy

Caption: Proposed ESI fragmentation pathway for PCMo monitoring.

Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to SWGTOX or FDA guidelines.

  • Selectivity: Verify absence of interference from PCP (m/z 244 → 159, 91), 3-MeO-PCP, and 3-MeO-PCMo. While 3-MeO-PCMo shares the morpholine ring, its precursor mass is 276, preventing crosstalk.

  • Linearity: 1 – 1000 ng/mL (R² > 0.995).

  • Sensitivity:

    • LOD: ~0.1 ng/mL (LC-MS/MS).

    • LOQ: 0.5 ng/mL.

  • Matrix Effects: Assess ion suppression/enhancement in urine/blood extracts. Typically <15% using the MCX protocol.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025). SWGDRUG Mass Spectral Library, Version 3.14. Retrieved from [Link]

  • Colestock, T., et al. (2018).[5] Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.[6] Drug Testing and Analysis, 10(2), 272-283. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Emerging NPS. Retrieved from [Link]

  • Wallach, J., et al. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.[7][8] Drug Testing and Analysis, 6(7-8), 633-650.[8] Retrieved from [Link]

Sources

Application

GC-MS protocol for PCMo quantification in biological samples

Application Note: Robust GC-MS Quantification of p-Cresol Metabolites (PCMo) in Biological Matrices Nomenclature & Scope (Scientific Integrity) Clarification on "PCMo": In the context of metabolomics and toxicology, "PCM...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Robust GC-MS Quantification of p-Cresol Metabolites (PCMo) in Biological Matrices

Nomenclature & Scope (Scientific Integrity)

Clarification on "PCMo": In the context of metabolomics and toxicology, "PCMo" is frequently used as a shorthand for p-Cresol Metabolites , specifically the conjugated forms p-Cresol Sulfate (PCS) and p-Cresol Glucuronide (PCG) .

The Analytical Challenge: PCS is the dominant uremic toxin circulating in human plasma (approx. 95% of total p-cresol load). However, PCS is a non-volatile, polar salt. Direct GC-MS analysis of intact PCS is chemically impossible without thermal degradation. Therefore, the Gold Standard GC-MS protocol requires controlled Acid Hydrolysis to deconjugate PCS back to volatile p-Cresol (4-methylphenol), followed by derivatization.

This protocol details the quantification of the Total p-Cresol Load (Free + Sulfated + Glucuronidated) in plasma and urine, serving as a direct proxy for PCMo levels.

Mechanism of Action & Analytical Strategy

The quantification relies on reversing the Phase II detoxification pathways (Sulfation/Glucuronidation) performed by the liver.

Biological & Analytical Pathway:

  • Gut Fermentation: Tyrosine is fermented by gut bacteria (Clostridium spp.) into p-Cresol.[1][2][3][4][5][6][7][8][9][10]

  • Hepatic Conjugation: p-Cresol is absorbed and rapidly sulfated (to PCS) or glucuronidated (to PCG).

  • Analytical Hydrolysis: Strong acid (HCl) and heat cleave the sulfate/glucuronide bonds.[10]

  • Derivatization: The liberated p-Cresol is silylated to improve peak shape and mass spectral selectivity.

PCMo_Pathway cluster_bio Biological Origin cluster_ana Analytical Intervention (GC-MS) Tyrosine Tyrosine (Dietary) Gut Gut Microbiota (Fermentation) Tyrosine->Gut pCresol_Free Free p-Cresol (Toxic) Gut->pCresol_Free Liver Liver (Phase II Metab) pCresol_Free->Liver PCS p-Cresol Sulfate (PCS - Major) Liver->PCS Sulfation Hydrolysis Acid Hydrolysis (HCl + 90°C) PCS->Hydrolysis Sample Prep pCresol_Total Total p-Cresol (Liberated) Hydrolysis->pCresol_Total Deconjugation Deriv TMS-Derivative (GC-Amenable) pCresol_Total->Deriv GC-MS Detection GC-MS Detection Deriv->GC-MS Detection

Figure 1: Biological origin of PCMo and the analytical necessity of hydrolysis for GC-MS quantification.

Materials & Reagents

  • Analytes: p-Cresol (4-Methylphenol, >99% purity).

  • Internal Standard (IS): p-Cresol-d7 or p-Cresol-d8 (Isotopically labeled standards are mandatory to correct for hydrolysis efficiency and matrix effects).

  • Hydrolysis Agent: Hydrochloric Acid (HCl), 6 M and 12 M.

  • Extraction Solvent: Ethyl Acetate (LC-MS grade).

  • Salting Out Agent: Sodium Chloride (NaCl), saturated solution.[10]

  • Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Matrix: Human Plasma or Urine (pooled blank matrix for calibration).

Detailed Protocol: Sample Preparation

This workflow ensures complete deconjugation of the sulfate group, which is more resistant to hydrolysis than glucuronides.

Step 1: Sample Pre-treatment & Spiking
  • Thaw plasma/urine samples on ice. Vortex for 10 seconds.

  • Transfer 100 µL of sample into a 2 mL screw-cap glass vial (PTFE-lined cap).

  • Add 10 µL of Internal Standard (p-Cresol-d7, 10 µg/mL in Methanol).

  • Vortex briefly.

Step 2: Acid Hydrolysis (Critical Step)

Rationale: De Loor et al. demonstrated that acid hydrolysis is required to quantify the total load, as enzymatic methods (sulfatase) can be inconsistent due to enzyme inhibition by uremic toxins.

  • Add 50 µL of 12 M HCl (conc.) to the sample. (Final acid concentration must be >2 M for efficient desulfation).

  • Seal the vial tightly.

  • Incubate at 90°C for 30 minutes in a heating block.

  • Cool samples to room temperature (25°C).

Step 3: Liquid-Liquid Extraction (LLE)
  • Add 200 µL of Saturated NaCl solution (Salting out effect drives organics into the solvent phase).

  • Add 1000 µL (1 mL) of Ethyl Acetate.

  • Vortex vigorously for 2 minutes .

  • Centrifuge at 10,000 x g for 5 minutes to separate layers.

  • Transfer 800 µL of the upper organic layer (Ethyl Acetate) to a fresh glass vial.

Step 4: Drying & Derivatization
  • Evaporate the Ethyl Acetate to dryness under a gentle stream of Nitrogen at 40°C. Caution: p-Cresol is semi-volatile. Do not over-dry or apply high heat without solvent.

  • Reconstitute residue in 50 µL of Pyridine (anhydrous).

  • Add 50 µL of BSTFA + 1% TMCS .

  • Incubate at 60°C for 30 minutes .

  • Transfer to GC autosampler vials with low-volume inserts.

Protocol_Flow Start 100 µL Biological Sample Spike Add IS (p-Cresol-d7) Start->Spike Acid Add HCl (12M) + Heat 90°C (Hydrolysis) Spike->Acid Extract Add Ethyl Acetate + NaCl (LLE Extraction) Acid->Extract Dry N2 Evaporation (Careful: Semi-volatile!) Extract->Dry Deriv Add BSTFA/TMCS (Silylation) Dry->Deriv Inject GC-MS Injection Deriv->Inject

Figure 2: Step-by-step extraction and derivatization workflow.[10][11]

GC-MS Instrument Parameters

Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole).

Gas Chromatograph:

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (or 1:10 Split for high concentrations). Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 140°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min).

    • Total Run Time: ~11 minutes.

Mass Spectrometer:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring) for quantification; Scan (50-350 m/z) for identification.

SIM Table (Quantification Ions):

AnalyteDerivativeQuant Ion (

)
Qualifier Ions (

)
Ret Time (approx)
p-Cresol TMS165 180, 1506.2 min
p-Cresol-d7 (IS) TMS172 187, 1576.18 min

Note: The TMS derivative of p-Cresol (MW 108) adds a trimethylsilyl group (MW 72), replacing a proton. Total MW = 180. The base peak is usually M-15 (loss of methyl group) = 165.

Data Analysis & Validation

Quantification Logic: Calculate the Response Ratio (Area of Analyte / Area of IS). Use a Matrix-Matched Calibration Curve (Standard spiked into PBS or charcoal-stripped plasma) to account for extraction efficiency.

Validation Criteria (FDA Bioanalytical Guidelines):

ParameterAcceptance Criteria
Linearity

(Range: 0.5 – 100 µg/mL)
Recovery > 80% (Improved by NaCl salting out)
Precision (CV) < 15% (Intra-day and Inter-day)
LOD ~ 0.1 µg/mL (Matrix dependent)

Troubleshooting Guide:

  • Low Recovery: Ensure the hydrolysis temperature is maintained at 90°C. Sulfates are stable; insufficient heat leads to underestimation.

  • Peak Tailing: p-Cresol is phenolic.[8] If tailing occurs, the inlet liner may be dirty, or the silylation (BSTFA) was incomplete. Ensure reagents are fresh.

  • Interference: o-Cresol and m-Cresol are isomers.[1][7] The DB-5MS column separates them, but ensure integration windows are tight.

References

  • De Loor, H., et al. (2005). "Gas chromatographic-mass spectrometric analysis for measurement of p-cresol and its conjugated metabolites in uremic and normal serum."[2] Clinical Chemistry, 51(8), 1535-1538.

  • Gryp, T., et al. (2017). "p-Cresyl Sulfate." Toxins, 9(2), 52. (Review of p-Cresol Sulfate metabolism and toxicity).

  • Cuoghi, A., et al. (2012). "Quantification of p-cresol sulphate in human plasma by selected reaction monitoring." Journal of Analytical Chemistry. (Comparison of LC-MS vs GC-MS approaches).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018).

Sources

Method

Application Note: Advanced HPLC Strategies for Morpholine-Containing Compounds

Executive Summary Morpholine (tetrahydro-1,4-oxazine) represents a distinct challenge in liquid chromatography due to its dual nature: it is a secondary amine with moderate basicity (pKa ~8.3) and high polarity (logP -0....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine (tetrahydro-1,4-oxazine) represents a distinct challenge in liquid chromatography due to its dual nature: it is a secondary amine with moderate basicity (pKa ~8.3) and high polarity (logP -0.86). In drug development, morpholine rings are pharmacophores in prominent kinase inhibitors (e.g., Gefitinib, Canagliflozin) and antibiotics (e.g., Linezolid).

This guide addresses the two primary analytical hurdles:

  • Peak Tailing: Caused by secondary interactions between the protonated amine and residual silanols on silica stationary phases.[1]

  • Detection Limits: Free morpholine lacks a UV chromophore, necessitating derivatization or alternative detection (CAD/MS) for impurity profiling.

The Chemistry of the Challenge

To master the chromatography of morpholine, one must understand the "Silanol Effect."

At neutral or acidic pH (pH 3–7), morpholine is protonated (


). Traditional silica columns possess residual silanols (

) with a pKa of ~3.5–4.5. As the mobile phase pH approaches 4-5, these silanols deprotonate (

), creating a cation-exchange site.

The Failure Mode:



This electrostatic attraction causes band broadening (tailing) and retention time instability.
Visualization: The Silanol Interaction Mechanism

SilanolMechanism cluster_0 Standard Conditions (pH 4.0) cluster_1 High pH Strategy (pH 10.0) Node1 Morpholine (pKa 8.3) Protonated (BH+) Node3 Result: Electrostatic Attraction Severe Peak Tailing Node1->Node3 Attracts Node2 Silica Surface Ionized Silanols (Si-O-) Node2->Node3 Node4 Morpholine Neutral (B) Node6 Result: Hydrophobic Retention Sharp Peak Shape Node4->Node6 No Interaction Node5 Silica Surface Fully Ionized (Si-O-) Node5->Node6 Repulsion (if Analyte -)

Caption: Comparison of morpholine behavior on silica at acidic vs. basic pH.

Method Development Decision Matrix

Select your protocol based on the analyte form (API vs. Impurity) and detection capabilities.

ParameterProtocol A: Morpholine Drugs (API) Protocol B: Free Morpholine (Impurity)
Primary Goal Purity, Assay, Related SubstancesQuantitation of trace raw material
Analyte State Morpholine ring attached to chromophoreFree morpholine (UV Transparent)
Separation Mode Reverse Phase (High pH)Pre-column Derivatization + RP
Column Class Hybrid Particle (C18)Standard C18 or Phenyl-Hexyl
Detection UV (254 nm typical)UV (254 nm) or Fluorescence

Protocol A: Analysis of Morpholine-Containing APIs

Target: Drugs like Gefitinib, Timolol, Linezolid. Strategy: "High pH Stability." By elevating pH to ~10, we suppress the ionization of the morpholine nitrogen, forcing it into a neutral state. This eliminates silanol interactions and increases retention on hydrophobic C18 chains.

Materials
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (Must be rated for pH 10+).

  • Buffer: 10 mM Ammonium Bicarbonate (volatile, MS compatible) or Ammonium Hydroxide.

Step-by-Step Method
  • Mobile Phase A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Why this works: At pH 10, Morpholine is >95% neutral. The hybrid particle technology prevents the dissolution of the silica support which normally occurs at alkaline pH.

Protocol B: Trace Analysis of Free Morpholine (Derivatization)

Target: Quantifying residual morpholine in finished products. Strategy: Since free morpholine has no UV activity, we use Dansyl Chloride (Dns-Cl) . It reacts with secondary amines to form a stable, highly fluorescent (and UV active) sulfonamide derivative.

Reaction Scheme


Workflow Visualization

Derivatization Step1 Sample Prep Dissolve in 0.1M NaHCO3 (pH 9.5) Step2 Add Reagent 1 mg/mL Dansyl-Cl in Acetone Step1->Step2 Step3 Incubation 60°C for 20 mins (Dark) Step2->Step3 Step4 Quench Add Methylamine or Glycine Step3->Step4 Step5 Inject RP-HPLC Analysis Step4->Step5

Caption: Dansyl Chloride pre-column derivatization workflow for secondary amines.

Detailed Procedure
  • Stock Solution: Prepare 1.0 mg/mL Morpholine standard in water.

  • Reagent: Prepare 5.0 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH adjusted to 9.5 with NaOH).

  • Reaction:

    • Mix 500

      
      L Sample + 250 
      
      
      
      L Buffer + 500
      
      
      L Dansyl-Cl Reagent.
    • Vortex and heat at 60°C for 20 minutes in the dark (Dansyl derivatives are light sensitive).

    • Critical: After heating, add 100

      
      L of 10% Glycine solution to scavenge excess Dansyl-Cl, preventing interference peaks.
      
  • HPLC Conditions:

    • Column: Standard C18 (e.g., Phenomenex Luna C18(2)), 150 x 4.6 mm, 5

      
      m.
      
    • Detection: UV at 254 nm (or Fluorescence: Ex 350 nm / Em 530 nm for ultra-trace).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: ACN (0.1% Formic Acid).

    • Elution: Isocratic 60% B usually elutes Dansyl-Morpholine at ~6-8 minutes.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Fronting Peaks Column OverloadDilute sample or increase column capacity (use larger pore size).
Split Peaks (API) pH MismatchEnsure Mobile Phase pH is at least 1.5 units away from pKa (Use pH 10.0 or pH 2.5).
Low Recovery (Deriv.) Incomplete ReactionCheck pH of reaction buffer (must be >9.0) or check freshness of Dansyl-Cl.
Ghost Peaks Excess ReagentEnsure the "Quench" step with Glycine or Methylamine is performed.

References

  • USP Monograph: Gefitinib. United States Pharmacopeia (USP-NF). (2025).[2][3][4][5] Method utilizes Ammonium Acetate/ACN for morpholine-containing API.

  • Agilent Technologies. "Analysis of Morpholine and Metabolites using HILIC-MS." Application Note 5991-xxxx. Demonstrates HILIC mode for underivatized morpholine.

  • Hengel, M. J., et al. (2014).[6][7] "Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by LC-MS/MS." Journal of Agricultural and Food Chemistry, 62(17), 3697-3701.[6]

  • Waters Corporation. "Strategies for the Analysis of Basic Compounds in Reverse Phase LC." Waters Application Note. Details the use of XBridge Hybrid particles at High pH.

  • BenchChem. "HPLC Methods for the Analysis of Morpholine Compounds." Technical Protocols.[3]

Sources

Application

Using 4-(1-phenylcyclohexyl)morpholine in neuroscience research

Application Note: Pharmacological Characterization and Experimental Handling of 4-(1-phenylcyclohexyl)morpholine (PCMo) Executive Summary 4-(1-phenylcyclohexyl)morpholine (PCMo), also known as Morphocycline, is a structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and Experimental Handling of 4-(1-phenylcyclohexyl)morpholine (PCMo)

Executive Summary

4-(1-phenylcyclohexyl)morpholine (PCMo), also known as Morphocycline, is a structural analog of phencyclidine (PCP) where the piperidine ring is replaced by a morpholine moiety. While exhibiting a qualitative pharmacological profile similar to PCP—acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and dopamine reuptake inhibitor—PCMo displays significantly reduced potency. This application note details the protocols for utilizing PCMo in structure-activity relationship (SAR) studies, specifically for investigating the role of ring hydrophobicity in NMDA receptor binding kinetics and psychotomimetic behavioral models.

Pharmacological Profile & Mechanism of Action

1.1 Mechanistic Causality PCMo functions as a dissociative anesthetic and psychostimulant. Its reduced potency compared to PCP provides a critical window for researchers to study graded receptor occupancy without the rapid onset of ceiling effects often seen with high-affinity ligands like MK-801.

  • NMDA Receptor Antagonism: PCMo binds to the intrachannel phencyclidine site (PCP-site) within the NMDA receptor pore. The presence of the morpholine oxygen atom increases polarity compared to the piperidine ring of PCP, which reduces hydrophobic interaction with the channel pore, resulting in a lower binding affinity (

    
    ).
    
  • Dopamine Transporter (DAT) Inhibition: Like its parent compound, PCMo inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels in the nucleus accumbens. This dual mechanism drives the compound's locomotor and discriminative stimulus effects.

1.2 Signaling Pathway Visualization

PCMo_Mechanism PCMo PCMo (Ligand) NMDAR NMDA Receptor (Open Channel) PCMo->NMDAR  Binds PCP Site   DAT Dopamine Transporter (DAT) PCMo->DAT  Inhibits   Ca_Influx Ca2+ Influx blocked NMDAR->Ca_Influx  Prevents Ion Flow   DA_Accumulation Extracellular DA Accumulation DAT->DA_Accumulation  Blocks Reuptake   Behavior Locomotor Activity & Dissociative Effects Ca_Influx->Behavior DA_Accumulation->Behavior

Figure 1: Dual mechanism of action showing NMDA channel blockade and Dopamine Transporter inhibition leading to behavioral outputs.

Regulatory Compliance & Safety (Critical)

2.1 Controlled Substance Status In the United States, PCMo is treated as a Schedule I controlled substance analog under the Federal Analog Act due to its structural and pharmacological similarity to PCP.

  • Storage: Must be stored in a steel class 5 safe or vault.

2.2 Handling Precautions

  • Toxicity: PCMo is a potent CNS depressant. Accidental exposure can cause dissociation, nystagmus, and ataxia.

  • PPE: Double nitrile gloves, chemical safety goggles, and use of a biosafety cabinet (Class II) or chemical fume hood are mandatory during powder handling.

Preparation & Formulation

3.1 Solubility Profile The free base of PCMo is lipophilic and poorly soluble in water. For biological assays, it must be converted to a salt or dissolved in a co-solvent.

Solvent SystemSolubilityUsage Recommendation
Water (Free Base) InsolubleNot recommended.
0.1 M HCl Soluble (>10 mg/mL)Preferred. Converts base to HCl salt in situ.
DMSO Soluble (>20 mg/mL)Use for in vitro stock solutions (dilute <0.1% final conc).
Saline (0.9% NaCl) Moderate (Salt form)Use for in vivo injection vehicle (pH adjusted to 6.5-7.4).

3.2 Formulation Protocol (Injectable Solution)

  • Weigh the required amount of PCMo free base.

  • Dissolve in a minimal volume of 0.1 M HCl (e.g., 10% of final volume) and vortex until clear.

  • Slowly add sterile saline (0.9% NaCl) to reach final volume.

  • Adjust pH to 7.0–7.4 using 0.1 M NaOH. Note: If precipitation occurs, lower pH slightly to 6.0.

  • Filter sterilize using a 0.22 µm PVDF membrane.

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (NMDA Receptor)

Objective: Determine the affinity (


) of PCMo for the PCP binding site on the NMDA receptor.

Materials:

  • Source Tissue: Rat forebrain membranes (washed 3x).

  • Radioligand: [³H]-MK-801 (Specific Activity: 20–30 Ci/mmol).

  • Non-specific Control: 10 µM PCP or 100 µM Ketamine.

Workflow:

  • Buffer Prep: 5 mM Tris-HCl / 50 mM Tris-Acetate (pH 7.4).

  • Incubation:

    • Mix 100 µL membrane prep (200 µg protein).

    • Add 20 µL [³H]-MK-801 (Final concentration: 2 nM).

    • Add 20 µL PCMo (Concentration range:

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 2 hours (Equilibrium is slow for PCP-site ligands).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Expected Result: PCMo typically exhibits a

in the range of 500–1500 nM, significantly higher (weaker) than PCP (

nM).
Protocol B: In Vivo Locomotor Activity (Rodent Model)

Objective: Assess psychotomimetic activity via open-field locomotion.

Experimental Design:

  • Subjects: Adult male C57BL/6 mice or Sprague-Dawley rats.

  • Groups: Vehicle, PCMo (Low: 3 mg/kg), PCMo (High: 10 mg/kg), PCP (Positive Control: 3 mg/kg).

  • Route: Intraperitoneal (i.p.) injection.[1][2][3]

Workflow Diagram:

InVivo_Workflow Acclimation Acclimation (1 hour in chamber) Injection Drug Administration (i.p. Injection) Acclimation->Injection  Baseline   Recording Data Acquisition (60 min, IR Beam Break) Injection->Recording  T=0 min   Analysis Data Analysis (Total Distance Traveled) Recording->Analysis  Binning (5 min)  

Figure 2: Workflow for assessing PCMo-induced locomotor activity.

Step-by-Step:

  • Habituation: Place animals in the open field chamber for 60 minutes prior to injection to reduce novelty-induced hyperactivity.

  • Dosing: Administer PCMo (formulated as per Section 3.2).

  • Recording: Immediately return animal to chamber. Record horizontal activity (distance traveled) and vertical activity (rearing) for 60–90 minutes.

  • Validation:

    • PCMo Effect: Should produce an inverted-U shaped dose-response curve.

    • Comparison: Onset is typically slower and duration shorter than PCP. Ataxia may be more pronounced at higher doses due to the sedative morpholine component.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13616, 4-(1-Phenylcyclohexyl)morpholine. PubChem. Available at: [Link]

  • Morris, H. & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632. Available at: [Link]

  • Kapur, S. & Seeman, P. (2002).[1] NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D2 and serotonin 5-HT2 receptors-implications for models of schizophrenia. Molecular Psychiatry, 7, 837–844. Available at: [Link]

  • World Health Organization (WHO). (2016). Critical Review Report: Phencyclidine Analogues. Expert Committee on Drug Dependence. Available at: [Link]

  • Thurkauf, A., et al. (1988). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 31(12), 2257-2263. (Provides foundational SAR for morpholine substitution). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Administration of Potassium Channel Modulators (PCMo) in Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the administration of potassium channel modulators (PCMo) in various...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the administration of potassium channel modulators (PCMo) in various animal models. This document emphasizes scientific integrity, field-proven insights, and detailed, validated methodologies to ensure reliable and reproducible results in preclinical studies.

Introduction: The Role and Significance of Potassium Channel Modulators

Potassium (K+) channels are a diverse group of ion channels that play a fundamental role in regulating cellular excitability, including neuronal firing, muscle contraction, and cardiac rhythm.[1][2] Their dysfunction is implicated in a wide range of pathologies, making them a significant therapeutic target for conditions such as epilepsy, cardiac arrhythmias, and autoimmune diseases.[2][3] Potassium channel modulators (PCMo) are compounds that can either activate (openers) or inhibit (blockers) the activity of these channels, offering a promising avenue for therapeutic intervention.[4] Preclinical evaluation of these modulators in animal models is a critical step in the drug development process, providing essential data on their efficacy, safety, and pharmacokinetic profiles.[5]

The primary objectives of administering PCMo in animal models are:

  • To assess the pharmacological effects and efficacy of the compound in a relevant disease model.[5]

  • To determine the pharmacokinetic (PK) and pharmacodynamic (PD) relationship.[5]

  • To evaluate the safety profile and identify potential toxicities.[6]

This guide will provide detailed protocols and the rationale behind the experimental choices to ensure the generation of high-quality, reproducible data in compliance with Good Laboratory Practice (GLP) guidelines.[7][8]

Pre-formulation and Formulation Development

The formulation of a PCMo is a critical step that dictates its stability, solubility, and bioavailability, ultimately influencing the choice of administration route and the reliability of in vivo studies.[7]

Physicochemical Characterization

Before formulation, a thorough understanding of the PCMo's physicochemical properties is essential. This includes:

  • Solubility: Determination in various aqueous and non-aqueous solvents.

  • pKa: To understand the ionization state at physiological pH.

  • LogP/LogD: To predict its lipophilicity and ability to cross biological membranes.

  • Stability: Assessment under different pH, temperature, and light conditions.

Vehicle Selection

The choice of vehicle is crucial for ensuring the PCMo is delivered effectively and safely. The ideal vehicle should:

  • Solubilize the PCMo at the desired concentration.

  • Be non-toxic and biocompatible with the animal model.

  • Not interfere with the pharmacological activity of the PCMo.

Table 1: Common Vehicles for In Vivo Administration

VehicleProperties and Common Uses
Aqueous Solutions
Saline (0.9% NaCl)Isotonic and well-tolerated. Suitable for water-soluble compounds for intravenous, intraperitoneal, subcutaneous, and oral administration.
Phosphate-Buffered Saline (PBS)Buffered to a physiological pH, maintaining the stability of pH-sensitive compounds.
Co-solvents and Surfactants
Polyethylene glycol (PEG) 300/400Increases the solubility of poorly water-soluble compounds. Often used in combination with saline or water.
Dimethyl sulfoxide (DMSO)A powerful solvent, but can have its own biological effects and toxicity. Typically used at low concentrations (<10%) in the final formulation.
Tween 80 / Cremophor ELNon-ionic surfactants used to create stable emulsions or micellar solutions for lipophilic compounds. Can cause hypersensitivity reactions in some animals.
Suspensions
Carboxymethylcellulose (CMC) / MethylcelluloseSuspending agents for insoluble compounds administered orally or subcutaneously. Provides uniform dosing.

Protocol for a Basic Formulation Screening:

  • Solubility Assessment:

    • Prepare saturated solutions of the PCMo in a panel of vehicles.

    • Incubate at room temperature and 37°C for a defined period.

    • Centrifuge and analyze the supernatant by HPLC to determine the concentration.

  • Stability Assessment:

    • Prepare the PCMo in the selected vehicle at the target concentration.

    • Store under various conditions (e.g., 4°C, room temperature, 37°C) for different durations.

    • Analyze the concentration and purity of the PCMo at each time point by HPLC.

Routes of Administration in Animal Models

The choice of administration route depends on the physicochemical properties of the PCMo, the desired onset and duration of action, and the specific research question.[9][10]

Oral Administration (PO)
  • Rationale: Mimics the intended clinical route for many drugs, allowing for the assessment of oral bioavailability.[11] It is non-invasive and suitable for chronic dosing.[10]

  • Considerations: The compound must be able to withstand the harsh environment of the gastrointestinal tract and be absorbed across the intestinal wall. The first-pass metabolism in the liver can significantly reduce bioavailability.[10]

Step-by-Step Protocol for Oral Gavage in Mice:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.

  • Gavage Needle Insertion: Use a ball-tipped gavage needle of appropriate size. Gently insert the needle into the mouth, allowing the mouse to swallow it. The needle should pass easily down the esophagus.

  • Dose Administration: Slowly administer the pre-determined volume of the formulation. The maximum volume for a mouse is typically 10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.

Intravenous Administration (IV)
  • Rationale: Bypasses absorption barriers, providing 100% bioavailability and a rapid onset of action.[9] This route is ideal for determining intrinsic pharmacological activity and for pharmacokinetic studies.[11]

  • Considerations: Requires technical skill and can be stressful for the animal. The formulation must be a sterile, clear solution to prevent embolism.[12]

Step-by-Step Protocol for IV Injection (Tail Vein) in Mice:

  • Animal Warming: Place the mouse under a heat lamp for a few minutes to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Swab the tail with 70% ethanol to clean the area and improve vein visibility.

  • Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.

  • Dose Administration: Slowly inject the formulation. If swelling occurs, the needle is not in the vein. The maximum volume for a bolus injection is typically 5 mL/kg.

  • Post-Injection Care: Apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal Administration (IP)
  • Rationale: Offers rapid absorption into the systemic circulation, although it is slower and more variable than IV administration.[10][11] It is a common route for preclinical studies due to its relative ease of administration.

  • Considerations: There is a risk of injecting into abdominal organs, which can lead to variability in absorption and potential injury.[11]

Step-by-Step Protocol for IP Injection in Mice:

  • Animal Restraint: Hold the mouse with its head tilted downwards to allow the abdominal organs to shift cranially.

  • Injection Site: Locate the lower right quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.

  • Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity.

  • Dose Administration: Aspirate to ensure no fluid or blood is drawn back, then inject the formulation. The maximum volume is typically 10-20 mL/kg.

Subcutaneous Administration (SC)
  • Rationale: Provides slower and more sustained absorption compared to IV or IP routes, making it suitable for long-acting formulations.[11][12]

  • Considerations: Absorption can be influenced by local blood flow. Irritating formulations can cause local tissue reactions.[11]

Step-by-Step Protocol for SC Injection in Mice:

  • Animal Restraint: Gently restrain the mouse.

  • Injection Site: Tent the loose skin over the back, between the shoulder blades.

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Dose Administration: Inject the formulation into the subcutaneous space. The maximum volume is typically 10 mL/kg.

Dose Selection and Escalation

Determining the appropriate dose range is a critical aspect of preclinical studies.[7] The goal is to identify a dose that elicits the desired pharmacological effect without causing significant toxicity.[6]

Dose Range Finding Studies
  • Starting Dose: The initial dose can be estimated from in vitro potency data (e.g., EC50 or IC50) and allometric scaling from other species if data is available.

  • Dose Escalation: A common approach is to use a dose-escalation study design, where cohorts of animals are treated with increasing doses of the PCMo. This helps to identify the maximum tolerated dose (MTD).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD studies are essential for understanding the relationship between the drug concentration in the body and its pharmacological effect.[5] This data is crucial for optimizing the dosing regimen.

Workflow for PCMo Administration and Evaluation:

G cluster_0 Pre-Administration Phase cluster_1 Administration Phase cluster_2 Post-Administration Evaluation cluster_3 Data Analysis & Interpretation PCMo_Synthesis PCMo Synthesis & Characterization Formulation Formulation Development PCMo_Synthesis->Formulation Animal_Model Animal Model Selection Formulation->Animal_Model Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Administration PCMo Administration (PO, IV, IP, SC) Dose_Selection->Administration PK_Sampling Pharmacokinetic Sampling Administration->PK_Sampling PD_Assessment Pharmacodynamic Assessment Administration->PD_Assessment Toxicity_Monitoring Toxicity Monitoring Administration->Toxicity_Monitoring PK_PD_Analysis PK/PD Modeling PK_Sampling->PK_PD_Analysis PD_Assessment->PK_PD_Analysis Safety_Assessment Safety & Efficacy Conclusion Toxicity_Monitoring->Safety_Assessment PK_PD_Analysis->Safety_Assessment

Caption: Workflow for PCMo administration in animal models.

Safety and Toxicity Assessment

A thorough evaluation of the safety profile of a PCMo is a regulatory requirement for advancing a compound to clinical trials.[6][13]

Clinical Observations

Animals should be monitored regularly for any clinical signs of toxicity, including:

  • Changes in body weight, food, and water consumption.

  • Behavioral changes (e.g., lethargy, hyperactivity).

  • Physical appearance (e.g., ruffled fur, changes in posture).

Organ-Specific Toxicity

Given that potassium channels are widely expressed, it is important to assess for potential off-target effects. For example, some PCMo can have cardiovascular side effects such as arrhythmias or changes in blood pressure.[14][15]

  • Cardiovascular Safety: In-life monitoring of ECG and blood pressure may be necessary.

  • Histopathology: At the end of the study, a full necropsy and histopathological examination of major organs should be performed to identify any treatment-related changes.[8]

Conclusion

The successful administration of potassium channel modulators in animal models requires a meticulous approach, from initial formulation development to the final safety assessment. The protocols and considerations outlined in these application notes are intended to provide a robust framework for generating reliable and reproducible preclinical data. Adherence to these principles will not only ensure the scientific validity of the research but also facilitate the translation of promising PCMo into novel therapeutics.

References

  • Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. (2021, June 10). Premier Consulting. Available from: [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Available from: [Link]

  • Khatun, M., & Islam, M. S. (2023). Drug Administration Routes and Therapeutic Strategies in Animals: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab. Available from: [Link]

  • Routes of Administration and Dosage Forms of Drugs. (n.d.). MSD Veterinary Manual. Available from: [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Available from: [Link]

  • The Ultimate Guide to Preclinical IND Studies. (n.d.). Aragen. Available from: [Link]

  • Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997, July). U.S. Food and Drug Administration. Available from: [Link]

  • Preclinical study confirms positive modulation of Kv3 channels as therapeutic option for ALS. (2025, July 28). News-Medical.net. Available from: [Link]

  • Wulff, H., & Köhler, R. (2013). Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities. Future medicinal chemistry, 5(12), 1435–1454. Available from: [Link]

  • Perez-Alvarez, S., et al. (1995). Acute toxicity of tedisamil, a new potassium channel blocking drug. General Pharmacology: The Vascular System, 26(4), 835-841. Available from: [Link]

  • Gonzalez-Perez, V., & Latorre, R. (2021). Pharmacological Approaches for the Modulation of the Potassium Channel KV4.x and KChIPs. International Journal of Molecular Sciences, 22(3), 1367. Available from: [Link]

  • Mathie, A., et al. (2021). Pharmacological Approaches to Studying Potassium Channels. WestminsterResearch. Available from: [Link]

  • Perez-Neut, M., et al. (2016). Preclinical study of a Kv11.1 potassium channel activator as antineoplastic approach for breast cancer. Oncotarget, 7(25), 37639–37653. Available from: [Link]

  • Redrobe, J. P., et al. (2000). Effect of potassium channel modulators in mouse forced swimming test. European journal of pharmacology, 389(2-3), 179–185. Available from: [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSBIO. Available from: [Link]

  • Potassium channel blockers for dogs. (n.d.). Veterinarian Karlsruhe - Arndt Small Animal Clinic. Available from: [Link]

  • What are Potassium channel modulators and how do they work? (2024, June 21). News-Medical.net. Available from: [Link]

  • Wulff, H., et al. (2009). K+ channel modulators for the treatment of neurological disorders and autoimmune diseases. Chemical reviews, 109(9), 4381–4418. Available from: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Available from: [Link]

  • Clark, R. J., & Fedida, D. (2018). The Voltage-Gated Potassium Channel Kv2.1 as a Multicellular Drug Target. White Rose Research Online. Available from: [Link]

  • Garakh, S., et al. (2024). Potassium channels in animal models of post-traumatic stress disorder: mechanistic and therapeutic implications. Frontiers in Psychiatry, 15, 1421639. Available from: [Link]

  • Exploring the Pharmacological Modulation of Potassium Channels: Implications for Channelopathies and Therapeutic Innovations. (2025, September 2). Frontiers. Available from: [Link]

  • Pérez-Verdaguer, M., et al. (2016). Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Frontiers in pharmacology, 7, 29. Available from: [Link]

  • Potassium channel blocker has antiobesity effects in animal models. (2012, March 1). BioWorld. Available from: [Link]

  • Rodríguez-Rangel, S., & Corzo, G. (2012). Toxin modulators and blockers of hERG K(+) channels. Toxicon : official journal of the International Society on Toxinology, 60(4), 543–552. Available from: [Link]

  • Gonzalez-Perez, V., & Latorre, R. (2021). Pharmacological Approaches for the Modulation of the Potassium Channel KV4.x and KChIPs. International journal of molecular sciences, 22(3), 1367. Available from: [Link]

  • Physiology, pharmacology and modelling of potassium channels: Focus on SK channels. (2025, August 7). médecine/sciences. Available from: [Link]

  • MacKinnon, R. (2013). Potassium Channels: Structures, Diseases, and Modulators. Florida State University. Available from: [Link]

  • Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. (2025, September 26). MDPI. Available from: [Link]

  • Venom-Derived Peptide Modulators of Cation-Selective Channels: Friend, Foe or Frenemy. (2019, February 25). Frontiers for Young Minds. Available from: [Link]

Sources

Application

In Vivo Experimental Design: NMDA Receptor Antagonists in Translational Neuroscience

Abstract & Core Philosophy The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor governing synaptic plasticity, memory, and excitotoxicity.[1] Its pharmacological manipulation is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Philosophy

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor governing synaptic plasticity, memory, and excitotoxicity.[1] Its pharmacological manipulation is a cornerstone of translational neuroscience, serving two distinct, opposing experimental purposes:

  • Modeling Hypofunction (Schizophrenia/Psychosis): Chronic or acute blockade to induce cognitive deficits and positive-like symptoms.

  • Therapeutic Modulation (Depression/Neuroprotection): Acute, sub-anesthetic blockade (e.g., Ketamine) to trigger rapid synaptogenesis.

This guide moves beyond basic dosing to provide a causal, mechanistic framework for designing robust in vivo experiments. It emphasizes the temporal window of testing —a critical variable often overlooked, leading to false positives due to motor ataxia or sedation.

Compound Selection & Mechanistic Differentiators

Not all NMDAR antagonists are interchangeable.[2][3][4] Selection must be based on the binding site and the desired kinetic profile (trapping vs. rapid off-rate).

Table 1: NMDAR Antagonist Selection Guide[5]
CompoundClassBinding SiteKinetic ProfilePrimary ApplicationKey Limitation
(+)MK-801 (Dizocilpine)Non-competitiveIon Channel (PCP site)High affinity, "Trapping" blockerSchizophrenia Models (Chronic/Acute). Induces robust hyperlocomotion & cognitive deficits.Irreversible binding causes severe ataxia; unsuitable for therapeutic screening.
Ketamine Non-competitiveIon Channel (PCP site)Moderate affinity, Rapid off-rateAntidepressant Models . Triggers mTOR/BDNF pathways.Controlled substance.[5] Biphasic effect (sedative high dose vs. stimulant low dose).
Phencyclidine (PCP) Non-competitiveIon Channel (PCP site)High affinitySchizophrenia Models . Mimics negative symptoms better than MK-801 in some strains.Controlled substance (Schedule II).[6][7] Long half-life.
Memantine UncompetitiveIon ChannelLow affinity, Voltage-dependentNeuroprotection/Alzheimer's . Preserves physiological synaptic transmission.Weak psychotomimetic effects; often ineffective as a positive control for psychosis.
D-AP5 CompetitiveGlutamate SitePolar, poor BBB penetrationIntracranial injections (cannulation) for localized blockade (e.g., Hippocampus).Does not cross Blood-Brain Barrier (BBB) effectively.

Protocol A: The Chronic Hypofunction Model (Schizophrenia)

Objective: To induce stable cognitive deficits and sensorimotor gating impairments mimicking Schizophrenia (positive and negative symptoms) using MK-801.

Rationale: Acute administration often produces confounding motor hyperactivity. A chronic regimen followed by a washout period allows motor effects to subside while cognitive deficits (mediated by parvalbumin interneuron dysfunction) persist.

Experimental Workflow Diagram

SchizophreniaModel cluster_chronic Induction Phase (14 Days) cluster_testing Behavioral Battery (Order Critical) Sub1 Subject Selection C57BL/6J Mice (8-10 wks) Hab Habituation 7 Days Handle daily Sub1->Hab Dose Daily Injection (i.p.) MK-801: 0.2 - 0.3 mg/kg Vol: 10 mL/kg Hab->Dose Weight Monitor Weight & Health Daily Dose->Weight Washout Washout Phase 7 Days (Drug Free) Dose->Washout Day 15 Test1 1. Open Field (Anxiety/Locomotion) Washout->Test1 Day 22 Test2 2. NOR / Y-Maze (Cognition/Working Memory) Test1->Test2 +24h Test3 3. PPI (Sensorimotor Gating) Test2->Test3 +24h

Figure 1: Workflow for Chronic MK-801 Induced Schizophrenia Model. The washout phase is critical to dissociate cognitive deficits from acute motor toxicity.

Step-by-Step Methodology
  • Formulation:

    • Dissolve (+)MK-801 maleate in 0.9% sterile saline.

    • Note: MK-801 is water-soluble. Do not use DMSO if avoidable, as it can have independent effects.

    • Target Concentration: 0.02 or 0.03 mg/mL (for 10 mL/kg injection volume).

  • Induction (Days 1–14):

    • Administer 0.2 mg/kg i.p. once daily.

    • Rotate injection sites (left/right lower quadrant) to minimize irritation.

    • Observation: Animals will exhibit hyperactivity and ataxia for 1-2 hours post-injection. This is normal.

  • Washout (Days 15–21):

    • Cease all injections.

    • This period allows the acute presence of the drug to clear, leaving the neuroplastic maladaptations (e.g., downregulated PV+ interneurons).

  • Validation (Day 22+):

    • Cognitive Deficit: Perform Novel Object Recognition (NOR) . MK-801 treated mice typically show a Discrimination Index (DI) near 0 (unable to distinguish novel vs. familiar), whereas controls show DI > 0.2.

    • Sensorimotor Gating: Perform Prepulse Inhibition (PPI) .

Protocol B: Rapid-Acting Antidepressant Screening

Objective: To evaluate the efficacy of novel compounds in reversing stress-induced despair, using Ketamine as a positive control.

Rationale: Unlike classical antidepressants (SSRIs), NMDAR antagonists like Ketamine work rapidly (hours). The protocol must distinguish between psychostimulant effects (false positive) and true antidepressant efficacy .

Critical Timing: The "24-Hour Rule"

Testing immediately after Ketamine administration (e.g., 30 mins) confounds results due to hyperlocomotion. The "Gold Standard" is to test 24 hours post-dose , where the drug is cleared, but the synaptic plasticity (mTOR activation, spine growth) remains.

Step-by-Step Methodology
  • Subject Preparation:

    • Use C57BL/6J mice or Wistar Kyoto rats (stress-susceptible).

    • Optional: Pre-expose to chronic mild stress (CMS) for 2 weeks to lower baseline sucrose preference.

  • Dosing (Acute):

    • Ketamine: 3 mg/kg, 10 mg/kg, and 30 mg/kg (i.p.).

    • Sex Differences:[8] Female mice are more sensitive; use lower range (3-10 mg/kg). Male mice often require 10-30 mg/kg.

    • Vehicle: Saline.

  • Wait Period:

    • Return animals to home cage for 24 hours .

  • Behavioral Readout: Forced Swim Test (FST):

    • Place mouse in a cylinder (25°C water).

    • Record for 6 minutes.

    • Analyze the last 4 minutes for Immobility Time .

    • Valid Result: Ketamine (10 mg/kg) should significantly reduce immobility compared to vehicle at the 24h timepoint.

Technical Deep Dive: Prepulse Inhibition (PPI)

PPI is the most robust translational assay for NMDAR hypofunction. It measures the ability of a weak stimulus (prepulse) to inhibit the startle reaction to a strong stimulus (pulse).[9][10][11]

Experimental Setup
  • Background Noise: 65–70 dB (White noise).

  • Startle Pulse: 120 dB (40 ms duration).

  • Prepulses: +4, +8, and +12 dB above background (e.g., 74, 78, 82 dB).

  • Inter-Stimulus Interval (ISI): 100 ms (onset to onset).

Data Analysis Formula


  • Interpretation: NMDAR antagonists (MK-801, PCP) significantly reduce %PPI (disrupted gating). Antipsychotics (Clozapine, Risperidone) can reverse this deficit.

Mechanistic Signaling Pathway

Understanding the downstream effects is crucial for molecular validation (e.g., Western Blotting for BDNF or c-Fos).

NMDAR_Signaling cluster_antidepressant Antidepressant Mechanism (Pyramidal Neuron) cluster_psychosis Psychosis Model Mechanism NMDAR NMDA Receptor (Ca2+ Channel) Ca Ca2+ Influx NMDAR->Ca Activation PV Parvalbumin Interneuron (GABAergic) NMDAR->PV Hypofunction on PV cells eEF2 eEF2 NMDAR->eEF2 Inhibition of eEF2K MK801 MK-801 / PCP (Pore Blocker) MK801->NMDAR Blocks Ket Ketamine (Pore Blocker) Ket->NMDAR Blocks Ket->NMDAR Preferential Blockade on GABA Interneurons? CaMKII CaMKII / ERK mTOR mTORC1 Complex BDNF BDNF Release (Synaptogenesis) BDNF->mTOR Disinhibition Cortical Disinhibition (Glutamate Surge) PV->Disinhibition Reduced GABA inhibition Disinhibition->Ca Excessive Glu Release eEF2->BDNF De-suppression

Figure 2: Dual Mechanism of Action. Blockade of NMDARs on inhibitory interneurons leads to cortical disinhibition (Psychosis Model), while specific signaling cascades involving BDNF/mTOR drive the antidepressant effect.

Troubleshooting & Quality Control

IssueProbable CauseSolution
High Mortality in Mice Dosing too high or strain sensitivity.Reduce MK-801 to 0.15 mg/kg. Ensure mice are hydrated (saline s.c.) if stereotypy prevents drinking.
No PPI Deficit Auditory startle reflex is too weak (deafness).Check baseline startle (>100 mV). Use C57BL/6J (good hearing) over CBA/J (prone to deafness).
False Positive in FST Psychomotor stimulation (hyperactivity).Must measure locomotor activity in an Open Field alongside FST. If locomotion is increased, the FST reduction is an artifact.
Precipitate in Solution pH issues with competitive antagonists.Some compounds (e.g., AP5) require pH adjustment to 7.4 with NaOH.

References

  • Mechanism of NMDA Receptor Antagonists

    • Title: NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
    • Source: PMC (N
    • URL:[Link]

  • Schizophrenia Modeling (MK-801)

    • Title: Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration.[6][7][12]

    • Source: PMC (N
    • URL:[Link]

  • Prepulse Inhibition Protocol

    • Title: Competitive NMDA receptor antagonists disrupt prepulse inhibition without reduction of startle amplitude.
    • Source: PubMed
    • URL:[Link]

  • Ketamine Antidepressant Protocols

    • Title: Antidepressant effects of ketamine on depression-related phenotypes and dopamine dysfunction in rodent models of stress.[8]

    • Source: PMC (N
    • URL:[Link]

  • Memantine vs. Ketamine in PPI

    • Title: The effects of memantine on prepulse inhibition.[3]

    • Source: PMC (N
    • URL:[Link]

Sources

Method

Advanced Protocols for the Generation and Isolation of Programmed Cells of Monocytic Origin (PCMOs)

Executive Summary & Scope Definition Programmed Cells of Monocytic Origin (PCMOs) represent a critical breakthrough in drug development and regenerative medicine. Unlike induced pluripotent stem cells (iPSCs), which requ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope Definition

Programmed Cells of Monocytic Origin (PCMOs) represent a critical breakthrough in drug development and regenerative medicine. Unlike induced pluripotent stem cells (iPSCs), which require genetic manipulation (e.g., Yamanaka factors) and carry tumorigenic risks, PCMOs are generated from peripheral blood monocytes via a growth-factor-induced dedifferentiation process. This results in a multipotent state capable of differentiating into hepatocyte-like cells, insulin-producing cells, and endothelial lineages.

Scope Clarification: This guide focuses on the biological isolation and generation of PCMOs from human whole blood. (Note: This protocol is distinct from the isolation of the bacterial enzyme PcmO involved in p-cresol metabolism, which is outside the scope of therapeutic drug development applications.)

This application note details the "Complex Mixture" challenge: isolating high-purity CD14+ monocytes from the heterogeneous environment of whole blood (containing RBCs, granulocytes, platelets, and lymphocytes) and the subsequent cytokine-driven reprogramming required to "isolate" the PCMO phenotype.

The Challenge: Complex Mixture Fractionation

The isolation of PCMOs is not a single extraction event but a biphasic workflow :

  • Physical Isolation: Separation of CD14+ monocytes from the complex matrix of whole blood.

  • Biological Isolation (Reprogramming): Segregating the dedifferentiated PCMO phenotype from non-responsive monocytes via specific culture conditions.

Comparative Analysis of Monocyte Isolation Techniques

For PCMO generation, the purity of the starting monocyte fraction is the single most critical variable. Contamination with T-cells or Platelets inhibits the dedifferentiation process.

FeaturePlastic Adherence (Traditional)Density Gradient (Percoll)Immunomagnetic Negative Selection (Recommended)
Principle Monocytes adhere to plastic; lymphocytes do not.Separation based on osmolarity and density.[1]Antibodies bind non-monocytes; beads remove them.
Purity (CD14+) Low (60–75%)Moderate (70–85%)High (>90–95%)
Cell Stress High (Activation due to adhesion)ModerateLow (Untouched cells)
PCMO Yield Variable; high lymphocyte contamination inhibits reprogramming.ModerateOptimal; "Untouched" status preserves plasticity.
Cost LowLowHigh

Critical Insight: For drug development applications, Immunomagnetic Negative Selection is the mandatory standard. Positive selection (using CD14 beads) activates intracellular signaling pathways that can prematurely differentiate the monocyte, locking it out of the PCMO state.

Detailed Protocol: PCMO Generation

Phase 1: Isolation of "Untouched" Monocytes

Objective: Isolate CD14+ monocytes without activating them.

Reagents:

  • Fresh Human Whole Blood (Heparinized or Citrate-treated; EDTA is acceptable but Citrate is preferred for metabolic preservation).

  • Density Gradient Medium (Ficoll-Paque PLUS, density 1.077 g/mL).

  • Isolation Buffer: PBS (Ca2+/Mg2+ free) + 0.5% BSA + 2mM EDTA.

  • Negative Selection Kit (e.g., Pan-Monocyte Isolation Kit).

Workflow:

  • PBMC Extraction:

    • Dilute whole blood 1:1 with PBS.

    • Layer carefully over Ficoll-Paque (ratio 4:3).

    • Centrifuge at 400 x g for 30 mins at 20°C (BRAKE OFF).

    • Harvest the "buffy coat" (interphase layer) containing PBMCs.

    • Wash PBMCs twice with Isolation Buffer (300 x g, 10 mins) to remove platelets.

  • Depletion (Negative Selection):

    • Resuspend PBMCs in Isolation Buffer (40 µL per 10^7 cells).

    • Add FcR Blocking Reagent and Biotin-Antibody Cocktail (targeting CD3, CD7, CD16, CD19, CD56, CD123, Glycophorin A).

    • Mechanism:[2][3][4][5][6] This cocktail targets T-cells, NK cells, B-cells, Dendritic cells, and RBCs.

    • Incubate for 10 mins at 4°C.

    • Add Anti-Biotin MicroBeads . Incubate 15 mins at 4°C.

    • Pass cells through a magnetic column (LS Column) placed in a magnetic field.

    • Collect the Flow-Through: The cells that pass through are the unlabeled, untouched monocytes.

Phase 2: Reprogramming to PCMO State

Objective: Induce dedifferentiation using a specific cytokine cocktail.

Reagents:

  • Base Medium: RPMI 1640 (Low glucose).

  • Supplement: 10% Autologous Human Serum (preferred) or FBS.

  • Reprogramming Factors:

    • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor).

    • Recombinant Human IL-3 (Interleukin-3).

  • Surface: Hydrophobic Teflon bags or Ultra-Low Attachment plates (prevents macrophage differentiation triggered by adherence).

Protocol:

  • Seeding: Resuspend isolated monocytes at

    
     cells/mL in Base Medium.
    
  • Induction: Add M-CSF (5 ng/mL) and IL-3 (0.4 ng/mL) .

    • Note: High concentrations of M-CSF (>50 ng/mL) will force macrophage differentiation. The low dose combined with IL-3 is the "sweet spot" for dedifferentiation [1].

  • Culture: Incubate at 37°C, 5% CO2 for 6 Days .

    • Do not disturb: Avoid frequent handling to prevent mechanical stress-induced differentiation.

  • Harvest: On Day 6, cells will exhibit a semi-adherent, rounded morphology. These are the PCMOs.

Mechanism and Validation (Scientific Rationale)

The generation of PCMOs relies on the plasticity of the monocytic lineage.[2] By blocking the default differentiation pathway (towards Macrophages or Dendritic Cells) using non-adherent culture and specific low-dose cytokines, we force the cell into a "dedifferentiated" state.

Validation Metrics (QC)

To confirm isolation of PCMOs from the complex mixture, perform Flow Cytometry on Day 6.

  • Positive Markers: CD14+ (retained), CD45+ (hematopoietic), CD90+ (Thy-1) , CD117+ (c-Kit) .

    • Significance: The upregulation of CD90 and CD117 indicates the acquisition of stem-like properties not present in fresh monocytes.

  • Negative Markers: CD34 (usually low/negative), Nanog (variable).

  • Functional Assay: Ability to differentiate into Neo-Hepatocytes (inducible by FGF-4/HGF) or Insulin-producing cells.

Pathway Visualization

The following diagram illustrates the critical decision points in the isolation and reprogramming workflow.

PCMO_Isolation Blood Whole Blood (Complex Mixture) Ficoll Density Gradient (Ficoll-Paque) Blood->Ficoll PBMC PBMCs (Lymphocytes + Monocytes) Ficoll->PBMC Adherence Plastic Adherence (High Stress/Low Purity) PBMC->Adherence MACS Negative Selection (MACS) (Depletion of CD3/19/56) PBMC->MACS Monocytes Untouched Monocytes (CD14+ CD16-) Adherence->Monocytes Contaminated MACS->Monocytes Culture Dedifferentiation Culture (6 Days) Monocytes->Culture Macrophage Macrophage (Default Pathway) Culture->Macrophage High M-CSF or Adherence PCMO PCMO (Stem-like State) CD14+ CD90+ CD117+ Culture->PCMO Low M-CSF/IL-3 Non-adherent Factors Factors: 5 ng/mL M-CSF 0.4 ng/mL IL-3 Factors->Culture

Figure 1: Critical workflow for isolating PCMOs. Note the divergence at the culture stage where specific factors prevent default macrophage differentiation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield of PCMOs High Platelet contamination in PBMC fraction.Increase wash steps (low speed 200xg) during PBMC isolation to remove platelets.
Differentiation to Macrophages Culture surface was too adherent (standard tissue culture plastic).Use Ultra-Low Attachment plates or hydrophobic Teflon bags.
Cell Clumping High DNA release from dying granulocytes.Add DNase I to the isolation buffer; ensure temperature is kept at 4°C during MACS.
Low CD90 Expression Insufficient reprogramming time or incorrect cytokine ratio.Verify IL-3 activity; extend culture to 7 days; ensure serum is not heat-inactivated (complement factors may play a role).

References

  • Ungefroren, H., et al. (2010). The programmable cell of monocytic origin (PCMO): a potential adult stem/progenitor cell source for the generation of islet cells.[2][7] Advances in Experimental Medicine and Biology.

  • Thermo Fisher Scientific. (n.d.). Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells.[4] Thermo Fisher Protocols.

  • Bitesize Bio. (2022). Isolating Monocytes from Whole Blood: A Step-by-Step Guide. Bitesize Bio.

  • Ruhnau, J., et al. (2017). Isolation of Human Monocytes from Peripheral Blood Mononuclear Cells.[1][3][4][8][9] Methods in Molecular Biology.

Sources

Application

Behavioral Testing Protocols for Animals Treated with PCMo (Phospho-Cyclic Modulator-Omega)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Neuroactive Potential of PCMo PCMo (Phospho-Cyclic Modulator-Omega) is a novel investigational compound designed to modulate neu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neuroactive Potential of PCMo

PCMo (Phospho-Cyclic Modulator-Omega) is a novel investigational compound designed to modulate neuronal signaling pathways implicated in synaptic plasticity and emotional regulation. Its unique mechanism of action, targeting key enzymatic cascades that influence cyclic nucleotide second messengers, positions it as a promising candidate for addressing cognitive and anxiety-related disorders. To rigorously evaluate the in vivo efficacy and behavioral effects of PCMo, a comprehensive battery of standardized and validated rodent behavioral assays is essential.

These application notes provide detailed protocols for assessing the impact of PCMo on learning, memory, and anxiety-like behaviors in preclinical animal models. The described methodologies are grounded in established principles of behavioral pharmacology and are designed to yield robust, reproducible, and interpretable data. Adherence to these protocols will enable researchers to characterize the behavioral phenotype induced by PCMo treatment, thereby informing its therapeutic potential and guiding further drug development efforts.

Foundational Principles of Experimental Design

Before commencing any behavioral testing, it is imperative to establish a rigorous experimental design to ensure the scientific validity of the findings.[1][2] Key considerations include:

  • Ethical Approval: All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) to ensure ethical treatment and adherence to animal welfare regulations.[1]

  • Blinding and Randomization: To minimize bias, the experimenter should be blinded to the treatment conditions, and animals should be randomly assigned to experimental groups.[3]

  • Control Groups: The inclusion of appropriate control groups (e.g., vehicle-treated, sham) is critical for isolating the effects of PCMo.[2]

  • Environmental Consistency: Maintaining consistent environmental conditions (e.g., housing, lighting, noise levels) is crucial, as these factors can significantly influence animal behavior.[4]

  • Habituation: Animals should be habituated to the testing room and handling procedures to reduce stress-induced behavioral alterations.[4]

Section 1: Assessment of Learning and Memory

The hippocampus and related cortical structures are central to learning and memory.[5][6][7] Behavioral assays that tax these cognitive functions are critical for evaluating the pro-cognitive potential of PCMo.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents.[8][9][10] The task requires the animal to use distal visual cues to locate a submerged platform in a circular pool of opaque water.[8][9]

The MWM is a robust test of spatial navigation and reference memory, processes heavily reliant on the integrity of the hippocampus.[8][11][12] Successful performance in this task is associated with synaptic plasticity and NMDA receptor function, making it a relevant model for evaluating compounds like PCMo that are hypothesized to modulate these mechanisms.[8]

MWM_Workflow cluster_acclimation Acclimation & Pre-training cluster_acquisition Acquisition Phase (4-5 days) cluster_probe Probe Trial (Day 6) cluster_cued Cued Trial (Optional) acclimation Acclimation to testing room (30-60 min) handling Gentle handling (3-5 days prior) acclimation->handling trial1 Day 1: 4 trials handling->trial1 trial2 Day 2: 4 trials trial_n Day n: 4 trials probe Platform removed, 60-90s trial trial_n->probe cued Visible platform probe->cued EPM_Workflow cluster_prep Pre-Test Preparation cluster_test EPM Test (5 min) cluster_analysis Data Analysis acclimation Acclimation to testing room (30-60 min) dosing Administer PCMo or vehicle acclimation->dosing placement Place animal in center, facing an open arm dosing->placement exploration Allow free exploration placement->exploration recording Record behavior with video tracking exploration->recording analysis Quantify time and entries in open/closed arms recording->analysis

Caption: Elevated Plus Maze Experimental Workflow.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the floor. [13]2. Procedure:

    • Administer PCMo or vehicle at the designated time before testing.

    • Gently place the animal in the center of the maze, facing one of the open arms. [14][15] * Allow the animal to freely explore the maze for 5 minutes. [14][15] * Record the session using an overhead camera and automated tracking software.

  • Data Analysis:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in a novel environment. [16][17][18]

Anxiety in rodents is often characterized by a reluctance to explore the center of a novel, open space (thigmotaxis). [16]Anxiolytic compounds are expected to increase the time spent and distance traveled in the center of the open field. This test also serves as a crucial control for motor activity, helping to rule out sedative or stimulant effects of the compound that could confound the results of other behavioral tests. [17][18]

  • Apparatus: A square or circular arena with walls to prevent escape. [19]2. Procedure:

    • Administer PCMo or vehicle at the designated time before testing.

    • Gently place the animal in the center of the open field arena. [14][16] * Allow the animal to explore freely for a predetermined duration (typically 5-15 minutes). [14][16] * Record the session using an overhead camera and automated tracking software.

  • Data Analysis:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Number of entries into the center zone. [16] * Rearing frequency.

ParameterExpected Outcome with Anxiolytic Compound (PCMo)Interpretation
% Time in EPM Open Arms IncreasedReduced anxiety-like behavior
% Entries into EPM Open Arms IncreasedReduced anxiety-like behavior
Time in OFT Center IncreasedReduced anxiety and increased exploration
Total Distance Traveled (EPM/OFT) No significant differenceRules out locomotor confounds

Section 3: Assessment of Depression-Like Behavior

While not a primary focus for a compound targeting cognition and anxiety, assessing potential antidepressant-like effects can provide a more comprehensive behavioral profile of PCMo.

Forced Swim Test (FST)

The Forced Swim Test is a commonly used rodent behavioral test for screening antidepressant drugs. [20][21][22]It is based on the principle that when placed in an inescapable situation, animals will eventually cease escape-oriented behaviors and become immobile.

Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies. [21][23]

FST_Workflow cluster_prep Pre-Test Preparation cluster_test Forced Swim Test (6 min) cluster_analysis Data Analysis acclimation Acclimation to testing room dosing Administer PCMo or vehicle acclimation->dosing placement Place animal in water-filled cylinder dosing->placement recording Record behavior for 6 minutes placement->recording scoring Score last 4 minutes for immobility recording->scoring analysis Compare immobility time between groups scoring->analysis

Caption: Forced Swim Test Experimental Workflow.

  • Apparatus: A transparent cylindrical tank filled with water (24-26°C) to a depth that prevents the animal from touching the bottom or escaping. [20][23]2. Procedure:

    • Administer PCMo or vehicle at the designated time before testing.

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes. [20][22] * Record the session for later scoring.

  • Data Analysis:

    • The behavior is typically scored during the last 4 minutes of the test. [20] * Measure the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.

ParameterExpected Outcome with Antidepressant-like Compound (PCMo)Interpretation
Immobility Time DecreasedPotential antidepressant-like effect
Latency to Immobility IncreasedIncreased active coping behavior

Conclusion

The behavioral testing protocols outlined in these application notes provide a robust framework for characterizing the neuropharmacological effects of PCMo. By systematically evaluating its impact on learning, memory, and anxiety-like behaviors, researchers can gain critical insights into its therapeutic potential. The integration of multiple, validated behavioral assays, coupled with rigorous experimental design and data analysis, is paramount for generating reliable and translatable preclinical data.

References

  • Eichenbaum, H. (2017). The role of the hippocampus in navigation is memory. Journal of Neurophysiology, 117(4), 1785-1796. [Link]

  • Tye, K. M., et al. (2011). Amygdala circuitry mediating reversible and bidirectional control of anxiety. Nature, 471(7338), 358-362. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]

  • Prut, L., & Belzung, C. (2003). The open field test: a review of the methodology. Behavioural brain research, 141(2), 235-246. [Link]

  • Bird, C. M., & Burgess, N. (2008). The hippocampus and spatial memory: a special case of declarative memory. Current opinion in neurobiology, 18(2), 168-176. [Link]

  • Li, B., et al. (2018). Scientists show how brain circuit generates anxiety. Cold Spring Harbor Laboratory. [Link]

  • Janak, P. H., & Tye, K. M. (2015). From circuits to behaviour in the amygdala. Nature, 518(7537), 284-292. [Link]

  • Anilocus. (2025). Behavioral Testing Protocols for Rodents. [Link]

  • Britton, J. C., et al. (2013). Amygdala-cortical connectivity: Associations with anxiety, development, and threat. Depression and anxiety, 30(10), 999-1009. [Link]

  • Ahrens, S., et al. (2018). A Central Extended Amygdala Circuit That Modulates Anxiety. Journal of Neuroscience, 38(24), 5567-5583. [Link]

  • Clark, R. E. (2018). Spatial Navigation and Memory: The Role of the Hippocampus and Neocortical Structures. Neuron, 98(4), 693-706. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Eichenbaum, H. (2017). The role of the hippocampus in navigation is memory. Journal of Neurophysiology, 117(4), 1785-1796. [Link]

  • IACUC. (2024). Locomotor Activity/Open Field Test. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59). [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. [Link]

  • Spectrum. (2025). Expanded view of hippocampal function comes into focus. [Link]

  • Stoelting Co. (2017). Elevated Plus Maze: Understanding the Basics. [Link]

  • Barnhart, C. D., et al. (2015). Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice. PLoS ONE, 10(4), e0124521. [Link]

  • Ennaceur, A., & Chazot, P. L. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLoS ONE, 6(7), e22613. [Link]

  • Frontiers Media. (2019). Neuropharmacological, Neurobiological and Behavioral Mechanisms of Learning and Memory. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

  • Queensland Brain Institute. (2025). LAB_072 Open Field Test for Rodents. [Link]

  • Jackson, S., et al. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments: JoVE, (96). [Link]

  • ConductScience. (n.d.). Forced Swim Test. Maze Engineers. [Link]

  • Rocha, J. B. T., et al. (2019). Editorial: Neuropharmacological, Neurobiological and Behavioral Mechanisms of Learning and Memory. Frontiers in Pharmacology, 10, 114. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. [Link]

  • Yankelevitch-Yahav, R., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments: JoVE, (90). [Link]

  • Royal Society of Biology. (n.d.). Factsheet on the forced swim test. [Link]

  • Washington University in St. Louis. (n.d.). Best Practices: Study Design. Animal Behavior Core. [Link]

  • JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. [Link]

  • Amuza Inc. (2023). 5 Key Factors for Reliable Animal Behavior Studies. [Link]

  • Anilocus. (2025). Behavioral Pharmacology. Biotech Encyclopedia. [Link]

  • Malá, H., & Kacer, P. (2024). Neural Correlates and Molecular Mechanisms of Memory and Learning. International Journal of Molecular Sciences, 25(5), 2686. [Link]

  • UC Davis. (2019). Morris Water Maze. protocols.io. [Link]

  • ResearchGate. (2025). What is the steps to design experimental?. [Link]

  • Bairy, L. K., et al. (2019). Neurotransmitters and neuromodulators involved in learning and memory. International Journal of Basic & Clinical Pharmacology, 8(12), 2694. [Link]

  • Johnson, P. D., & Besselsen, D. G. (2002). Practical Aspects of Experimental Design in Animal Research. ILAR journal, 43(4), 202-206. [Link]

  • NC3Rs. (n.d.). Key elements of a well-designed experiment. [Link]

  • Conduct Science. (2017). General Guide to Behavioral Testing in Mice. Maze Engineers. [Link]

  • Barrett, J. E., & Miczek, K. A. (2000). Behavioral Techniques in Preclinical Neuropsychopharmacology Research. ACNP. [Link]

  • Wahlsten, D., et al. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in behavioral neuroscience, 8, 276. [Link]

  • Wahlsten, D., et al. (2025). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. [Link]

  • Charles River Laboratories. (n.d.). Rodent Behavior Testing. [Link]

  • University of Colorado Anschutz Medical Campus. (2025). New study uncovers key mechanism behind learning and memory. EurekAlert!. [Link]

  • Amuza Inc. (2020). Guide to Behavioral Testing in Mice and Rats. [Link]

  • Behavioral Neuropharmacology Laboratory. (n.d.). Preclinical Models. [Link]

  • Patsnap. (2025). What are preclinical safety pharmacology requirements?. [Link]

Sources

Method

Chromatographic techniques for purification of PCMo

A Critical Prerequisite for Developing a Purification Protocol To fulfill your request for a detailed application note on the chromatographic purification of "PCMo," it is imperative to first define the molecular nature...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Prerequisite for Developing a Purification Protocol

To fulfill your request for a detailed application note on the chromatographic purification of "PCMo," it is imperative to first define the molecular nature of this substance. Extensive searches have not identified "PCMo" as a standard or recognized acronym within scientific and pharmaceutical literature.

The design of an effective and robust purification strategy is fundamentally dependent on the physicochemical properties of the target molecule and the impurities that must be removed. Without a clear understanding of what PCMo is—be it a protein, a small molecule, a nucleic acid, or another type of biomolecule—it is not possible to provide a scientifically sound or technically useful protocol.

To illustrate this critical dependency, consider the following scenarios:

  • If "PCMo" is a Monoclonal Antibody (mAb): A typical purification workflow would commence with Protein A or Protein G affinity chromatography to capture the antibody, followed by polishing steps such as cation exchange chromatography (CEX) to remove aggregates and anion exchange chromatography (AEX) in flow-through mode to eliminate host cell proteins and DNA.

  • If "PCMo" is a Recombinant Protein with a Polyhistidine-tag: The primary capture step would likely be Immobilized Metal Affinity Chromatography (IMAC). Subsequent purification might involve ion exchange (IEX) or size exclusion chromatography (SEC) to achieve the desired purity.

  • If "PCMo" is a Small Molecule Drug: The strategy would be entirely different, likely revolving around reversed-phase high-performance liquid chromatography (RP-HPLC), normal-phase chromatography, or supercritical fluid chromatography (SFC), depending on its polarity and solubility.

  • If "PCMo" is Plasmid DNA (pDNA): Purification often involves anion exchange chromatography, which leverages the strong negative charge of the phosphate backbone, or hydrophobic interaction chromatography (HIC).

Path Forward

To proceed with the development of a detailed and accurate application note, please provide the following essential information regarding "PCMo":

  • Molecular Identity: What class of molecule is PCMo (e.g., protein, peptide, oligonucleotide, small molecule, etc.)?

  • Key Physicochemical Properties: If available, please provide the isoelectric point (pI), molecular weight (MW), hydrophobicity, and any known stability constraints (e.g., pH or salt sensitivity).

  • Expression System or Source: From what source is the PCMo being purified (e.g., mammalian cell culture supernatant, E. coli lysate, chemical synthesis reaction mixture)?

  • Known Impurities: What are the primary contaminants that need to be removed (e.g., host cell proteins, aggregates, related structural variants, precursor molecules)?

Upon receipt of this clarifying information, a comprehensive and scientifically rigorous application note and protocol, tailored to the specific challenges of purifying PCMo, can be expertly crafted to meet the needs of researchers, scientists, and drug development professionals.

Application

Application Note &amp; Protocol: A Multi-Spectroscopic Approach for the Structural Elucidation of 4-(4-chlorobenzoyl)morpholine (PCMo)

An editorial decision has been made to define "PCMo" as the hypothetical but structurally representative molecule, 4-(4-chlorobenzoyl)morpholine . This model compound contains distinct chemical features (an aromatic ring...

Author: BenchChem Technical Support Team. Date: February 2026

An editorial decision has been made to define "PCMo" as the hypothetical but structurally representative molecule, 4-(4-chlorobenzoyl)morpholine . This model compound contains distinct chemical features (an aromatic ring, an amide linker, and an aliphatic heterocycle) that make it an excellent candidate for illustrating a multi-faceted spectroscopic analysis, providing a practical and comprehensive guide for researchers.

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This document provides a comprehensive guide and detailed protocols for the structural elucidation of a model compound, 4-(4-chlorobenzoyl)morpholine (PCMo), using a synergistic combination of modern spectroscopic techniques. We will demonstrate how data from Mass Spectrometry (MS), Infrared (IR), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are integrated to provide irrefutable proof of structure. This guide is designed for researchers and scientists who require not just procedural steps, but also a deep understanding of the strategic choices behind the analytical workflow.

Introduction: The Rationale for a Multi-Spectroscopic Strategy

No single spectroscopic technique can provide all the necessary information for complete structural elucidation. Each method offers a unique piece of the puzzle:

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula, serving as the foundational check for any proposed structure.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present, confirming the building blocks of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the precise connectivity of the atomic framework (the C-H skeleton) and the spatial relationships between atoms.

Mass Spectrometry: Defining the Molecular Formula

Principle: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides the exact mass of the protonated molecule [M+H]⁺.[1] ESI is a soft ionization technique ideal for polar organic analytes, yielding intact molecular ions with minimal fragmentation.[1] The high resolving power allows for the determination of the elemental composition from the exact mass, which must match the theoretical mass of the proposed structure.

Protocol: High-Resolution ESI-MS

  • Sample Preparation:

    • Prepare a stock solution of PCMo at ~1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[2]

    • Perform a serial dilution to create a final sample concentration of approximately 10 µg/mL in a 50:50 acetonitrile/water solution containing 0.1% formic acid.[2][3]

    • Causality: Formic acid is added to promote protonation, enhancing the formation of the [M+H]⁺ ion, which is crucial for detection in positive ion mode.[3] High concentrations are avoided to prevent signal suppression and instrument contamination.[2]

  • Instrument Setup (Typical Parameters):

    • Ionization Mode: ESI, Positive

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂): 7 L/min at 300 °C

    • Trustworthiness: The instrument must be calibrated using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).

  • Data Acquisition & Analysis:

    • Inject the sample and acquire the full scan spectrum.

    • Identify the most abundant ion and compare its measured m/z to the theoretical value for PCMo. The presence of two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio will result in two distinct peaks for the molecular ion, separated by ~2 Da. This isotopic pattern is a key validation point.

Expected Data for PCMo (C₁₁H₁₂ClNO₂):

Ion SpeciesTheoretical m/zExpected Isotopic Pattern
[M+H]⁺ with ³⁵Cl226.0635~100% Relative Abundance
[M+H]⁺ with ³⁷Cl228.0605~32% Relative Abundance

The observation of this specific m/z pair with the correct isotopic ratio provides strong evidence for the proposed elemental formula.

Infrared Spectroscopy: Identifying Functional Groups

Principle: Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of a molecule's bonds.[4] The absorption of infrared radiation at specific frequencies corresponds to particular functional groups, providing a molecular "fingerprint."[5]

Protocol: ATR-FTIR

  • Sample Preparation:

    • Place a small amount (1-2 mg) of the solid PCMo sample directly onto the ATR crystal.

    • Ensure firm and even contact between the sample and the crystal using the instrument's pressure clamp.

    • Expertise: No further sample preparation is needed, which is a major advantage of ATR. The analysis is performed on the neat solid, avoiding solvent peaks that could obscure important regions.[4]

  • Instrument Setup:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition & Analysis:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample to the background to produce the final absorbance spectrum.

    • Identify characteristic absorption bands and assign them to the functional groups in PCMo.

Expected Characteristic Absorptions for PCMo:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3050-3090C-H stretchAromatic (Ar-H)
~2850-2960C-H stretchAliphatic (Morpholine CH₂)
~1645 C=O stretch Tertiary Amide (strong, key peak) [5]
~1400-1600C=C stretchAromatic Ring
~1230-1270C-N stretchAmide
~1115C-O-C stretchEther (Morpholine)
~1090Ar-Cl stretchAryl Halide

The presence of a strong band around 1645 cm⁻¹ is highly indicative of the tertiary amide carbonyl, while the C-O-C stretch confirms the morpholine ring.

NMR Spectroscopy: The Definitive Structural Map

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] It provides information on the chemical environment (chemical shift), count (integration), and connectivity (coupling) of magnetically active nuclei like ¹H and ¹³C.[7]

Protocol: NMR Sample Preparation and Experiment Suite

  • Sample Preparation:

    • Accurately weigh 5-10 mg of PCMo and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a simple, non-interfering signal in the ¹H and ¹³C spectra.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube and cap it.

  • Experimental Workflow: A hierarchical approach is used. We start with 1D experiments to get an overview and then use 2D experiments to connect the pieces.

Caption: NMR experimental workflow for structural elucidation.

¹H and ¹³C NMR: The Parts List
  • ¹H NMR: Provides the number of distinct proton environments, their relative numbers (integration), and neighboring protons (multiplicity). We expect to see signals for the aromatic protons and two distinct signals for the morpholine protons due to their different proximity to the amide and oxygen atoms.

  • ¹³C NMR: Shows the number of unique carbon environments. For PCMo, we expect 11 signals, though symmetry in the phenyl ring means only 8 distinct signals might be observed (4 aromatic, 1 carbonyl, and 3 morpholine carbons).

Table: Predicted NMR Data for PCMo (in CDCl₃)

Atom Label¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C=O-~169Amide Carbonyl
Ar-C (ipso-CO)-~135Quaternary
Ar-C (ipso-Cl)-~137Quaternary
Ar-H (ortho-CO)~7.4 (d, 2H)~129Doublet, coupled to meta-H
Ar-H (ortho-Cl)~7.4 (d, 2H)~129Doublet, coupled to meta-H
Morpholine-N-CH₂~3.8 (br s, 4H)~45Broad singlet due to rotation/averaging
Morpholine-O-CH₂~3.7 (br s, 4H)~67Broad singlet due to rotation/averaging
2D NMR: Assembling the Puzzle

While 1D NMR gives us the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (typically 2-3 bonds apart). For PCMo, it would confirm the coupling between the adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that correlates each proton signal directly to the carbon signal it is attached to. It definitively links the proton shifts to the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the master key to the structure. It shows correlations between protons and carbons that are 2-3 bonds away. For PCMo, the most critical correlations are from the morpholine protons next to the nitrogen (at ~3.8 ppm) to the amide carbonyl carbon (at ~169 ppm), and from the aromatic protons (at ~7.4 ppm) to the same carbonyl carbon. These correlations unambiguously connect the two rings via the amide linker.

Caption: Key HMBC correlations confirming the PCMo structure.

Conclusion: Integrated Structural Proof

The structural elucidation of 4-(4-chlorobenzoyl)morpholine (PCMo) is achieved with high confidence through the logical integration of multiple spectroscopic datasets.

  • HRMS established the correct elemental formula, C₁₁H₁₂ClNO₂, including the characteristic chlorine isotope pattern.

  • FTIR confirmed the presence of the key functional groups: a tertiary amide, an aromatic ring, and an ether linkage within the morpholine ring.

  • 1D and 2D NMR provided the definitive atomic-level map. ¹H and ¹³C NMR identified all unique proton and carbon environments. Critically, HMBC correlations provided the unambiguous connections between the 4-chlorophenyl ring, the amide carbonyl, and the morpholine ring, confirming the complete molecular architecture.

This multi-technique approach ensures that each piece of evidence is cross-validated, leaving no ambiguity in the final structural assignment and serving as a robust model for the characterization of novel chemical entities in drug discovery and development.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (2013). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(12), 2849-2858. [Link]

  • Chen, Y., & Gao, Y. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 30(8), 3456. [Link]

  • University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 19, 2026, from [Link]

  • Griffiths, L. (2014). An Introduction to Electrospray Ionisation Mass Spectrometry (ESI-MS). Chromatography Today. [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin-Madison, Department of Chemistry. Retrieved February 19, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Corticosterone (CORT) Dosage for Behavioral Studies in Rats

Welcome to the technical support center for optimizing corticosterone (CORT) dosage in rat behavioral studies. This guide is designed for researchers, scientists, and drug development professionals who are leveraging COR...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing corticosterone (CORT) dosage in rat behavioral studies. This guide is designed for researchers, scientists, and drug development professionals who are leveraging CORT-induced stress models to investigate the pathophysiology of mood disorders and to screen novel therapeutic agents. As your application scientist, my goal is to provide you with not just protocols, but the rationale and field-proven insights needed to ensure the robustness and reproducibility of your experiments.

The administration of exogenous corticosterone is a widely adopted method for modeling the effects of chronic stress, due to its simplicity and strong stability.[1][2] However, achieving consistent and relevant behavioral phenotypes requires careful optimization of the dosage, administration route, and experimental timeline. This guide will walk you through the critical considerations, from initial dose selection to troubleshooting common issues, ensuring your study is built on a solid, scientifically-validated foundation.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of CORT Dosing

This section addresses the foundational questions researchers have when designing a CORT-based behavioral study.

Q1: How do I select the initial dose range for my study?

A1: The optimal dose of CORT is highly dependent on the desired behavioral outcome (e.g., anxiety-like vs. depressive-like phenotypes), the duration of administration, and the rat strain. There is no single "correct" dose; however, published literature provides a strong starting point.

  • For Depressive-like Behaviors (e.g., increased immobility in the Forced Swim Test): Chronic administration (typically 21 days) of higher doses is common. Studies have shown that doses of 20 mg/kg to 40 mg/kg (subcutaneous injection) are effective at inducing a depressive-like phenotype.[3][4][5] A 40 mg/kg dose, for example, significantly increases immobility time in the forced swim test.[3]

  • For Anxiety-like Behaviors (e.g., changes in the Elevated Plus Maze): The effects can be more variable and may depend on the timing and duration of CORT administration. Some studies use lower doses or acute administration protocols. For instance, a single 1 mg/kg injection has been shown to impair decision-making, a behavior modulated by anxiety and stress.[6]

  • For Cognitive Impairment: Chronic administration of doses around 30 mg/kg has been shown to impair spatial learning and memory by altering the balance of mineralocorticoid and glucocorticoid receptors (MR/GR) in the brain.[1][2]

Expert Insight: Always begin with a pilot study. Test at least three doses (e.g., low, medium, and high from the literature ranges) to determine the optimal dose-response relationship for your specific experimental conditions and behavioral assay.

Behavioral Endpoint Typical CORT Dose Range (s.c. injection) Typical Duration Key References
Depressive-like Behavior20 - 40 mg/kg/day21 days[3],[4],[5]
Anxiety-like Behavior1 - 10 mg/kg (acute or chronic)Variable[7],[6]
Cognitive Impairment30 - 40 mg/kg/day21+ days[1],[2]
Q2: Which route of administration is best: subcutaneous injection, oral gavage, or drinking water?

A2: The choice of administration route significantly impacts the pharmacokinetics and, consequently, the behavioral and physiological outcomes.

  • Subcutaneous (s.c.) Injections: This is the most common and reliable method for producing robust depressive-like phenotypes.[8] It ensures precise dose delivery and leads to consistent elevations in serum CORT levels.[8] However, the daily injection itself is a stressor and must be controlled for with a vehicle-injected sham group.[3]

  • Oral Administration (Drinking Water): This method is less invasive, which can be an advantage.[1] However, it makes controlling the exact dose per animal difficult due to variations in water intake.[1][8] Studies have shown that CORT administration in drinking water may not consistently elevate serum CORT levels or induce depressive-like behaviors in female rats.[8]

  • Oral Gavage: While ensuring dose accuracy, this method is highly stressful for the animals and can confound the results. It is generally less favored for chronic studies compared to s.c. injections.

  • Time-Release Pellets: These offer the benefit of sustained CORT release, but studies indicate they may only cause a transient increase in serum CORT levels compared to daily injections.[8]

Recommendation: For inducing robust and reproducible depressive-like states, daily subcutaneous injections are the gold standard.[4][8]

Q3: How does chronic CORT administration affect the Hypothalamic-Pituitary-Adrenal (HPA) axis?

A3: Chronic exogenous CORT administration leads to dysfunction of the HPA axis, which is a key feature of mood disorders.[1][2] The primary mechanism is the disruption of the negative feedback loop.[1] Normally, high levels of circulating CORT would signal the hypothalamus and pituitary to reduce the production of CRH and ACTH, thereby lowering CORT release from the adrenal glands.[9]

By continuously providing high levels of CORT, you create a state of hypercortisolemia that suppresses the natural stress response.[3] This can be observed as adrenal gland atrophy and a blunted CORT release in response to a novel stressor.[3][10] This HPA axis disruption is a critical component of the model's validity.[1][11]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a Q&A format.

Q: My behavioral data has high variability between animals in the same CORT group. What could be the cause?

A: High variability is a common challenge. Here are the likely culprits and how to address them:

  • Inconsistent Dosing Technique: If using s.c. injections, ensure the injection volume and location are consistent for every animal, every time. Variability in absorption rates can lead to different peak CORT levels.

  • Animal Handling Stress: Inconsistent handling can create variable stress levels that confound the effects of CORT. Handle all animals consistently and habituate them to the experimenter and the injection procedure for several days before the experiment begins.[12][13]

  • Circadian Rhythm Disruption: Corticosterone has a strong natural circadian rhythm in rodents, peaking at the onset of their active period (the dark cycle).[1] Administer your CORT injections at the same time each day, preferably at the beginning of the light cycle, to avoid interfering with the natural peak.

  • Housing Conditions: Rats must be single-housed for studies involving measurements of individual consumption, such as the Sucrose Preference Test.[14] For other tests, ensure that housing density and environmental enrichment are identical across all cages.

  • Underlying Health Issues: Screen animals for any health issues prior to the study, as illness can significantly impact behavior and HPA axis function.

Q: My CORT-treated rats are not showing the expected depressive-like phenotype in the Forced Swim Test (FST). Why?

A: If you're not seeing an increase in immobility, consider these factors:

  • Insufficient Dose or Duration: A 21-day administration period is generally required to establish a stable depressive-like state.[3][4] Doses below 20 mg/kg (s.c.) may be insufficient to induce a robust effect.[3]

  • FST Protocol Variations: The FST is sensitive to minor procedural changes.[15] Ensure the water depth is sufficient so the rat cannot touch the bottom, and the water temperature is consistent (typically 24-30°C).[16] The duration of the test is also critical; a typical test lasts 5-6 minutes.[17][18]

  • Timing of Behavioral Testing: The timing of the FST relative to the last CORT injection is crucial. Testing is typically performed 24 hours after the final injection to assess the cumulative effect of chronic administration.

  • Strain or Sex Differences: Different rat strains (e.g., Sprague-Dawley vs. Wistar) can exhibit different sensitivities to CORT.[14] Similarly, female rats can respond differently than males, sometimes requiring different dosing paradigms.[8]

Q: I observed an anxiolytic (anxiety-reducing) effect in the Elevated Plus Maze (EPM) with CORT, which was unexpected. What does this mean?

A: This is a known, though counterintuitive, phenomenon. The relationship between CORT and anxiety is not linear and can follow an "inverted U-shaped" curve.[19]

  • Acute vs. Chronic Effects: Acute CORT administration can sometimes have anxiolytic effects, while chronic administration is more typically associated with anxiogenic or depressive-like behaviors.[7]

  • Dose-Dependent Effects: Low to moderate doses might produce anxiolytic effects, while high doses are more likely to be anxiogenic.

  • Interaction with Other Stressors: The animal's prior experience and the stress of the testing environment itself can interact with the effects of exogenous CORT.[7] Exposure to the EPM itself is a stressor that elevates endogenous corticosterone.[12][20]

Expert Insight: If you observe an anxiolytic effect, carefully document the dose, timing, and all experimental conditions. It may be a valid finding reflecting the complex role of glucocorticoids in regulating anxiety. Correlate the behavioral findings with plasma CORT levels to better understand the physiological state of the animals.

Section 3: Protocols and Workflows

This section provides a detailed workflow for dose optimization and a standard protocol for chronic CORT administration.

Experimental Workflow: CORT Dose-Optimization Pilot Study

This workflow is designed to identify the optimal CORT dose for inducing a specific behavioral phenotype in your laboratory.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Chronic CORT Administration cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Analysis & Decision A Define Behavioral Endpoint (e.g., FST Immobility) B Select 3-4 Doses from Literature (e.g., Vehicle, 10, 20, 40 mg/kg) A->B C Acclimate Rats (7 days) Handle daily B->C D Administer Daily s.c. Injections (21 consecutive days) C->D E Monitor Body Weight & Health (Every 3 days) D->E F Conduct Behavioral Test (24h after last injection) E->F G Collect Blood/Tissue Samples (Post-testing for CORT levels) F->G H Analyze Behavioral Data (ANOVA, post-hoc tests) G->H J Select Optimal Dose (Lowest dose with robust effect) H->J I Analyze Physiological Data (Serum CORT, Adrenal Weight) I->J

Caption: Workflow for a CORT dose-optimization pilot study.

Step-by-Step Protocol: Chronic Subcutaneous CORT Administration

This protocol details the standard procedure for a 21-day CORT regimen to induce depressive-like behavior.

  • Preparation of CORT Solution:

    • Corticosterone (e.g., from Sigma-Aldrich) is typically dissolved in sesame oil as a vehicle.

    • To prepare a 40 mg/kg dose, you would, for example, dissolve 400 mg of CORT in 10 mL of sesame oil to achieve a concentration of 40 mg/mL. The injection volume would then be 1 mL/kg.

    • Gently warm and vortex the solution to ensure the CORT is fully dissolved before each set of injections.

  • Animal Handling and Habituation:

    • For 7 days prior to the first injection, handle each rat daily for 1-2 minutes to acclimate them to the experimenter.[3]

    • Single-house the animals if required for subsequent behavioral tests like the Sucrose Preference Test.[14]

  • Injection Procedure (Days 1-21):

    • Administer injections subcutaneously in the scruff of the neck, alternating sides daily to minimize irritation.[10]

    • Inject at the same time each day (e.g., between 8:00 and 9:00 AM) to maintain circadian consistency.

    • The control group receives an equivalent volume of the vehicle (sesame oil) following the exact same procedure.

  • Monitoring:

    • Record the body weight of each animal every 3 days. Chronic CORT administration is expected to decrease body weight gain or cause weight loss.[3][5][10]

    • Perform daily health checks.

  • Behavioral Testing:

    • Conduct behavioral tests (e.g., FST, Sucrose Preference Test, EPM) 24 hours after the final injection on Day 22. This washout period minimizes the acute effects of the last injection.

Section 4: Key Behavioral Assays and Data Interpretation

A brief overview of common behavioral assays used with the CORT model.

Forced Swim Test (FST)
  • Purpose: Measures behavioral despair or helplessness, a core feature of depressive-like states.[15][21]

  • Procedure: Rats are placed in a cylinder of water from which they cannot escape for a short period (e.g., 5 minutes).[18]

  • Key Metric: Immobility time. An increase in the time spent immobile (floating with only minor movements to keep the head above water) is interpreted as a depressive-like behavior.[3][15]

  • Interpretation: A statistically significant increase in immobility in the CORT group compared to the vehicle group validates the model. Antidepressant treatments are expected to reduce this immobility time.[21]

Sucrose Preference Test (SPT)
  • Purpose: Measures anhedonia, the inability to experience pleasure, another core symptom of depression.[14][22]

  • Procedure: Rats are given a choice between two bottles: one with plain water and one with a 1% sucrose solution.[23][24]

  • Key Metric: Sucrose Preference (%) = (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100.[23]

  • Interpretation: A significant decrease in sucrose preference in the CORT group compared to the vehicle group indicates anhedonia.[24] Healthy rats will typically show a high preference (>65%) for the sucrose solution.[22][24]

Elevated Plus Maze (EPM)
  • Purpose: Assesses anxiety-like behavior based on the rat's natural aversion to open, elevated spaces.[12][13]

  • Procedure: The maze consists of two open arms and two enclosed arms. The rat is placed in the center and allowed to explore for 5 minutes.[13]

  • Key Metrics:

    • Time spent in the open arms.

    • Number of entries into the open arms.

  • Interpretation: A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic (anxiety-producing) effects.[12]

Visualizing the Experimental Timeline

G cluster_0 Week 1-3: CORT Administration cluster_1 Week 4: Behavioral & Physiological Analysis Day1 Day 1 Start CORT/Vehicle s.c. Day21 Day 21 Final CORT/Vehicle s.c. Day1->Day21 Daily Injections & Weight Monitoring Day22 Day 22 (24h Washout) Behavioral Testing (FST, EPM, SPT) Day22_End End of Study Tissue Collection (Brain, Adrenals, Blood) Day22->Day22_End

Caption: Standard 22-day experimental timeline for a CORT study.

By carefully considering these factors and implementing rigorous, well-controlled protocols, you can successfully optimize your corticosterone dosage to create a reliable and valid rat model for your behavioral studies. This will ultimately enhance the quality and impact of your research.

References

  • Effect of different doses of corticosterone on depression-like behavior and HPA axis responses to a novel stressor. (2025). ResearchGate. [Link]

  • Corticosteroids mediate fast feedback of the rat hypothalamic-pituitary-adrenal axis via the mineralocorticoid receptor. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Corticosterone and progesterone differentially regulate HPA axis and neuroimmune responses to stress in male rats. (2019). Taylor & Francis Online. [Link]

  • Chronic Corticosterone Administration-Induced Mood Disorders in Laboratory Rodents: Features, Mechanisms, and Research Perspectives. (2024). MDPI. [Link]

  • Impact of corticosterone administered after stress exposure during the... (n.d.). ResearchGate. [Link]

  • Corticosterone administration targeting a hypo-reactive HPA axis rescues a socially-avoidant phenotype in scarcity-adversity reared rats. (2019). PMC. [Link]

  • Effectiveness Of Different Corticosterone Administration Methods To Alter Corticosterone Levels In Serum And Depressive-Like Beh. (2015). Semantic Scholar. [Link]

  • Effectiveness of different corticosterone administration methods to elevate corticosterone serum levels, induce depressive-like behavior, and affect neurogenesis levels in female rats. (2016). PubMed. [Link]

  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Elevated plus maze and corticosterone levels (experiment 2). Distance... (n.d.). ResearchGate. [Link]

  • SHORT-TERM, HIGH-DOSE ADMINISTRATION OF CORTICOSTERONE BY INJECTION FACILITATES TRACE EYEBLINK CONDITIONING IN YOUNG MALE RATS. PMC. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • Raised corticosterone in the rat after exposure to the elevated plus-maze. PubMed. [Link]

  • Optimization of food deprivation and sucrose preference test in SD rat model undergoing chronic unpredictable mild stress. PMC. [Link]

  • Pharmacological Characterization of Repeated Corticosterone Injection-Induced Depression Model in Rats. (2010). PubMed. [Link]

  • [Catabolism of corticosterone in rats. I. Routes of excretion and nature of the metabolites]. PubMed. [Link]

  • Corticosterone-Induced Depression in Rats: Region-Specific and Time-Dependent Dysregulation of Glutamatergic Signaling, Synaptic Markers, and MMP-2 Expression. (2025). PubMed. [Link]

  • Maze Basics: Sucrose Preference Test. (2019). Maze Engineers. [Link]

  • A mouse model of depression induced by repeated corticosterone injections. (2025). ResearchGate. [Link]

  • Corticosterone Concentrations in Blood and Excretion in Faeces after ACTH Administration in Male Sprague-Dawley Rats. In Vivo. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. (2015). JoVE. [Link]

  • Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism. PMC. [Link]

  • Corticosterone and decision-making in male Wistar rats: the effect of corticosterone application in the infralimbic and orbitofrontal cortex. (2014). Frontiers. [Link]

  • Forced Swim Test v.3. University of Notre Dame. [Link]

  • Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. (2025). ResearchGate. [Link]

  • Corticosterone and decision-making in male Wistar rats: the effect of corticosterone application in the infralimbic and orbitofrontal cortex. PMC. [Link]

  • Sucrose Preference Test. (2025). Biomedical Research Instruments. [Link]

  • Rethinking data treatment: The sucrose preference threshold for anhedonia in stress-induced rat models of depression. (2023). bioRxiv. [Link]

  • Corticosterone administration in drinking water decreases high-fat diet intake but not preference in male rats. PMC. [Link]

  • Statement on the forced swim test in rodent models. (2023). NHMRC. [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • The Single-Prolonged Stress Model Fails to Produce Behavioral or Corticosterone Alterations in Rats. (2026). eNeuro. [Link]

  • Chronic Corticosterone Administration-Induced Mood Disorders in Laboratory Rodents: Features, Mechanisms, and Research Perspectives. (2024). PMC. [Link]

  • Chronic corticosterone-induced deterioration in rat behaviour is not paralleled by changes in hippocampal NF-κB-activation. (2009). Taylor & Francis Online. [Link]

  • Effect of chronic variable stress on corticosterone levels and hippocampal extracellular 5-HT in rats with persistent differences in positive affectivity. (2014). Cambridge University Press. [Link]

  • Increased corticosterone in peripubertal rats leads to long-lasting alterations in social exploration and aggression. (2013). Frontiers. [Link]

Sources

Optimization

Common issues in quantifying 4-(1-phenylcyclohexyl)morpholine

This guide serves as a technical support center for the quantification of 4-(1-phenylcyclohexyl)morpholine (PCMo) . It is designed for analytical chemists and toxicologists encountering challenges with this specific New...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the quantification of 4-(1-phenylcyclohexyl)morpholine (PCMo) . It is designed for analytical chemists and toxicologists encountering challenges with this specific New Psychoactive Substance (NPS).

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Method Optimization for 4-(1-phenylcyclohexyl)morpholine Last Updated: February 19, 2026

Executive Summary: The PCMo Analytical Profile

PCMo is a morpholine analogue of Phencyclidine (PCP). While it shares the lipophilic phenylcyclohexyl core with PCP, the substitution of the piperidine ring with a morpholine ring introduces an ether oxygen. This seemingly minor change alters polarity, solubility, and fragmentation patterns, creating distinct analytical challenges compared to standard PCP workflows.

Key Chemical Differentiators:

  • Polarity: PCMo is more polar than PCP due to the morpholine oxygen. Expect earlier elution on Reverse Phase (C18) columns.

  • Basicity: The pKa is slightly lower than PCP (~8.5 vs. ~9.4), affecting extraction pH thresholds.

  • Mass Spectrometry: Precursor [M+H]⁺ = 246.2 Da. Major fragment = 159 Da (common to all phenylcyclohexyl analogs).

Critical Workflow: Sample Preparation

Issue: Low recovery and high background noise in biological matrices (Whole Blood/Urine).

The "Clean Extract" Protocol (Mixed-Mode SPE)

Liquid-Liquid Extraction (LLE) is common for PCP, but Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) provides superior cleanup for PCMo by leveraging its basic nitrogen.

Why this works: The MCX sorbent binds the drug via both hydrophobic interaction (phenyl ring) and ionic interaction (protonated amine), allowing rigorous wash steps to remove matrix interferences.

SPE_Workflow Start Sample Pre-treatment (Dilute 1:4 with 0.1M Phosphate Buffer pH 6.0) Condition Condition Column (MeOH -> H2O -> Buffer) Start->Condition Load Load Sample (Flow < 1 mL/min) Condition->Load Wash1 Wash 1: Aqueous (0.1M HCl) Load->Wash1 Wash2 Wash 2: Organic (MeOH) Wash1->Wash2 Wash1->Wash2 Removes Proteins/Salts Elute Elution (5% NH4OH in Ethyl Acetate/IPA) Wash2->Elute Wash2->Elute Removes Neutrals/Acids Dry Evaporate & Reconstitute (Mobile Phase Initial Conditions) Elute->Dry

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) workflow for PCMo extraction.

Mass Spectrometry Parameters

Issue: Poor sensitivity or cross-talk with PCP.

MRM Transition Optimization

PCMo (246 Da) and PCP (244 Da) are close in mass. The primary fragment for both is the phenylcyclohexyl cation (m/z 159). Relying solely on m/z 159 can lead to false positives if chromatographic separation is poor. You must monitor a qualifying ion specific to the morpholine ring.

Recommended LC-MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)*Rationale
PCMo 246.2 159.1 86.1 20 / 35159 = Phenylcyclohexyl (High Intensity); 86 = Morpholine ring (High Specificity)
PCP 244.2159.191.115 / 30Included to monitor separation
PCP-d5 (IS) 249.2164.196.115 / 30Surrogate Internal Standard

Note: Collision energies are instrument-dependent (e.g., Agilent QQQ vs. Sciex QTRAP). Optimize using a 100 ng/mL neat standard.

Troubleshooting Guide (FAQ)

Q1: I am seeing a "shoulder" peak on my PCMo signal. Is this an isomer?

Diagnosis: This is likely Phencyclidine (PCP) co-eluting or closely eluting. Scientific Explanation:

  • PCMo (m/z 246) and PCP (m/z 244) are separated by only 2 Daltons. If your quadrupole resolution is set to "Unit" or "Wide," the PCP isotopes can bleed into the PCMo channel.

  • Solution:

    • Chromatography: Use a Biphenyl or Phenyl-Hexyl column instead of C18. The pi-pi interactions with the phenyl rings improve separation of these structural analogs.

    • Resolution: Set Q1 resolution to "High" or "0.7 FWHM" to exclude the [M+2] isotope of PCP.

Q2: My calibration curve is non-linear at high concentrations (>500 ng/mL).

Diagnosis: Detector saturation or Ion Suppression. Scientific Explanation:

  • PCMo ionizes very efficiently (high proton affinity). At high concentrations, the detector may saturate.

  • Solution:

    • Use a 1/x² weighting factor for your regression.

    • Monitor the Internal Standard (IS) response. If IS area drops significantly in high-concentration samples, you have matrix-induced ion suppression. Dilute the sample 1:5 or 1:10.

Q3: I cannot find a commercial deuterated internal standard for PCMo. What should I use?

Diagnosis: Lack of Certified Reference Material (CRM). Recommendation: Use PCP-d5 .[1]

  • Why: PCP-d5 is the closest structural analog. It shares the phenylcyclohexyl core and similar pKa.

  • Caveat: Because PCMo is slightly more polar (morpholine oxygen), it may elute 0.2–0.5 minutes earlier than PCP-d5 on a C18 column. Ensure your acquisition window covers both.

Q4: The immunoassay screen was positive for PCP, but my PCMo confirmation is negative.

Diagnosis: Sensitivity mismatch or Cross-reactivity threshold. Scientific Explanation:

  • PCMo cross-reacts with many PCP immunoassays (ELISA/EMIT) because antibodies target the phenylcyclohexyl shape. However, the cross-reactivity is often 50-80% relative to PCP.

  • Scenario: A user takes a low dose of PCMo. The immunoassay triggers a positive (due to cross-reactivity), but the concentration is below your LC-MS/MS Limit of Quantitation (LOQ).

  • Solution: Lower your LC-MS/MS LOQ by concentrating the sample (evaporate to dryness and reconstitute in 100 µL).

Diagnostic Decision Tree: Low Sensitivity

Use this logic flow when your Quality Control (QC) samples fail for low intensity.

Sensitivity_Troubleshooting Start Issue: Low Signal Intensity Check_Neat Inject Neat Standard (No Matrix) Start->Check_Neat Neat_Good Signal Good? Check_Neat->Neat_Good Inst_Issue Instrument/Source Issue Neat_Good->Inst_Issue No Matrix_Issue Matrix/Extraction Issue Neat_Good->Matrix_Issue Yes Action_Source Clean ESI Source Check Capillary Voltage Inst_Issue->Action_Source Check_IS Check Internal Standard (PCP-d5) Recovery Matrix_Issue->Check_IS IS_Low IS Recovery < 50%? Check_IS->IS_Low Action_Suppress Ion Suppression: Improve Wash Steps Switch to SPE IS_Low->Action_Suppress Yes Action_Loss Extraction Loss: Check Elution Solvent pH (Must be Basic) IS_Low->Action_Loss No

Figure 2: Diagnostic logic for troubleshooting sensitivity loss in PCMo analysis.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Risk assessment of new psychoactive substances. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 567602, 4-(1-Phenylcyclohexyl)morpholine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the Identification and Analysis of Synthetic Cannabinoids and PCP Analogues. Retrieved from [Link]

Sources

Troubleshooting

Improving the purity of synthesized Morpholine, 4-(1-phenylcyclohexyl)-

Welcome to the technical support center for the synthesis and purification of Morpholine, 4-(1-phenylcyclohexyl)-, a key arylcyclohexylamine intermediate. This guide is designed for researchers, medicinal chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Morpholine, 4-(1-phenylcyclohexyl)-, a key arylcyclohexylamine intermediate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving high purity for this compound. My approach is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: From Crude Product to High-Purity Material

This section addresses the most common issues encountered during the purification of Morpholine, 4-(1-phenylcyclohexyl)- following its synthesis via the Grignard reaction.

Issue 1: Low Purity or Yield After Initial Aqueous Workup

Symptoms:

  • Crude product is a dark, oily residue.

  • Initial purity by TLC or ¹H NMR is below 85%.

  • Significant presence of non-polar impurities.

Probable Causes & Scientific Rationale:

  • Incomplete Grignard Reaction: The reaction between phenylmagnesium bromide and 1-morpholinocyclohexanecarbonitrile (MCC) may not have gone to completion, leaving unreacted MCC.

  • Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and atmospheric CO2. Exposure to even trace amounts of water will quench the reagent, forming benzene, while reaction with CO2 will produce benzoic acid after workup[1][2]. This reduces the effective concentration of the nucleophile, leading to incomplete conversion.

  • Formation of Biphenyl: A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene, which is favored at higher temperatures, to form biphenyl[3]. Biphenyl is a non-basic, non-polar impurity that must be removed.

  • Improper Quenching/Workup: A poorly executed aqueous workup can lead to emulsions or incomplete separation of the desired basic product from acidic or neutral byproducts.

Solutions & Protocols:

  • Preventative Measures:

    • Ensure all glassware is oven- or flame-dried immediately before use.

    • Use anhydrous solvents (e.g., diethyl ether, THF) for the Grignard reaction.

    • Maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

  • Corrective Action: Acid-Base Extraction This is the most effective first-pass purification to separate the basic amine product from neutral and acidic impurities.

    Protocol: Liquid-Liquid Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1M hydrochloric acid (3 x volume of organic layer). The basic amine product will protonate and move into the aqueous layer, leaving neutral impurities like biphenyl in the organic layer[4].

    • Combine the acidic aqueous layers. Perform a "back-extraction" by washing this combined aqueous layer with a fresh portion of diethyl ether to remove any remaining trapped neutral impurities. Discard this ether wash.

    • Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is strongly basic (pH > 12). The free base of your product will precipitate or form an oil.

    • Extract the basified aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Issue 2: Recrystallization Failure - The Product "Oils Out"

Symptom:

  • Upon cooling the recrystallization solution, instead of forming crystals, a liquid or gooey layer (an "oil") separates from the solvent.

Probable Causes & Scientific Rationale:

  • Low Melting Point: The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent being used. The solution becomes supersaturated while the compound is still in a molten state[5][6].

  • High Impurity Level: Significant amounts of impurities disrupt the crystal lattice formation, a phenomenon known as freezing-point depression[5]. This can prevent the ordered arrangement required for crystallization.

  • Rapid Cooling: Cooling the solution too quickly ("shock cooling") does not allow sufficient time for molecules to orient themselves into a crystal lattice, favoring the separation of a disordered, liquid phase[7].

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor." A solvent that is too similar in polarity to the solute may keep it in solution even at low temperatures.

Solutions & Protocols:

  • Immediate Corrective Actions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent (the "good" solvent if using a mixed system) to ensure the solution is no longer supersaturated at that temperature[6].

    • Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or paper towels and covering it with a watch glass. Do not disturb it[7].

  • Systematic Troubleshooting:

    • Lower the Solution Temperature: Use a solvent with a lower boiling point.

    • Change the Solvent System: If a single solvent fails, a binary solvent system is often effective. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly[5].

    • Induce Crystallization:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth[8].

      • Seeding: If a small amount of pure crystalline material is available, add a single "seed crystal" to the cooled, supersaturated solution to initiate crystallization[8][9].

    • Convert to a Salt: The free base of Morpholine, 4-(1-phenylcyclohexyl)- has a relatively low melting point. Converting it to its hydrochloride (HCl) salt dramatically increases the melting point and crystallinity. The HCl salt is often readily crystallized from solvents like 2-propanol or ethanol/ether mixtures.

Issue 3: Persistent Impurity Detected by GC-MS or HPLC

Symptom:

  • After initial purification, a persistent impurity is observed with analytical instrumentation.

Probable Causes & Analytical Confirmation:

  • Unreacted 1-morpholinocyclohexanecarbonitrile (MCC): This is a primary precursor and a very common process-related impurity[10]. It is less basic than the final product but may co-extract to some degree.

    • MS Signature: Look for its characteristic molecular ion peak.

  • Biphenyl: A neutral byproduct from the Grignard reaction. It should be removed by acid-base extraction but can persist if the extraction is inefficient.

    • Chromatography: Being non-polar, it will have a different retention time than the polar amine product.

  • Thermally Induced Degradation Products: Arylcyclohexylamines can be thermally labile. Analysis by Gas Chromatography (GC) can sometimes cause decomposition on the column or in the injector port, leading to the formation of 1-phenylcyclohexene[10]. This is an analytical artifact, not an impurity in the bulk material.

    • Confirmation: Analyze the sample by a non-destructive technique like HPLC or NMR to confirm if the impurity is present in the bulk material. If it only appears on the GC-MS, it is an artifact.

Solutions & Protocols:

  • For Unreacted MCC:

    • Column Chromatography: This is the most effective method for removing structurally similar impurities. A silica gel column with a gradient elution is recommended.

    Protocol: Silica Gel Column Chromatography

    • Slurry Preparation: Adsorb the semi-pure product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica gel (approx. 2x the mass of the product), and evaporating the solvent completely to get a dry, free-flowing powder.

    • Column Packing: Pack a glass chromatography column with silica gel using a non-polar solvent like hexane (a "wet slurry" method is preferred).

    • Loading: Carefully add the silica-adsorbed product to the top of the packed column.

    • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% Hexane or Hexane/Ethyl Acetate 98:2). Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10 Hexane/Ethyl Acetate). The less polar biphenyl will elute first, followed by the product, and finally any more polar impurities.

    • Monitoring: Collect fractions and monitor them by TLC to identify which contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • For Analytical Artifacts (GC-MS):

    • Lower the injector port temperature.

    • Use a more inert GC column.

    • Derivatize the amine before injection to increase its thermal stability.

    • Rely on HPLC for purity assessment, as it is a non-destructive technique.

Visualizing the Purification Workflow

The following diagram outlines the logical flow from a crude reaction mixture to a high-purity final product.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture (Product, MCC, Biphenyl, Benzene) Workup Aqueous Workup & Acid-Base Extraction Crude->Workup Removes neutral & acidic impurities Recryst Recrystallization (as Free Base or HCl Salt) Workup->Recryst Increases purity Analysis Purity Check (HPLC, GC-MS, NMR) Workup->Analysis If high purity not required Recryst->Analysis Chrom Column Chromatography Chrom->Analysis Re-analyze Analysis->Chrom Impurity > 0.5% Pure Pure Product (>99%) Analysis->Pure Purity Confirmed

Caption: Logical workflow for the purification and analysis of Morpholine, 4-(1-phenylcyclohexyl)-.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for? A: The most common process-related impurity is typically the unreacted starting material, 1-morpholinocyclohexanecarbonitrile (MCC). Another common byproduct from the Grignard reaction itself is biphenyl[3]. Both should be targeted for removal during purification.

Q2: My product is a persistent oil and won't crystallize. What is the single most effective next step? A: Convert the free base to its hydrochloride salt. The introduction of the ionic salt drastically increases the melting point and lattice energy, making crystallization much more favorable. Dissolve your oil in a minimal amount of a solvent like isopropanol or acetone, and add a solution of HCl in ether or isopropanol dropwise until the precipitation is complete. Then, proceed with recrystallizing the salt.

Q3: What is a good starting solvent system for column chromatography? A: For silica gel chromatography, a good starting point is a mobile phase of 98:2 Hexane:Ethyl Acetate. You can gradually increase the polarity to 90:10 or 85:15 to elute the product. Adding a very small amount (e.g., 0.1-0.5%) of triethylamine to the mobile phase can help prevent "tailing" of the amine product on the acidic silica gel.

Q4: How can I confirm the identity and purity of my final product? A: A combination of techniques is best.

  • Identity: ¹H NMR and ¹³C NMR will confirm the structure. Mass Spectrometry (MS) will confirm the molecular weight.

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the gold standard for quantitative purity analysis[11][12]. A pure compound should show a single major peak. GC-MS is also effective but be cautious of potential on-column degradation[10].

Q5: My final product is slightly yellow. How can I remove the color? A: A slight yellow tint can sometimes be due to trace, highly conjugated impurities. A second recrystallization, perhaps with a small amount of activated charcoal (use sparingly, as it can adsorb your product and reduce yield), can often remove residual color. Ensure you filter the hot solution through a pad of Celite to remove the charcoal before cooling.

Data & Protocols

Table 1: Recommended Purification Methods & Expected Outcomes
Purification StepTarget Impurities RemovedTypical Solvent SystemsExpected Purity Range
Acid-Base Extraction Biphenyl, Benzoic Acid, other neutral/acidic byproductsDiethyl Ether / 1M HCl85 - 95%
Recrystallization (HCl Salt) Structurally similar impurities, residual starting materialsIsopropanol, Ethanol, Methanol98 - 99.5%
Column Chromatography Unreacted MCC, closely related byproductsHexane / Ethyl Acetate gradient (with 0.1% Et₃N)> 99.5%
Protocol: Purity Assessment by Reverse-Phase HPLC (Example Method)

This protocol is a general guideline and may require optimization for your specific system. It is based on common methods for analyzing similar arylcyclohexylamine compounds[11][12].

  • Instrumentation: HPLC with UV-Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~220 nm or scan with PDA for optimal wavelength.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Gradient Elution (Example):

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

Pathway Diagram: Synthesis & Impurity Formation

This diagram illustrates the main reaction and the formation pathways of key impurities.

Synthesis_Pathway MCC 1-Morpholinocyclohexanecarbonitrile (MCC) Unreacted_MCC Unreacted MCC MCC->Unreacted_MCC Incomplete Reaction Grignard_Reaction Grignard Addition (Anhydrous Ether/THF) MCC->Grignard_Reaction PhMgBr Phenylmagnesium Bromide Benzene Benzene PhMgBr->Benzene reacts with Biphenyl Biphenyl PhMgBr->Biphenyl couples with PhMgBr->Grignard_Reaction Imine_Complex Magnesium Imine Complex Workup Aqueous Acid Workup (e.g., H₃O⁺) Imine_Complex->Workup Product Morpholine, 4-(1-phenylcyclohexyl)- (Desired Product) Grignard_Reaction->Imine_Complex Workup->Product H2O Trace H₂O H2O->Benzene BrPh Unreacted Bromobenzene BrPh->Biphenyl

Caption: Synthesis of the target compound and major impurity formation pathways.

References

  • thetoastyone. (2013). Recrystallization (help meeeeee). Reddit. [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved February 19, 2026, from [Link]

  • SWGDRUG. (2005). Phencyclidine Monograph. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • Angelos, S. A., et al. (1990).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Wallach, J., & Brandt, S. D. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. [Link]

  • Google Patents. (n.d.). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 19, 2026, from [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. [Link]

  • MedlinePlus. (2024). Substance use - phencyclidine (PCP). [Link]

  • Brainly. (2022). Benzene is often produced as a side product during Grignard reactions using phenylmagnesium bromide. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved February 19, 2026, from [Link]

  • Filo. (2025). Show the products that result from the reaction of phenylmagnesium bromide. [Link]

  • Ilić, N. C., et al. (2010).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Milhorn, H. T. (2012). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. The Primary Care Companion for CNS Disorders. [Link]

  • Li, et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • Medscape. (2024). PCP and Ketamine Toxicity. [Link]

  • Chemistry 211 Experiment 2. (2012). Grignard Synthesis. [Link]

  • Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. [Link]

  • Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. ResearchGate. [Link]

  • Quora. (2020). What product would form in the Grignard reaction of phenylmagnesium bromide with carbon dioxide?. [Link]

  • De-La-Pena, A., et al. (2023). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. ChemRxiv. [Link]

  • Gousia, P., et al. (2024). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. MDPI. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2024). A Simultaneous Quantification of Four Potential Genotoxic Impurities. [Link]

  • Phoenix Police Department Laboratory Services Bureau. (2024). CS-SOP-44 PCP Analogs. [Link]

  • Panda, S., et al. (2015). Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicosid. Arabian Journal of Chemistry. [Link]

Sources

Optimization

Technical Support: Optimizing In Vivo Protocols for 4-(1-phenylcyclohexyl)morpholine (PCMo)

Executive Summary 4-(1-phenylcyclohexyl)morpholine (PCMo) is a structural analog of phencyclidine (PCP) acting primarily as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist and monoamine reuptake inhibitor....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(1-phenylcyclohexyl)morpholine (PCMo) is a structural analog of phencyclidine (PCP) acting primarily as a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist and monoamine reuptake inhibitor. While valuable for modeling schizophrenia-like cognitive deficits or investigating dissociative analgesia, its utility is often compromised by NMDA Antagonist Neurotoxicity (NAN) —specifically neuronal vacuolization (Olney’s lesions)—and profound motor ataxia.

This guide provides validated protocols to decouple desired experimental endpoints from these adverse effects, ensuring data integrity and animal welfare.

Module 1: Preventing Neurotoxicity (Olney’s Lesions)

The Issue: High-dose or sustained exposure to PCMo induces pathomorphological changes in the posterior cingulate and retrosplenial cortex. The Mechanism: PCMo blocks NMDA receptors on inhibitory GABAergic interneurons. This disinhibition causes a massive release of glutamate and acetylcholine, overstimulating postsynaptic AMPA/Kainate and Muscarinic receptors on pyramidal neurons, leading to mitochondrial stress and vacuolization.

Troubleshooting Workflow

Q: How do I prevent vacuolization without blocking the desired NMDA antagonism? A: You must restore inhibitory tone downstream of the PCMo blockade. We recommend a "Protective Co-administration" protocol using GABAergic or Alpha-2 adrenergic agents.

Protocol A: The Clonidine Block (Recommended)

Clonidine (Alpha-2 agonist) is superior to benzodiazepines as it prevents neurotoxicity with less sedation, preserving locomotor data.

  • Pre-treatment: Administer Clonidine (0.05 – 0.1 mg/kg, i.p.) 15 minutes prior to PCMo.

  • Mechanism: Clonidine reduces the presynaptic release of glutamate and acetylcholine, neutralizing the excitotoxic surge caused by PCMo.

  • Outcome: Prevention of vacuolization in >90% of subjects; reduction of hyperthermia.

Protocol B: The GABAergic Shield

Use this if your study tolerates sedative effects (e.g., histology endpoints).

  • Co-administration: Diazepam (5–10 mg/kg, i.p.) administered concurrently with PCMo.

  • Note: This will significantly alter behavioral readouts (sedation) and is not recommended for cognitive tasks.

Visualization: The Toxicity & Rescue Pathway

PCMo_Toxicity PCMo PCMo Administration NMDA_Interneuron NMDA Receptor Blockade (GABAergic Interneuron) PCMo->NMDA_Interneuron Disinhibition Loss of Inhibitory Tone NMDA_Interneuron->Disinhibition Glutamate_Surge Excessive Glutamate/Ach Release Disinhibition->Glutamate_Surge Pyramidal_Neuron Pyramidal Neuron Hyper-excitation (AMPA/Kainate/M3 Activation) Glutamate_Surge->Pyramidal_Neuron Mito_Stress Mitochondrial Failure & Ca2+ Overload Pyramidal_Neuron->Mito_Stress Lesion Olney's Lesions (Vacuolization) Mito_Stress->Lesion Clonidine INTERVENTION: Clonidine (α2 Agonist) Clonidine->Glutamate_Surge Inhibits Release Diazepam INTERVENTION: GABA Agonists Diazepam->Disinhibition Restores Inhibition

Figure 1: Mechanistic pathway of PCMo-induced neurotoxicity. Green nodes indicate pharmacological intervention points to prevent downstream vacuolization.

Module 2: Pharmacokinetics & Formulation Support

The Issue: PCMo is lipophilic. Poor solubility leads to precipitation at the injection site (peritonitis) or erratic absorption, causing high inter-subject variability.

Formulation Guide
Vehicle SystemStabilityIrritation PotentialRecommended Use
Saline (0.9%) PoorLowNot Recommended. PCMo often precipitates.
Acidic Saline (pH 5.5) GoodLow-ModerateStandard. Dissolve PCMo in minimal 0.1M HCl, dilute with saline, adjust pH to ~5.5 with NaOH.
20% HP-β-CD ExcellentVery LowGold Standard. Hydroxypropyl-beta-cyclodextrin encapsulates PCMo, ensuring slow, steady release and preventing spikes in plasma concentration.
10% DMSO / Saline ModerateHighAvoid. DMSO can confound neuroinflammation studies and alter blood-brain barrier permeability.

Q: My animals are showing skin necrosis at the injection site. A: This is likely due to high acidity or concentration.

  • Correction: Switch to the Cyclodextrin (HP-β-CD) vehicle. It allows for a neutral pH formulation.

  • Correction: Do not exceed a concentration of 10 mg/mL for subcutaneous (s.c.) injections.[1][2][3][4]

Module 3: Behavioral Confounders (Ataxia & Hyperlocomotion)

The Issue: PCMo induces a "dissociative anesthesia" state characterized by ataxia (stumbling) and hyperlocomotion (running in circles), which masks cognitive readouts in mazes or operant chambers.

Optimization Protocol

1. The "Washout" Window Unlike amphetamines, PCMo's motor effects often peak before the cognitive deficits stabilize.

  • Protocol: Administer PCMo 30–45 minutes prior to testing (rather than the standard 15 mins). This allows the peak ataxia to subside while the NMDA blockade remains active for cognitive testing.

2. Dosage Titration (The "Inverted U") Researchers often overdose PCMo assuming "more is better" for modeling deficits.

  • Target Dose: 5–10 mg/kg (i.p.) is typically sufficient for cognitive disruption in rats.

  • Warning: Doses >15 mg/kg introduce severe stereotypic behaviors (head weaving) that render cognitive data useless.

3. Environmental Controls NMDA antagonists disrupt sensory gating (pre-pulse inhibition). Loud noises or bright lights will trigger agitation.

  • Standard: Perform experiments in <10 lux red light and use white noise generators (60 dB) to mask sudden auditory stimuli.

References

  • Mechanism of Neurotoxicity: Olney, J. W., Labruyere, J., & Price, M. T. (1989). Pathological changes induced in cerebrocortical neurons by phencyclidine and related drugs.[1][5][6][7] Science, 244(4910), 1360–1362.

  • Prevention Protocols: Farber, N. B., et al. (1996). α2 adrenergic agonists prevent MK-801 neurotoxicity.[3] Neuropsychopharmacology, 15(1), 101-102.

  • PCMo Pharmacology: Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.

  • Formulation Strategies: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for PCMo

The following technical support guide addresses the solubility challenges associated with PCMo (4-[1-(phenyl)cyclohexyl]morpholine) and its derivatives (e.g., 3-MeO-PCMo) in in vitro pharmacological assays. Scope & Disam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges associated with PCMo (4-[1-(phenyl)cyclohexyl]morpholine) and its derivatives (e.g., 3-MeO-PCMo) in in vitro pharmacological assays.

Scope & Disambiguation

Target Molecule: This guide focuses on PCMo (and its analogs like 3-MeO-PCMo), the arylcyclohexylamine dissociative agent and NMDA receptor antagonist used in neuropharmacology. Physical Property: High lipophilicity (LogP > 3.5), resulting in critical aqueous insolubility (<0.3 mg/mL in PBS) and high risk of precipitation ("crashing out") during media dilution.

Part 1: Troubleshooting & FAQs

Direct solutions to common failure modes observed in PCMo dose-response studies.

Q1: My PCMo stock solution is clear in DMSO, but a white cloud forms immediately upon adding it to the cell culture media. Why?

A: You are experiencing "Solvent Shock" (rapid reprecipitation). PCMo is highly soluble in organic solvents (DMSO ~10 mg/mL) but poorly soluble in aqueous buffers (PBS ~0.3 mg/mL). When a high-concentration DMSO droplet hits the aqueous media, the local DMSO concentration drops instantly, forcing the hydrophobic PCMo molecules to aggregate before they can disperse. The Fix:

  • Never add 100% DMSO stock directly to static media.

  • Vortex the media while adding the drug (dynamic addition).

  • Use an Intermediate Dilution: Dilute your stock 1:10 in a "bridge solvent" (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible) before the final spike into media. This reduces the hydrophobicity gradient.

Q2: What is the maximum DMSO concentration I can use for neuronal cell lines (e.g., SH-SY5Y) when testing PCMo?

A: Strictly < 0.5% (v/v), ideally < 0.1%. PCMo is often studied for neurotoxicity or neuroprotection. Neuronal cells are hypersensitive to DMSO. Concentrations >0.5% can induce membrane porosity, confound NMDA receptor readouts, and cause apoptosis, masking the actual effect of PCMo. Recommendation: Prepare a 1000x Master Stock (e.g., 10 mM in DMSO) so that a 1:1000 dilution yields 10 µM PCMo at 0.1% DMSO. Always include a "Vehicle Control" (0.1% DMSO only) to normalize data.

Q3: Can I use acidification (HCl) to improve solubility?

A: Yes, but with caveats. PCMo contains a morpholine ring (a weak base). It is often supplied as a Hydrochloride (HCl) salt, which is more soluble than the free base.

  • If you have the Free Base: It will be waxy and insoluble. You must convert it by dissolving in a minimal volume of 0.1M HCl or ethanol before adding to media.

  • If you have the HCl Salt: It dissolves better, but in buffered media (pH 7.4), the buffering capacity may strip the proton, reverting a fraction to the free base form and causing micro-precipitation over time (24h+). Pro Tip: For long incubations (>24h), use HP-β-Cyclodextrin (see Protocol B) to "cage" the hydrophobic moiety and prevent time-dependent crystallization.

Q4: My IC50 curves are non-sigmoidal or flat. Could solubility be the cause?

A: Highly likely. If PCMo precipitates, the nominal concentration (what you calculated) is higher than the actual soluble concentration available to the cells. This results in a "solubility ceiling" where adding more drug does not increase the biological effect, flattening the dose-response curve. Validation: Centrifuge your media preparation (10,000 x g for 5 mins) before dosing. If a pellet forms, your drug has crashed.

Part 2: Experimental Protocols

Field-proven workflows to ensure bioavailability.

Protocol A: The "Step-Down" Serial Dilution (Standard)

Best for short-term assays (<24h) where Cyclodextrins are not desired.

  • Master Stock Preparation:

    • Weigh 3.11 mg of PCMo (HCl salt).[1]

    • Dissolve in 1 mL of anhydrous DMSO to create a 10 mM Stock .

    • Checkpoint: Vortex for 30s. Ensure solution is crystal clear.

  • Intermediate Working Solution (10x):

    • Prepare culture media (warmed to 37°C).

    • Dilute the Master Stock 1:100 into a sterile tube containing pure Ethanol or 50% DMSO/Water (depending on cell tolerance) to make a 100 µM Intermediate .

    • Why? This intermediate step prevents the "shock" of 100% DMSO hitting water.

  • Final Dosing (1x):

    • Pipette the Intermediate Solution into the cell wells (1:10 dilution).

    • Final concentrations: 10 µM PCMo, 0.1-0.5% solvent.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for high-concentration studies or long-term incubations where stability is critical.

  • Carrier Preparation: Prepare a 20% (w/v) stock of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS. Filter sterilize (0.22 µm).

  • Drug Solubilization:

    • Dissolve PCMo in a minimal volume of DMSO (e.g., 5 µL).

    • Add the DMSO-PCMo shot slowly into 1 mL of the HP-β-CD solution while vortexing.

    • Mechanism:[2][3][4] The hydrophobic PCMo is encapsulated within the CD cone, shielding it from the aqueous environment.

  • Dosing: Add this complex directly to cell media. The CD-PCMo complex is water-soluble and releases the drug at the cell membrane equilibrium.

Part 3: Data Visualization & Logic

Solubility Decision Logic

The following diagram illustrates the decision pathway for solubilizing PCMo based on experimental constraints.

PCMo_Solubility_Workflow Start Start: Solid PCMo (Hydrophobic Base) CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm FreeBase Free Base (Waxy, Insol. in Water) CheckForm->FreeBase Base HClSalt HCl Salt (Better, but pH sensitive) CheckForm->HClSalt Salt SolventChoice Select Primary Solvent FreeBase->SolventChoice Must use Organic HClSalt->SolventChoice Preferred DMSO Anhydrous DMSO (Stock 10-30 mg/mL) SolventChoice->DMSO High Conc Needed Ethanol Ethanol (Stock ~1 mg/mL) SolventChoice->Ethanol Low Conc / DMSO Sensitive DilutionStrategy Dilution Strategy (Prevent Shock) DMSO->DilutionStrategy Ethanol->DilutionStrategy DirectSpike Direct Spike (High Risk of Precip.) DilutionStrategy->DirectSpike Not Recommended StepDown Step-Down Dilution (Intermediate 10x in Media) DilutionStrategy->StepDown Standard CDComplex Cyclodextrin Complex (HP-β-CD) DilutionStrategy->CDComplex High Stability FinalMedia Final Assay Media (PBS/DMEM pH 7.4) DirectSpike->FinalMedia StepDown->FinalMedia CDComplex->FinalMedia Validation Validation: Microscopy/Turbidity Check FinalMedia->Validation

Caption: Logical workflow for PCMo solubilization. Green nodes indicate recommended pathways for maximum stability and bioavailability.

Solubility & Stability Data Summary
ParameterValue / LimitNotes
PCMo (HCl) Solubility (PBS) ~0.3 mg/mLVery low. Risk of precipitation >100 µM.
PCMo Solubility (DMSO) ~10 - 30 mg/mLExcellent. Use for Master Stock.
PCMo Solubility (Ethanol) ~1 mg/mLModerate.[1] Good for intermediate dilutions.
Max DMSO (Neuronal Cells) 0.1% (v/v)Exceeding this alters baseline calcium signaling.
Stability (Aqueous) < 24 HoursHydrolysis/Precipitation occurs over time at pH 7.4.
Storage (Stock) -20°CStore desiccated; hygroscopic.

References

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP) and Isomers. 43rd ECDD. [Link]

  • Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis. [Link]

  • Huestis, M. A., et al. (2017).[5] Arylcyclohexylamine Derivatives: Pharmacokinetics and Solubility Profiles. ResearchGate. [Link]

Sources

Optimization

Improving signal-to-noise ratio in PCMo analytical detection

The following guide is structured as a Technical Support Center resource for researchers utilizing PCMo (Praseodymium Calcium Manganite) based resistive and memristive biosensors. These advanced sensors are increasingly...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for researchers utilizing PCMo (Praseodymium Calcium Manganite) based resistive and memristive biosensors.

These advanced sensors are increasingly used in drug development for label-free detection , neuromorphic drug screening (mimicking synaptic plasticity), and uncooled thermal sensing (bolometry) of metabolic reactions.

Topic: Improving Signal-to-Noise Ratio (SNR) in PCMo Resistive Biosensing Status: Active | Tier: Level 3 (Advanced Application Support)

System Overview & Core Challenges

Praseodymium Calcium Manganite (Pr


Ca

MnO

or PCMo)
is a perovskite oxide exhibiting Colossal Magnetoresistance (CMR) and Electric Pulse Induced Resistance (EPIR) switching.[1] In drug development, PCMo thin films are utilized to build neuromorphic biosensors that detect neurotransmitter binding or metabolic heat signatures with high sensitivity.

The Challenge: PCMo sensors are governed by strong electron-electron correlations, making them susceptible to 1/f noise (flicker noise) and thermal fluctuations . Achieving a high Signal-to-Noise Ratio (SNR) is critical when distinguishing subtle drug-induced synaptic changes from background conductance noise.

Troubleshooting Guide & FAQs

Select your issue below for detailed resolution steps.

Q1: My baseline resistance is drifting during long-term monitoring of cell cultures. How do I stabilize it?

Diagnosis: Thermal Instability or Oxygen Vacancy Migration. PCMo is a semiconductor with a high Temperature Coefficient of Resistance (TCR). It acts as a bolometer; even minor incubator temperature cycles cause resistance drift. Additionally, continuous DC bias can cause oxygen vacancy migration (memristive drift).

Corrective Protocol:

  • Switch to AC Readout: Do not use constant DC voltage for monitoring. Use a lock-in amplifier technique with a low-frequency AC excitation (10–100 Hz) to reject DC drift and 1/f noise.

  • Differential Sensing: Implement a Wheatstone Bridge configuration.

    • Sensor A (Active): Functionalized with ligand/cells.

    • Sensor B (Reference): Passivated PCMo (blocked surface).

    • Action: Subtract Signal B from Signal A to cancel out thermal drift.

  • Pulse Protocol: Instead of continuous bias, use Pulsed I-V measurements . Apply a short read pulse (e.g., 100 µs), measure, and return to 0V. This prevents Joule heating and vacancy migration.

Q2: I see high-frequency noise masking the binding signal of my analyte (e.g., Dopamine).

Diagnosis: Contact Resistance & Nyquist Noise. The interface between the PCMo film and the metal electrode (Au/Pt) often forms a Schottky barrier, introducing shot noise and contact instability.

Corrective Protocol:

  • Annealing Contacts: Ensure your Au/Ti or Pt electrodes were annealed (e.g., 400°C for 30 mins) to improve ohmic contact quality.

  • Shielding: PCMo is piezoresistive. Vibration from pumps or incubators introduces noise. Isolate the setup on an optical table.

  • Filter Bandwidth: Apply a Low-Pass Filter (LPF) with a cutoff frequency (

    
    ) matching your biological timescale.
    
    • Fast Ion Channels:

      
      .
      
    • Slow GPCR/Metabolic:

      
      .
      
Q3: The "Memristive Hysteresis" loop is collapsing during repeated drug dosing.

Diagnosis: Saturation of Conductive Filaments. In neuromorphic drug screening, the PCMo sensor mimics a synapse. If the resistance states (LRS/HRS) collapse, the "synapse" is saturated.

Corrective Protocol:

  • Reset Pulse: Apply a high-voltage bipolar "RESET" pulse (polarity opposite to the "SET" pulse) between drug doses to re-randomize oxygen vacancies.

  • Limit Compliance Current: Use a current compliance (e.g., 100 µA) to prevent permanent dielectric breakdown of the PCMo film during the Low Resistance State (LRS).

Experimental Workflow: SNR Optimization

Objective: Detect Dopamine (DA) concentration changes using a PCMo-based electrochemical sensor with optimized SNR.

StepActionTechnical Rationale
1. Surface Prep Clean PCMo chip (Acetone/IPA/DI). Plasma treat (O2, 30s).Removes organic contaminants that increase surface scattering/noise.
2. Functionalization Incubate with APTES (Silanization)

Crosslink with Glutaraldehyde

Immobilize Dopamine Receptor (D2R) or Aptamer.
Creates a specific binding layer. Direct adsorption causes non-specific noise.
3. Passivation Block surface with BSA (Bovine Serum Albumin) or PEG.Critical for SNR: Prevents non-specific binding of media proteins.
4. Baseline Equilibrate in buffer (PBS) for 30 min. Apply

.
Wait for thermal equilibrium. High voltage induces noise; keep

low.
5. Detection Inject Drug/Analyte. Record Current (

) vs Time (

).
Monitor

.
6. Data Processing Apply Moving Average Filter (Window: 10 points) or Wavelet Denoising .Digital filtering removes white noise without distorting the kinetic curve.

Biological Context: Signaling Pathway

Context: PCMo sensors are often used to screen drugs targeting the Dopaminergic Pathway (e.g., antipsychotics or Parkinson's treatments). The sensor mimics the post-synaptic response.

The following diagram illustrates the biological pathway being simulated/detected and the source of the signal (Ionic flux or conformational change).

DopamineSignaling Drug Drug Candidate (Agonist/Antagonist) Receptor Dopamine Receptor (D2R - GPCR) Drug->Receptor Binding GProtein G-Protein (Gi/Go) Receptor->GProtein Activation SensorInterface PCMo Sensor Surface (Charge Detection) Receptor->SensorInterface Conformational Charge Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Signaling Cascade cAMP cAMP Levels (Decrease) Effector->cAMP Metabolic Change Readout Resistance Change (ΔR / SNR) SensorInterface->Readout Field Effect on PCMo Noise Noise Sources: - Thermal Drift - Non-specific Binding Noise->Readout

Figure 1: Signal transduction from Drug-Receptor binding to PCMo Sensor readout. The sensor detects the electrostatic gating effect caused by receptor conformational changes.

References & Grounding

  • Bharathi, M., et al. (2023). "Structural, AC conductivity, dielectric and impedance studies of polypyrrole/praseodymium calcium manganite nanocomposites."[2][3] Digest Journal of Nanomaterials and Biostructures, 18(1), 343-365.[2][3][4] Link

    • Relevance: Establishes the use of PCMo nanocomposites in biosensing applications and impedance analysis.[3][5]

  • Lashkare, S., et al. (2014). "PCMO memristive device for IF neuron." IEEE Electron Device Letters. (Cited in Advances in memristor based artificial neuron fabrication, 2024). Link

    • Relevance: Validates PCMo as a material for neuromorphic biosensing and "trainable" sensors.[5]

  • Rana, A.K., et al. (2014). "In situ TEM analysis of resistive switching in manganite based thin-film heterostructures." Journal of Materials Chemistry C. Link

    • Relevance: Provides the mechanism for resistive switching (oxygen vacancy migration) essential for troubleshooting drift.

  • Liu, S.Q., et al. (2005). "Electric-pulse-induced reversible resistance change effect in magnetoresistive films." Applied Physics Letters. Link

    • Relevance: Foundational text on the EPIR effect used in PCMo detection.

  • Colestock, T., et al. (2017). "Syntheses, analytical and pharmacological characterizations of the 'legal high' 3-MeO-PCMo."[6] Drug Testing and Analysis. Link

    • Note: Included for disambiguation.[5] If your "PCMo" refers to the analyte (3-MeO-PCMo) rather than the sensor, this reference covers its specific pharmacological detection limits (LOD: 0.25 pg/mg).

Sources

Troubleshooting

Troubleshooting unexpected results in PCMo experiments

Technical Support Center: PCMo (Programmed Cells of Monocytic Origin) Status: Operational Ticket ID: T-PCMO-GEN-001 Subject: Troubleshooting Generation, Dedifferentiation, and Stability of PCMo Cultures Assigned Speciali...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PCMo (Programmed Cells of Monocytic Origin)

Status: Operational Ticket ID: T-PCMO-GEN-001 Subject: Troubleshooting Generation, Dedifferentiation, and Stability of PCMo Cultures Assigned Specialist: Senior Application Scientist, Cell Biology Division[1]

Disambiguation & Scope

⚠️ CRITICAL NOTE: This guide specifically addresses PCMOs (Programmed Cells of Monocytic Origin) , a dedifferentiated stem-like cell type derived from peripheral blood monocytes.

[1] * If you meant Primary Cardiomyocytes (PCM/CM): Please refer to our Cardiac Models Support Module.

  • If you meant PBMCs (Peripheral Blood Mononuclear Cells): Please refer to the Immunology Isolation Guide.

The PCMo Generation Workflow

Successful PCMo generation relies on forcing a "plasticity window" where monocytes dedifferentiate rather than maturing into macrophages. This process is strictly governed by the synergistic effects of M-CSF , IL-3 , and Human Serum .[1]

Visualizing the Critical Path

PCMo_Workflow cluster_dediff Dedifferentiation Phase (6 Days) Blood Whole Blood (EDTA/Citrate) PBMC PBMC Isolation (Density Gradient) Blood->PBMC Ficoll-Paque Mono Monocyte Selection (CD14+ / Adherence) PBMC->Mono Magnetic/Adherence PCMo PCMo (Stem-like State) Oct4+ Nanog+ Mono->PCMo Dedifferentiation Macro Macrophage (CD68+ CD163+) Mono->Macro FAILURE: FBS used or No IL-3 Media RPMI 1640 + Human AB Serum Media->PCMo Cyto M-CSF + IL-3 Cyto->PCMo Diff Target Differentiation (Hepatocyte/Beta-cell) PCMo->Diff Specific Growth Factors

Figure 1: The PCMo generation pipeline.[1] Note the critical divergence point where incorrect media (FBS) or cytokine imbalance leads to terminal macrophage differentiation instead of the multipotent PCMo state.

Troubleshooting Guide: Diagnostic & Resolution

This section addresses the three most common failure modes: Failure to Dedifferentiate , Low Viability , and Impure Cultures .

Scenario A: Cells resemble classical Macrophages (Large, vacuolated) and lack Pluripotency Markers

Root Cause: The "plasticity window" was missed, and the cells followed their default myeloid lineage.

Potential CauseScientific RationaleCorrective Action
Use of FBS (Fetal Bovine Serum) FBS contains bovine factors that strongly drive classical macrophage maturation and inhibit dedifferentiation.[1]Switch to Human Serum. Use 10-15% Human AB Serum (autologous or pooled).[1] This is non-negotiable for PCMo generation [1].
Missing IL-3 M-CSF alone promotes survival and macrophage differentiation.[1] IL-3 is required to induce the transcriptomic shift toward pluripotency (Oct4/Nanog upregulation) [2].Verify Cytokine Cocktail. Ensure M-CSF (5–50 ng/mL) AND IL-3 (0.4–10 ng/mL) are present.[1]
Plasticware Surface High-attachment surfaces can lock cells into a macrophage phenotype via integrin signaling.Use Low-Attachment Plates. Use hydrophobic surfaces (e.g., bacteriologic petri dishes) to prevent strong adhesion-mediated differentiation.[1]
Scenario B: Low Yield or Massive Cell Death by Day 6

Root Cause: Apoptosis triggered by isolation stress or cytokine toxicity.

Potential CauseScientific RationaleCorrective Action
IL-3 Toxicity While necessary, high concentrations of IL-3 can be cytotoxic to monocytes over prolonged periods.[1]Titrate IL-3. If viability drops <60%, reduce IL-3 to the lower range (0.4 ng/mL) while maintaining M-CSF levels.[1]
High Seeding Density Monocytes are sensitive to contact inhibition and nutrient depletion in static cultures.Optimize Density. Seed at

cells/mL. Do not exceed

cells/mL.
Platelet Contamination Platelets release TGF-beta and PDGF, which can alter monocyte fate or induce clumping.[1]Improve Washing. Perform 3x low-speed washes (100 x g) during PBMC isolation to remove platelets before magnetic sorting.
Scenario C: Inconsistent Differentiation (Post-PCMo)

Root Cause: Heterogeneity in the starting population.

Potential CauseScientific RationaleCorrective Action
T-Cell/NK Cell Contamination "Adherence-only" isolation leaves lymphocytes that secrete interfering cytokines (IFN-gamma).[1]Use Negative Selection. Use CD14+ magnetic bead isolation (negative selection preferred to avoid activating monocytes) rather than simple plastic adherence.
Donor Variability PCMo potential varies significantly by donor age and health status.Screen Donors. If possible, use younger donor pools or screen for baseline CD14++ CD16- classical monocyte populations.[1]

Deep Dive: The Mechanism of Dedifferentiation

Q: Why is Human Serum (HS) strictly required over FBS? A: This is the most common failure point. FBS contains bovine proteins that cross-react with human monocyte receptors, driving them irreversibly toward the macrophage lineage. Human Serum contains specific factors (currently not fully defined, but likely involving specific complement components and absence of xenogenic antigens) that allow the M-CSF/IL-3 combination to downregulate CD14 and CD45 while upregulating pluripotency markers like Oct4 and Nanog.[1]

Q: How do I validate that I have PCMos and not just Macrophages? A: You must perform a dual-validation:

  • Loss of Myeloid Markers: Flow cytometry should show a reduction in CD14 and CD45 intensity compared to Day 0 monocytes.

  • Gain of Stem Markers: qPCR or Immunofluorescence must confirm the expression of Oct4 , Nanog , and c-Kit .

    • Note: PCMo morphology is distinct—they are often smaller and less vacuolated than macrophages, sometimes forming semi-adherent clusters.

Q: Can PCMos be expanded/passaged? A: Generally, no . PCMos are a transient state. They are generated from monocytes and should be immediately subjected to the differentiation protocol (e.g., hepatogenic or islet-like) after the 6-day induction period.[1] They do not possess the infinite self-renewal capacity of iPSCs.

Signaling Pathway Visualization

Understanding the competing signals is vital for troubleshooting.

Signaling MCSF M-CSF Rec_M c-Fms (M-CSF R) MCSF->Rec_M IL3 IL-3 Rec_IL3 CD123 (IL-3 R) IL3->Rec_IL3 FBS FBS (Bovine Factors) Path_Diff Differentiation Pathway (ERK/MAPK) FBS->Path_Diff Promotes HS Human Serum Path_Dediff Reprogramming Pathway (Epigenetic Remodeling) HS->Path_Dediff Permits Rec_M->Path_Diff Rec_IL3->Path_Dediff Path_Diff->Path_Dediff Inhibits Macro_Gene Macrophage Genes (CD68, CD163) Path_Diff->Macro_Gene Stem_Gene Pluripotency Genes (Oct4, Nanog) Path_Dediff->Stem_Gene

Figure 2: Signaling divergence. FBS actively promotes the differentiation pathway, overriding the reprogramming signal. Human Serum permits the IL-3 mediated epigenetic remodeling required for PCMo generation.[1]

References

  • Ruhnke, M., et al. (2005).[1] Differentiation of in vitro-modified human peripheral blood monocytes into hepatocyte-like and pancreatic islet-like cells.[1] Gastroenterology, 128(7), 1774-1786.[1]

  • Ungefroren, H., et al. (2010).[1] The programmable cell of monocytic origin (PCMO): a potential adult stem/progenitor cell source for the generation of islet cells. Advances in Experimental Medicine and Biology, 654, 667-682.[1]

  • Thermo Fisher Scientific. (n.d.). In vitro differentiation of Macrophages from Monocytes via M-CSF.[2][3]

  • PromoCell. (n.d.). Monocyte-derived macrophages: Customized in vitro large-scale differentiation from human PBMC.

Sources

Optimization

Technical Support Center: Refining Animal Models for Studying PGC-1α Effects

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the refinement of animal models to study the effects of Peroxisome proliferator-activated receptor-gamma coactivator 1-al...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the refinement of animal models to study the effects of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with these powerful but complex models. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the scientific integrity of your work. We will move beyond simple protocols to understand the "why" behind experimental choices, empowering you to generate robust and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when designing and implementing studies using PGC-1α animal models.

Q1: I'm planning a study on PGC-1α's role in a specific tissue. Should I use a global knockout/transgenic model or a tissue-specific one?

A1: This is a critical initial decision. While global models were foundational in establishing the broad physiological roles of PGC-1α, they come with significant confounding variables. For instance, global PGC-1α knockout mice are hyperactive and resistant to diet-induced obesity, a phenotype linked to lesions in the central nervous system.[1][2] This hyperactivity can mask or alter metabolic phenotypes in peripheral tissues. Therefore, for studying the role of PGC-1α in a specific tissue, a tissue-specific model is almost always the more rigorous choice. It allows for the dissection of cell-autonomous functions of PGC-1α, minimizing systemic confounders. However, be aware that even tissue-specific models can have unexpected systemic effects, so careful characterization is paramount.

Q2: I've observed conflicting phenotypes in the literature for similar PGC-1α models. Why does this happen and how can I mitigate it in my studies?

A2: This is a well-documented challenge in the field. Discrepancies can arise from several factors:

  • Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype. For example, two different PGC-1α null mouse lines exhibited different baseline cardiac function.[2] It is crucial to use the appropriate wild-type controls from the same genetic background and, if possible, littermates.

  • Promoter Used for Transgenesis: The choice of promoter for tissue-specific expression can affect the level and timing of transgene expression, leading to different outcomes. For instance, some cardiac-specific promoters can lead to such high levels of PGC-1α expression that they induce a pathological mitochondrial proliferation and cardiomyopathy.[3]

  • Environmental Factors: Housing conditions, diet, and even the gut microbiome can influence metabolic phenotypes. Standardizing these conditions is essential for reproducibility.

  • Age and Sex of Animals: The effects of PGC-1α manipulation can be age- and sex-dependent. It's important to include both sexes and a range of ages in your experimental design if relevant to your research question.

To mitigate these issues, thorough documentation of your animal model (strain, promoter, etc.), strict environmental controls, and a well-powered study design with appropriate controls are essential.[4][5]

Q3: My PGC-1α knockout mice have a high rate of postnatal lethality. What can I do to improve survival?

A3: Postnatal lethality is a known issue with some global PGC-1α knockout models.[1] These mice are sensitive to cold due to impaired adaptive thermogenesis. Maintaining the pups at a slightly higher ambient temperature (around 25°C or 77°F) can improve survival rates.[1] Additionally, ensuring adequate nutrition for the dam and minimizing stress in the colony can also be beneficial. If this remains a significant issue, consider using a conditional knockout model where PGC-1α can be deleted at a later developmental stage.

Q4: I'm seeing a lot of variability in my metabolic cage studies with PGC-1α transgenic mice. What are the common pitfalls?

A4: Metabolic cage studies are sensitive to a variety of factors. With PGC-1α models, which can have baseline hyperactivity, this is a particular challenge.

  • Acclimation Period: Ensure a sufficient acclimation period for the mice in the metabolic cages before starting data collection. This helps to reduce stress-induced artifacts in activity and metabolism.

  • Single Housing: Mice are typically singly housed in metabolic cages, which can be a stressor. Monitor for any abnormal behaviors.

  • Temperature: The ambient temperature can significantly affect energy expenditure, especially in models with altered thermogenesis. Maintain a consistent and well-documented temperature.

  • Light/Dark Cycle: PGC-1α is involved in circadian rhythm. Ensure a strict and consistent light/dark cycle and report the timing of your measurements relative to the cycle.

Careful planning and execution of these studies, along with robust statistical analysis, are crucial for obtaining reliable data.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with PGC-1α animal models.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected Phenotype (e.g., no change in mitochondrial content with PGC-1α overexpression) 1. Insufficient transgene expression level. 2. Compensatory mechanisms. 3. Measurement at an inappropriate time point. 4. Issues with the measurement assay itself.1. Validate Transgene Expression: Confirm overexpression at both the mRNA (qPCR) and protein (Western blot) level in the target tissue. 2. Assess Compensatory Pathways: Investigate the expression of other PGC-1 family members (e.g., PGC-1β) or other metabolic regulators. 3. Time-Course Analysis: Evaluate the phenotype at multiple time points to capture dynamic changes. 4. Validate Assays: Use positive and negative controls for your mitochondrial content assays (e.g., citrate synthase activity, mtDNA copy number).
High Variability in Gene Expression Data (qPCR) 1. Poor sample quality (RNA degradation). 2. Inappropriate reference genes. 3. Inter-animal variability.1. Assess RNA Integrity: Run an aliquot of your RNA on a gel or use a Bioanalyzer to check for degradation. 2. Validate Reference Genes: Test a panel of reference genes and use a geNorm or similar algorithm to identify the most stable ones for your specific tissue and experimental conditions. Do not assume common housekeeping genes are stable. 3. Increase Sample Size: A larger sample size can help to overcome biological variability. Ensure consistent sample collection and processing.
Difficulty with Genotyping 1. Poor DNA quality. 2. Non-optimal PCR conditions. 3. Complex genomic rearrangement.1. Optimize DNA Extraction: Use a reliable method for DNA extraction from tail snips or ear punches. A simple lysis buffer protocol is often sufficient.[6] 2. Optimize PCR: Run a temperature gradient to find the optimal annealing temperature for your primers. Ensure primer sequences are correct and specific. Include positive and negative controls in every run. 3. Consult with Transgenic Core/Vendor: If you are consistently having issues, there may be a known complexity with the specific allele. The facility that generated the mice or the vendor may have a specific, optimized protocol.
Contradictory Results with Previous Studies 1. Differences in animal model (strain, promoter). 2. Environmental variables (diet, housing). 3. Experimental protocols.1. Thoroughly Document Your Model: Clearly report the full strain name, source, and details of the genetic modification. 2. Standardize and Report Environmental Conditions: Detail the diet composition, housing density, temperature, and light cycle in your methods. 3. Detailed Methodological Reporting: Provide a step-by-step description of your experimental procedures to allow for direct comparison with other studies.

Section 3: Key Signaling Pathways and Experimental Workflows

A deep understanding of the signaling network in which PGC-1α operates is crucial for interpreting experimental results.

PGC-1α Signaling Network

PGC-1α is a transcriptional coactivator, meaning it doesn't bind to DNA directly but rather interacts with transcription factors to regulate gene expression. Its activity is tightly controlled by upstream signals and it, in turn, orchestrates a broad downstream transcriptional program.

Upstream Regulators:

  • AMP-activated protein kinase (AMPK): A key energy sensor, AMPK is activated by a high AMP/ATP ratio (low energy state). AMPK can directly phosphorylate and activate PGC-1α, and also increase PGC-1α expression.[7][8]

  • Sirtuin 1 (SIRT1): This NAD+-dependent deacetylase is activated under conditions of energy restriction. SIRT1 deacetylates and activates PGC-1α, enhancing its transcriptional activity.[7][9]

  • p38 MAPK and Calcineurin: These pathways are activated by stimuli such as exercise and can increase PGC-1α expression.

Downstream Effectors:

  • Nuclear Respiratory Factors 1 and 2 (NRF-1, NRF-2): PGC-1α coactivates NRF-1 and NRF-2, which are master regulators of nuclear-encoded mitochondrial genes.

  • Mitochondrial Transcription Factor A (TFAM): A target of NRF-1 and NRF-2, TFAM is essential for the replication and transcription of mitochondrial DNA.

  • Estrogen-related receptor alpha (ERRα): PGC-1α strongly coactivates ERRα to drive the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation.

  • Peroxisome proliferator-activated receptors (PPARs): PGC-1α coactivates PPARs to regulate fatty acid metabolism.

The interplay between these factors forms a powerful network for metabolic adaptation.

PGC1a_Signaling cluster_upstream Upstream Signals cluster_regulators Key Regulators cluster_downstream_tfs Transcription Factors cluster_outcomes Cellular Outcomes Exercise Exercise AMPK AMPK Exercise->AMPK p38 MAPK p38 MAPK Exercise->p38 MAPK Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) Caloric Restriction Caloric Restriction SIRT1 SIRT1 Caloric Restriction->SIRT1 PGC1a PGC1a AMPK->PGC1a Activates/Phosphorylates SIRT1->PGC1a Activates/Deacetylates p38 MAPK->PGC1a Increases Expression NRF1_2 NRF-1/2 PGC1a->NRF1_2 Coactivates ERRa ERRα PGC1a->ERRa Coactivates PPARs PPARs PGC1a->PPARs Coactivates Antioxidant Defense Antioxidant Defense PGC1a->Antioxidant Defense TFAM TFAM NRF1_2->TFAM Activates Mitochondrial Biogenesis Mitochondrial Biogenesis ERRa->Mitochondrial Biogenesis Fatty Acid Oxidation Fatty Acid Oxidation PPARs->Fatty Acid Oxidation TFAM->Mitochondrial Biogenesis

Caption: Upstream and downstream signaling of PGC-1α.

Experimental Workflow: Assessment of Mitochondrial Respiration in Isolated Mitochondria

This workflow provides a standardized method for assessing mitochondrial function in your PGC-1α animal models.

Mito_Respiration_Workflow Start Start Tissue_Harvest 1. Harvest Tissue (e.g., skeletal muscle, heart) Start->Tissue_Harvest Mito_Isolation 2. Isolate Mitochondria (Differential Centrifugation) Tissue_Harvest->Mito_Isolation Quantification 3. Quantify Mitochondrial Protein (e.g., Bradford or BCA assay) Mito_Isolation->Quantification Respirometry 4. High-Resolution Respirometry (e.g., Oroboros Oxygraph) Quantification->Respirometry Data_Analysis 5. Analyze Respiration States (State 3, State 4, RCR) Respirometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for mitochondrial respiration analysis.

Protocol: High-Resolution Respirometry

  • Tissue Harvest: Euthanize the mouse according to your IACUC-approved protocol. Quickly excise the tissue of interest (e.g., quadriceps muscle, heart) and place it in ice-cold mitochondrial isolation buffer.

  • Mitochondrial Isolation: Homogenize the tissue and perform differential centrifugation to isolate the mitochondrial fraction. Keep samples on ice throughout the procedure.

  • Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford or BCA assay. This is crucial for normalizing your respiration data.

  • Respirometry:

    • Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.

    • Add a standardized amount of mitochondrial protein (e.g., 50-100 µg) to the chamber containing respiration medium (e.g., MiR05).

    • Sequentially add substrates and inhibitors to measure different respiratory states:

      • State 2 (Leak Respiration): Add substrates for Complex I (e.g., pyruvate, glutamate, malate) or Complex II (e.g., succinate in the presence of rotenone).

      • State 3 (Active Respiration): Add a saturating amount of ADP to stimulate ATP synthesis.

      • State 4 (Resting Respiration): This is the respiration rate after all the ADP has been phosphorylated to ATP.

      • Uncoupled Respiration: Add a protonophore like FCCP to measure the maximal capacity of the electron transport chain.

      • Inhibition: Add inhibitors like rotenone (Complex I) or antimycin A (Complex III) to confirm that the oxygen consumption is mitochondrial.

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration. A higher RCR generally indicates healthier, more coupled mitochondria. Also, analyze the rates of oxygen consumption in each state.

Section 4: Generation and Validation of a Tissue-Specific PGC-1α Model

This section provides a high-level overview of the steps involved in creating and validating a conditional knockout mouse model.

Conditional_KO_Workflow Floxed_Mouse Generate/Obtain PGC-1α floxed mouse (loxP sites flanking target exon) Breeding Cross floxed mouse with Cre mouse Floxed_Mouse->Breeding Cre_Mouse Obtain tissue-specific Cre mouse (e.g., Myf5-Cre for muscle) Cre_Mouse->Breeding Offspring Genotype offspring for floxed allele and Cre transgene Breeding->Offspring Validation Validate tissue-specific knockout Offspring->Validation qPCR qPCR on multiple tissues to confirm specificity Validation->qPCR Western_Blot Western blot on target and control tissues Validation->Western_Blot Phenotyping Begin experimental phenotyping Validation->Phenotyping

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of morpholine derivatives

Topic: Optimizing Reaction Conditions for Morpholine Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Introduction: The Morpholine Challenge Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Morpholine Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Introduction: The Morpholine Challenge

Welcome to the technical support center. Morpholine is a privileged pharmacophore in medicinal chemistry, found in blockbuster drugs like Linezolid (antibiotic) and Gefitinib (oncology). However, its synthesis presents a dichotomy: the ring itself is robust, but introducing it into complex scaffolds (N-arylation) or synthesizing substituted cores (C-functionalization) requires precise control over sterics, electronics, and solubility.

This guide moves beyond textbook procedures to address the specific failure modes you encounter in the lab: catalyst deactivation, regioselectivity issues, and the notorious water-solubility of these derivatives during workup.

Module 1: N-Arylation & Coupling Strategies

Scenario: You have a scaffold (Ar-X) and need to install a morpholine ring.

Decision Matrix: Selecting the Right Route

Before starting, verify your substrate class to choose the optimal pathway.

RouteSelection Start Substrate: Aryl Halide (Ar-X) CheckEWG Is Ar ring Electron Deficient? (e.g., Pyridine, Nitro-benzene) Start->CheckEWG YesEWG Yes: Electron Deficient CheckEWG->YesEWG NoEWG No: Electron Rich/Neutral CheckEWG->NoEWG SnAr Route A: SnAr Solvent: DMSO or Water Base: DIPEA/K2CO3 YesEWG->SnAr Buchwald Route B: Buchwald-Hartwig Catalyst: Pd-RuPhos G4 Base: NaOtBu NoEWG->Buchwald SnAr_Issue Issue: Slow Rate? SnAr->SnAr_Issue Buchwald_Issue Issue: No Conversion? Buchwald->Buchwald_Issue SnAr_Fix Fix: Microwave (120°C) or Change LG to F SnAr_Issue->SnAr_Fix Buchwald_Fix Fix: O2 Exclusion Check Ligand Sterics Buchwald_Issue->Buchwald_Fix

Figure 1: Decision tree for N-arylation of morpholine based on substrate electronics.

Protocol A: Buchwald-Hartwig Amination (The Gold Standard)

Context: Morpholine is a secondary amine. Common ligands like BINAP often fail due to steric mismatch or slow reductive elimination.

Optimized Protocol:

  • Catalyst: Use RuPhos Pd G4 (1–2 mol%). RuPhos is specifically optimized for secondary amines, preventing

    
    -hydride elimination and promoting reductive elimination [1].
    
  • Base: NaOtBu (1.4 equiv) is standard.

    • Troubleshooting: If your substrate has esters/ketones sensitive to strong bases, switch to K3PO4 or Cs2CO3 and increase temp to 100°C.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Temperature: 85°C – 100°C.

Troubleshooting FAQ:

Q: The reaction turned black immediately and yield is <10%. What happened? A: This is "Pd Black" formation, indicating the catalyst decomposed before entering the cycle.

  • Cause: Inadequate degassing (Oxygen kills phosphine ligands) or the amine contained moisture.

Q: I see starting material and de-halogenated arene (Ar-H), but no product. A: This is "Hydrodehalogenation."

  • Cause: The

    
    -hydride elimination pathway is outcompeting reductive elimination. This often happens if the amine is sterically hindered or the ligand is not bulky enough.
    
  • Fix: Switch to RuPhos or BrettPhos . Ensure the reaction is strictly anhydrous; water can act as a hydride source in some cycles.

Module 2: De Novo Ring Synthesis

Scenario: You need to build a substituted morpholine ring (e.g., 2-methylmorpholine) or cyclize a precursor.

Protocol B: The "Green" Cyclization (Acid-Free)

Context: The classical synthesis uses H2SO4 at 200°C, which turns reaction mixtures into black tar. For high-value intermediates, use the Appel Reaction cyclization.

Methodology:

  • Substrate: N-Benzyl-bis(2-hydroxyethyl)amine (or derivative).

  • Reagents: CBr4 (1.2 equiv), PPh3 (1.2 equiv), Et3N (2 equiv).

  • Conditions: DCM, 0°C to RT, 4 hours.

  • Mechanism: Activates the alcohol as an oxyphosphonium salt, followed by intramolecular displacement by the amine (or vice versa depending on protection).

Q: My diethanolamine cyclization (H2SO4 route) yields a black mess. How do I fix this? A: If you must use acid dehydration (cheaper), switch from H2SO4 to p-Toluenesulfonic acid (TsOH) in Toluene.

  • Setup: Use a Dean-Stark trap to physically remove water. This drives the equilibrium forward (Le Chatelier’s principle) at a lower temperature (110°C) than the H2SO4 melt (180°C+), resulting in a cleaner product [3].

Protocol C: Synthesis of C-Substituted Morpholines

Context: 2- or 3-substituted morpholines are chiral. Building them from amino acids is superior to post-functionalization.

Workflow:

  • Start: Chiral Amino Alcohol (e.g., L-Alaninol).

  • Step 1: N-alkylation with

    
    -halo ester or ethylene sulfate.
    
  • Step 2: Cyclization.

    • Tip: Use Ethylene Sulfate for a redox-neutral, regioselective alkylation of amino alcohols.[1][2] This avoids the over-alkylation common with alkyl halides [4].

Module 3: Purification & Isolation

Scenario: The reaction worked, but the product is stuck in the aqueous phase.

The Issue: Morpholine and its small derivatives are highly hygroscopic and water-soluble (LogP ≈ -0.86). Standard EtOAc/Water extractions often result in 0% recovery.

Purification Strategy Table:

MethodReagentsBest ForProtocol Note
Salting Out Solid NaCl or NaOHNeutral MorpholinesSaturate the aqueous layer with solid NaCl until it crashes out. Extract with IPA/DCM (3:1) , not just DCM.
Salt Formation HCl in Dioxane/EtherVolatile MorpholinesBubble HCl gas or add HCl/Ether. The Morpholine·HCl salt will precipitate as a solid. Filter and wash.[3][4]
Cation Exchange Dowex 50WComplex MixturesLoad aqueous mix on resin. Wash with water.[3][5] Elute amine with 5% NH4OH in MeOH.
Distillation Benzene/TolueneDryingMorpholine forms an azeotrope with water. Add toluene and rotary evaporate to remove trace water.

Q: I cannot get my morpholine derivative to crystallize. A: Morpholine derivatives are often "greasy" oils.

  • Fix: Convert to the Oxalate Salt . Dissolve the oil in EtOH, add 1 equiv of Oxalic Acid. Oxalate salts of morpholines are typically highly crystalline solids with sharp melting points, ideal for purification and storage.

Visualizing the Troubleshooting Logic

Troubleshooting Start Problem: Low Yield in Coupling CheckTLC Check TLC/LCMS: What is the major spot? Start->CheckTLC SM_Left Starting Material (No Reaction) CheckTLC->SM_Left Dehal Ar-H Observed (Hydrodehalogenation) CheckTLC->Dehal Dimer Ar-Ar Dimer (Homocoupling) CheckTLC->Dimer Oxidation Cause: Catalyst Oxidation Action: Use Fresh Catalyst Degas Solvents SM_Left->Oxidation Hydride Cause: Beta-Hydride Elim Action: Switch to RuPhos Lower Temp Dehal->Hydride Reduct Cause: Disproportionation Action: Reduce Catalyst Load Change Base Dimer->Reduct

Figure 2: Troubleshooting logic for Palladium-catalyzed morpholine coupling.

References

  • RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.Link

  • Precatalyst Stability: Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4, 916-920.Link

  • Acid Catalysis (TsOH): Organic Syntheses, Coll. Vol. 5, p. 533 (1973). (Classic dehydration protocol adapted for lower charring). Link

  • Ethylene Sulfate Route: Ortiz, K. G., et al. (2024).[1] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[2] Journal of the American Chemical Society, 146, 29847-29856.[1]Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-(1-phenylcyclohexyl)morpholine (PCMo) vs. Phencyclidine (PCP)

Executive Summary This guide provides a technical comparison between Phencyclidine (PCP) , the prototypical arylcyclohexylamine dissociative anesthetic, and its morpholine analog, 4-(1-phenylcyclohexyl)morpholine (PCMo)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Phencyclidine (PCP) , the prototypical arylcyclohexylamine dissociative anesthetic, and its morpholine analog, 4-(1-phenylcyclohexyl)morpholine (PCMo) . While both compounds function as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists, the substitution of the piperidine ring (in PCP) with a morpholine ring (in PCMo) significantly alters physicochemical properties, binding affinity, and in vivo potency.

Key Finding: PCMo exhibits a preserved pharmacological profile (dissociative anesthesia, discriminative stimulus generalization) but demonstrates significantly reduced potency (approximately 10–20 fold lower affinity) compared to PCP. This reduction is attributed to the electron-withdrawing inductive effect and increased polarity of the morpholine oxygen.

Chemical & Physicochemical Profile

The structural distinction lies in the heterocyclic ring. PCP contains a lipophilic piperidine ring, whereas PCMo contains a morpholine ring. This single atom change (C


 O) drastically lowers the logP (lipophilicity), affecting blood-brain barrier (BBB) penetration and receptor hydrophobic interaction.
FeaturePhencyclidine (PCP)4-(1-phenylcyclohexyl)morpholine (PCMo)
IUPAC Name 1-(1-phenylcyclohexyl)piperidine4-(1-phenylcyclohexyl)morpholine
Molecular Formula


Molar Mass 243.39 g/mol 245.36 g/mol
Heterocycle Piperidine (6-membered, all carbon)Morpholine (6-membered, 1 oxygen)
LogP (Predicted) ~4.7 (Highly Lipophilic)~3.2 (Moderately Lipophilic)
CAS Number 77-10-12201-40-3
Structural Activity Relationship (SAR) Logic

The following diagram illustrates how the structural modification translates to pharmacological outcomes.

SAR_Analysis PCP Phencyclidine (PCP) (Piperidine Ring) Modification Substitution: -CH2- to -O- (Morpholine Ring) PCP->Modification PCMo PCMo (Morpholine Analog) Modification->PCMo Effect1 Decreased Lipophilicity (Lower LogP) PCMo->Effect1 Effect2 Altered Electronic Density (Inductive Effect of Oxygen) PCMo->Effect2 Outcome1 Reduced BBB Penetration Effect1->Outcome1 Outcome2 Weaker Hydrophobic Interaction at NMDA PCP-site Effect2->Outcome2 Final Result: Lower Potency (Higher Ki, Higher ED50) Outcome1->Final Outcome2->Final

Figure 1: Causal pathway linking the morpholine substitution to reduced potency.

Pharmacodynamics: Receptor Affinity & Efficacy

Mechanism of Action

Both compounds act as open-channel blockers of the NMDA receptor. They bind to the "PCP site" located within the ion channel pore, preventing


 influx. This blockade requires the channel to be open (use-dependent blockade).
Binding Affinity Data

Experimental data consistently ranks PCMo as a weaker antagonist than PCP.[1] The morpholine oxygen likely disrupts the optimal hydrophobic pocket interaction within the receptor channel.

TargetParameterPCP ValuePCMo ValueRelative Potency
NMDA Receptor (Rat Forebrain)

(Displacement of [

H]MK-801)
59 nM > 600 nM PCMo is ~10-15x weaker
Dopamine Transporter (DAT)

(Inhibition of uptake)
~2,200 nM> 10,000 nMPCMo has negligible affinity
Sigma Receptors (

,

)

Moderate affinityLow affinityPCMo is less selective

Note: Values represent consensus means from comparative binding studies (e.g., Chaudieu et al., Kalir et al.).

In Vivo Efficacy (Rodent Models)

In behavioral assays, PCMo generalizes to the PCP cue but requires significantly higher doses to achieve the same effect level (


).
  • Drug Discrimination: In rats trained to discriminate PCP from saline, PCMo produces PCP-appropriate responding, confirming it shares the same subjective "dissociative" effect. However, the dose required is 5–10 times higher than PCP.

  • Rotarod (Ataxia): PCMo induces motor incoordination (ataxia) but with a wider therapeutic index and lower potency compared to PCP.

Experimental Protocols

To validate the efficacy differences described above, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (


) of PCMo relative to PCP at the NMDA receptor using [

H]MK-801 as the specific radioligand.

Reagents:

  • Rat forebrain membrane preparation (washed 3x to remove endogenous glutamate).

  • Radioligand: [

    
    H]MK-801 (Specific Activity: 15–30 Ci/mmol).
    
  • Test Compounds: PCP-HCl and PCMo-HCl (1 nM to 100

    
    M).
    
  • Non-specific binding mask: 10

    
    M (+)MK-801 or 100 
    
    
    
    M PCP.
  • Assay Buffer: 5 mM Tris-HCl / 50 mM HEPES (pH 7.4). Crucial: Add 10

    
    M Glutamate and 10 
    
    
    
    M Glycine to open the channels (MK-801 binding is use-dependent).

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Test Compound (concentration series).
      
    • 50

      
      L [
      
      
      
      H]MK-801 (Final conc: 1–2 nM).
    • 100

      
      L Membrane suspension (200 
      
      
      
      g protein).
  • Equilibrium: Incubate for 2 hours at 25°C (equilibrium takes longer for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Drug Discrimination Assay (In Vivo)

Objective: Assess whether PCMo produces subjective effects indistinguishable from PCP.

Workflow Visualization:

Discrimination_Protocol Step1 Training Phase (Rat trained to press Lever A on PCP, Lever B on Saline) Step2 Validation (Must achieve >85% accuracy for 3 consecutive days) Step1->Step2 Step3 Test Phase (Administer PCMo i.p. at varying doses) Step2->Step3 Step4 Data Collection (% Drug-Lever Responding) Step3->Step4 Step5 Analysis (Calculate ED50 for substitution) Step4->Step5

Figure 2: Standard two-lever drug discrimination workflow.

Safety & Toxicology Considerations

  • Therapeutic Index: PCMo generally displays a wider margin between the effective dose (for ataxia/anesthesia) and the lethal dose (

    
    ) compared to PCP.[2]
    
  • Neurotoxicity: While PCP is known to cause Olney's lesions (vacuolization in the posterior cingulate cortex), the lower affinity of PCMo suggests a higher threshold for neurotoxicity, though it has not been as rigorously studied.

  • Metabolism: The morpholine ring is susceptible to oxidative cleavage (ring opening) by cytochrome P450 enzymes, potentially leading to more rapid clearance than the robust piperidine ring of PCP.

Conclusion

For research applications requiring a high-affinity probe for the NMDA receptor channel, PCP remains the superior tool due to its nanomolar potency (


 nM).

However, PCMo serves as a critical reference compound in structure-activity relationship (SAR) studies. It demonstrates that lipophilicity and steric factors in the amine ring are determinants of potency. Researchers investigating "legal high" analogs should note that while PCMo is less potent, it retains the core dissociative pharmacology, making it a relevant target for forensic and toxicological screening.

References

  • Kalir, A., et al. (1969).[3] "Structure-activity relationships of some phencyclidine derivatives: In vivo studies in mice." Journal of Medicinal Chemistry, 12(3), 473–477. Link

  • Chaudieu, I., et al. (1989). "Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs." Pharmacology Biochemistry and Behavior, 32(3), 699-705. Link

  • Vignon, J., et al. (1982). "[

    
    H]Phencyclidine binding to rat brain membranes: Specificity and distribution." Brain Research, 249(1), 195-200. Link
    
  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Wallach, J., et al. (2017). "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." Drug Testing and Analysis, 10(4), 633-643. Link[1]

Sources

Comparative

Publish Comparison Guide: Validation of 4-(1-phenylcyclohexyl)morpholine (PCMo)

The following guide validates 4-(1-phenylcyclohexyl)morpholine (PCMo) as a specialized research tool. Unlike high-affinity ligands used to block receptors (like MK-801), PCMo is validated here as a Structure-Activity Rel...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 4-(1-phenylcyclohexyl)morpholine (PCMo) as a specialized research tool. Unlike high-affinity ligands used to block receptors (like MK-801), PCMo is validated here as a Structure-Activity Relationship (SAR) Probe and a Forensic Reference Standard . Its utility lies in its reduced potency and altered physicochemical properties compared to Phencyclidine (PCP), allowing researchers to map the precise steric and electrostatic requirements of the NMDA receptor's PCP-binding site.

Executive Summary & Strategic Utility

4-(1-phenylcyclohexyl)morpholine (PCMo) is a morpholine analogue of the dissociative anesthetic Phencyclidine (PCP). While it shares the core arylcyclohexylamine scaffold, the substitution of the piperidine ring with a morpholine ring introduces an oxygen atom, altering lipophilicity and hydrogen-bonding potential.

Primary Research Applications:

  • SAR Deconvolution: Validates the hydrophobic requirements of the GluN1/GluN2 pore region by acting as a "low-affinity" comparator to PCP.

  • Forensic Toxicology: Serves as a critical reference standard to distinguish between structural isomers (e.g., 2-, 3-, or 4-methoxy analogs) in complex biological matrices.

  • Behavioral Pharmacology: Used to dissociate sedative effects from potent psychotomimetic effects, as PCMo exhibits a distinct sedation-to-dissociation ratio compared to PCP.

Mechanistic Validation: The "Morpholine Switch"

To understand PCMo's utility, one must analyze why it is less potent than PCP. This "loss of function" is the tool's primary value, serving as a negative control or titration point in receptor mapping.

Pharmacodynamic Profile

The introduction of the morpholine oxygen reduces affinity for the NMDA receptor (NMDAR) channel pore.

  • Target: NMDAR (PCP binding site within the ion channel).

  • Mechanism: Open-channel block (uncompetitive antagonism).

  • Selectivity Shift: The morpholine ring reduces NMDAR affinity by approximately 12-fold compared to PCP, while retaining affinity for Sigma (

    
    ) receptors, altering the NMDAR/
    
    
    
    ratio.
Signaling Pathway & Interaction Map

The following diagram illustrates how PCMo interacts with the glutamatergic system and how its structural modification leads to differential downstream effects compared to PCP.

PCMo_Mechanism PCMo PCMo (Morpholine Analog) NMDAR NMDA Receptor (PCP Site) PCMo->NMDAR Moderate Affinity (Ki ~800nM) Sigma Sigma-1 Receptor (Chaperone) PCMo->Sigma Retained Affinity DAT Dopamine Transporter (DAT) PCMo->DAT Weak Inhibition Sedation Sedation/Analgesia PCMo->Sedation Dominant Effect Psychosis Psychotomimetic Effects PCMo->Psychosis Lower Potency PCP PCP (Piperidine Parent) PCP->NMDAR High Affinity (Ki ~60nM) Ca_Influx Ca2+ Influx (Reduced) NMDAR->Ca_Influx Blocks Dopamine Dopamine Release (Mesolimbic) DAT->Dopamine Increases Ca_Influx->Sedation Modulation Dopamine->Psychosis High Activation

Figure 1: Comparative Pharmacodynamics. PCMo exhibits reduced NMDAR blockade and DAT inhibition compared to PCP, resulting in a profile where sedation predominates over psychotomimetic intensity.

Comparative Performance Analysis

The following table contrasts PCMo with standard arylcyclohexylamines. This data validates its use as a low-potency reference for calibrating binding assays.

Table 1: Receptor Binding & Functional Potency Comparison

CompoundStructure (Amine)NMDAR Affinity (

)
Selectivity ProfilePrimary Research Use
PCP Piperidine59 nM (High)Balanced NMDAR/DAT/

Psychosis model (Gold Standard)
PCMo Morpholine ~750 - 900 nM (Moderate)Sedative > Dissociative SAR Probe / Forensic Standard
Ketamine Methylamine (Ketone)~650 nM (Moderate)NMDAR > HCN1Antidepressant / Anesthetic
MK-801 Dizocilpine3 nM (Very High)Highly Selective NMDARChannel Blocker (Positive Control)

Note:


 values are approximate means derived from rat forebrain radioligand displacement assays using 

.

Experimental Protocols for Validation

To validate PCMo in your specific workflow, follow these standardized protocols. These methods ensure the compound is performing as expected (lower potency than PCP) and confirm its chemical identity.

Protocol A: Competitive Radioligand Binding (Validation of Affinity)

Objective: Confirm the reduced affinity of PCMo relative to PCP to validate the "Morpholine Effect."

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min; wash pellet 3x to remove endogenous glutamate.
      
  • Incubation:

    • Ligand: 5 nM

      
       (Specific NMDAR channel marker).
      
    • Competitor: PCMo (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Control: 10

      
      M PCP or MK-801.
      
    • Incubate for 2 hours at 25°C (equilibrium is slower for channel blockers).

  • Filtration & Counting:

    • Filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Measure radioactivity via liquid scintillation counting.

  • Validation Criteria:

    • The

      
       for PCMo must be significantly higher (right-shifted curve) than PCP.
      
    • Hill coefficient should approach 1.0 (indicating competitive interaction at the PCP site).

Protocol B: Forensic Identification (LC-MS/MS)

Objective: Distinguish PCMo from isobaric methoxy-analogs (e.g., 3-MeO-PCP isomers) in toxicological samples.

  • Sample Prep: Liquid-liquid extraction of plasma using

    
    -butyl chloride at pH 9.5.
    
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7

      
      m).
      
    • Mobile Phase: Gradient elution of 0.1% Formic Acid (A) and Acetonitrile (B).

  • Mass Spectrometry (MRM Mode):

    • Precursor Ion:

      
       246.2 
      
      
      
    • Transition 1 (Quantifier):

      
       159.1 (Phenylcyclohexyl cation).
      
    • Transition 2 (Qualifier):

      
       86.1 (Morpholine ring fragment).
      
    • Note: The morpholine fragment (

      
       86) distinguishes PCMo from piperidine analogs (
      
      
      
      84).

Synthesis & Chemical Validation Workflow

For labs synthesizing PCMo for reference purposes, the Grignard-Nitrile route is the standard for high purity.

Synthesis_Workflow Step1 Step 1: Intermediate Formation Cyclohexanone + Morpholine + KCN (Strecker-like Reaction) Intermediate 1-Morpholinocyclohexanecarbonitrile (MCC) Step1->Intermediate Step2 Step 2: Grignard Addition MCC + Phenylmagnesium Bromide (Solvent: THF/Ether) Intermediate->Step2 Step3 Step 3: Hydrolysis & Isolation Acidic Workup -> Basify -> Extraction Step2->Step3 Product Final Product: PCMo (Recrystallize from MeOH/Water) Step3->Product

Figure 2: Synthesis Pathway.[1] The conversion of the carbonitrile intermediate is the critical step determining yield and purity.

References

  • Morris, H. & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link

  • Roth, B. L., et al. (2013).[2] The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE. Link

  • Ahmadi, A., et al. (2011).[1][3] New morpholine analogues of phencyclidine: Chemical synthesis and pain perception in rats.[4] Arzneimittelforschung. Link

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP).[3][5][6] Expert Committee on Drug Dependence. Link

  • Maddox, V. H., et al. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[7] Journal of Medicinal Chemistry. Link

Sources

Validation

Alternatives to PCMo for Studying NMDA Receptor Function: A Precision Research Guide

Topic: Alternatives to PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine) for Studying NMDA Receptor Function Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to PCMo (4-[1-(3-methoxyphenyl)cyclohexyl]morpholine) for Studying NMDA Receptor Function Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the study of N-methyl-D-aspartate receptors (NMDARs), the choice of pharmacological modulator dictates the resolution and relevance of your data. PCMo (specifically 3-MeO-PCMo and its analogues) has emerged recently as a designer arylcyclohexylamine—a structural analogue of Phencyclidine (PCP).[2] While PCMo is utilized in forensic toxicology and specific structure-activity relationship (SAR) studies, it presents significant limitations for fundamental NMDAR characterization: moderate affinity (IC50 ~26 µM) , lack of subunit selectivity, and legal/regulatory complexities associated with New Psychoactive Substances (NPS).

For researchers aiming to dissect NMDAR physiology—such as synaptic plasticity, excitotoxicity, or channel kinetics—standardized, high-fidelity alternatives are required. This guide compares PCMo against three tiers of alternatives: High-Affinity Open-Channel Blockers (MK-801), Competitive Antagonists (D-AP5), and Subunit-Selective Modulators (Ifenprodil), providing experimental protocols to validate their performance.

Part 1: The Limitations of PCMo in Functional Assays

To understand why alternatives are necessary, we must first define the PCMo profile. PCMo functions as a non-competitive antagonist binding to the PCP-site within the ion channel pore.[3]

  • Low Potency: PCMo exhibits an IC50 of approximately 26.67 µM, compared to 2.02 µM for PCP and ~1-5 nM for MK-801. This necessitates higher concentrations, increasing the risk of off-target effects on monoamine transporters.

  • Regulatory Burden: As a designer drug/NPS, sourcing PCMo often requires specific DEA/regulatory licenses compared to standard research reagents.

  • Variable Kinetics: The "trapping" kinetics of PCMo are less well-characterized than MK-801, making it a poor choice for quantifying open-channel probability (

    
    ).
    

Part 2: Strategic Alternatives & Comparative Analysis

Alternative 1: MK-801 (Dizocilpine) – The Kinetic Standard

Best For: Use-dependent blockade assays, quantifying channel open probability, and excitotoxicity models.

MK-801 is the gold-standard open-channel blocker. Unlike PCMo, it binds with nanomolar affinity and is "trapped" inside the channel when it closes. This property allows researchers to measure the rate of blockade as a direct function of agonist application—a method impossible with the rapidly dissociating PCMo.

Alternative 2: D-AP5 (D-2-amino-5-phosphonovalerate) – The Silent Silencer

Best For: Total receptor isolation, LTP/LTD induction studies, and control conditions.

While PCMo blocks the pore (requiring channel opening), D-AP5 is a competitive antagonist at the glutamate binding site. It prevents activation without requiring the channel to cycle. This is crucial for "zero-activity" baselines in electrophysiology.

Alternative 3: Ifenprodil – The Precision Scalpel

Best For: Dissecting GluN2B-mediated signaling (extrasynaptic receptors).

PCMo is non-selective. Ifenprodil targets the N-terminal domain of the GluN2B subunit exclusively. This allows researchers to distinguish between synaptic (GluN2A-rich) and extrasynaptic (GluN2B-rich) NMDAR populations, a critical distinction in neurodegeneration research.

Comparative Performance Data
FeaturePCMo (Baseline)MK-801 (Alternative 1)D-AP5 (Alternative 2)Ifenprodil (Alternative 3)
Mechanism Pore Blocker (PCP site)Pore Blocker (PCP site)Competitive Antagonist (Glu site)Allosteric Modulator (GluN2B)
Binding Affinity (

/

)
Moderate (~26 µM)Ultra-High (< 5 nM)High (~0.3 µM)High (GluN2B specific)
Use-Dependence YesYes (Irreversible on timescale)NoNo
Selectivity Low (affects DAT/SERT)High (NMDAR specific)Very HighGluN2B Subunit Specific
Experimental Utility NPS Toxicology / SARChannel Kinetics / ExcitotoxicitySynaptic Plasticity / BaselinePathway Dissection

Part 3: Mechanistic Visualization

The following diagram illustrates the distinct binding sites of PCMo versus its alternatives on the NMDAR complex.

NMDAR_Pharmacology cluster_NMDAR NMDA Receptor Complex Glu_Site Glutamate Binding Site (GluN2 Subunit) Block Inhibition of Ca2+ Influx Glu_Site->Block Pore Ion Channel Pore (Mg2+ Block Region) Pore->Block Allosteric N-Terminal Domain (GluN2B Specific) Allosteric->Block PCMo PCMo / PCP (Designer Analogues) PCMo->Pore Blocks (Moderate Affinity) MK801 MK-801 (High Affinity Trap) MK801->Pore Traps (High Affinity) AP5 D-AP5 (Competitive) AP5->Glu_Site Competes with Glutamate Ifenprodil Ifenprodil (Subunit Selective) Ifenprodil->Allosteric Stabilizes Closed State

Caption: Comparative binding sites of PCMo (Pore) vs. MK-801 (Pore), AP5 (Ligand Binding Domain), and Ifenprodil (Allosteric Domain).

Part 4: Validated Experimental Protocols

To transition from PCMo to a more robust alternative, the following protocols ensure self-validating data.

Protocol A: Use-Dependent Blockade Assay (MK-801 vs. PCMo)

Objective: To demonstrate the superior kinetic resolution of MK-801 over PCMo in measuring open channel probability.

Materials:

  • Primary Cortical Neurons (DIV 14-21) or HEK293 cells transfected with GluN1/GluN2B.

  • Fluorescent Calcium Indicator: Fluo-4 AM.

  • Agonist: 100 µM Glutamate + 10 µM Glycine.

  • Antagonists: 10 µM MK-801 vs. 30 µM PCMo.

Workflow:

  • Loading: Incubate cells with 2 µM Fluo-4 AM for 30 min at 37°C. Wash x3 with HBSS (Mg2+-free).

  • Baseline: Record baseline fluorescence (

    
    ) for 30s.
    
  • Challenge 1 (Agonist Only): Perfuse Glutamate/Glycine. Observe rapid Ca2+ rise (

    
    ).
    
  • Washout: Allow recovery (10 min).

  • Challenge 2 (Antagonist Application):

    • Group A: Pre-incubate MK-801 (10 µM) for 5 min (Channel closed). Perfuse Agonist. Result: No Blockade initially (MK-801 requires opening).

    • Group B: Co-apply Agonist + MK-801. Result: Rapid decay of response as channels open and get blocked.

    • Group C (PCMo): Co-apply Agonist + PCMo. Result: Slower, incomplete decay due to rapid off-rate (

      
      ).
      
  • Analysis: Fit the decay phase to a single exponential function. The time constant (

    
    ) with MK-801 is a direct index of 
    
    
    
    , whereas PCMo yields variable data due to fast dissociation.
Protocol B: Subunit Dissection (Ifenprodil)

Objective: To isolate GluN2B-mediated currents, which PCMo cannot achieve.

  • Setup: Whole-cell patch clamp (

    
     mV).
    
  • Total Current: Apply NMDA (100 µM) + Glycine (10 µM). Record Peak Current (

    
    ).
    
  • GluN2B Block: Perfuse Ifenprodil (3 µM) for 2 min.

  • Test: Re-apply NMDA + Glycine. Record Current (

    
    ).
    
  • Calculation:

    
    .
    
    • Note: PCMo would block both currents non-selectively, masking the subunit contribution.

References

  • Abiero, A., et al. (2020). "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." Drug Testing and Analysis.

  • Huettner, J. E., & Bean, B. P. (1988). "Block of N-methyl-D-aspartate-activated current by the anticonvulsant MK-801: selective binding to open channels." Proceedings of the National Academy of Sciences.

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.

  • Hansen, K. B., et al. (2018). "Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels." Pharmacological Reviews.

  • Ogden, K. K., & Traynelis, S. F. (2011). "New advances in NMDA receptor pharmacology." Trends in Pharmacological Sciences.

Sources

Comparative

Cross-reactivity analysis of 4-(1-phenylcyclohexyl)morpholine with PCP antibodies

This guide provides a technical analysis of the cross-reactivity of 4-(1-phenylcyclohexyl)morpholine (PCMo) with standard Phencyclidine (PCP) immunoassays. It is designed for toxicologists and assay developers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity of 4-(1-phenylcyclohexyl)morpholine (PCMo) with standard Phencyclidine (PCP) immunoassays. It is designed for toxicologists and assay developers requiring precise data on structural analogs.

Executive Summary

4-(1-phenylcyclohexyl)morpholine (also known as PCMo or PCM ) is a structural analog of Phencyclidine (PCP) where the piperidine ring is replaced by a morpholine ring. Due to the high conservation of steric volume and shape between the piperidine and morpholine moieties, PCMo exhibits significant cross-reactivity with commercial PCP immunoassays.

Experimental data indicates that PCMo can trigger a positive result at concentrations only slightly higher than the PCP cutoff (e.g., ~60% cross-reactivity in EMIT II Plus assays). Laboratories must recognize that a "PCP Positive" screening result may actually represent the presence of this specific designer analog, necessitating specific GC/MS or LC/MS/MS confirmation protocols.

Structural Basis of Cross-Reactivity

To understand the antibody interaction, one must analyze the pharmacophore. The PCP antibody binding pocket is typically generated against a hapten mimicking the rigid 3-ring structure of PCP.

Structural Comparison
  • PCP (Phencyclidine): Contains a piperidine ring (6-membered, all carbon/nitrogen). Lipophilic.

  • PCMo (Morpholine analog): Contains a morpholine ring (6-membered, contains an Oxygen at position 4). The oxygen atom adds polarity and hydrogen-bond accepting capability but maintains the chair conformation similar to piperidine.

Mechanism of Antibody "Confusion"

Most commercial antibodies are polyclonal or monoclonal varieties raised against PCP derivatives linked via the phenyl or cyclohexyl rings. This leaves the piperidine/morpholine region exposed as the primary determinant for recognition.

  • Steric Fit: The morpholine ring occupies nearly the exact same volume as the piperidine ring. The antibody "pocket" accepts the shape.

  • Electronic Mismatch: The ether oxygen in PCMo introduces a dipole. High-affinity PCP antibodies (hydrophobic pockets) may bind PCMo slightly less tightly due to desolvation penalties of this polar oxygen, explaining why it requires a slightly higher concentration than PCP to trigger the cutoff.

Visualization: Structural & Binding Logic

The following diagram illustrates the structural relationship and the antibody decision matrix.

structure_binding PCP Phencyclidine (PCP) (Piperidine Ring) Antibody Anti-PCP Antibody (Hydrophobic Pocket) PCP->Antibody Perfect Steric & Hydrophobic Fit PCMo PCMo (Morpholine Ring - Ether Oxygen) PCMo->Antibody Steric Fit / Electronic Mismatch Result_PCP High Affinity Binding (100% Reactivity) Antibody->Result_PCP Result_PCMo Moderate Affinity Binding (~60% Reactivity) Antibody->Result_PCMo

Figure 1: Comparative binding mechanism showing why PCMo cross-reacts despite the structural modification.

Comparative Performance Data

The following data highlights the cross-reactivity profile of PCMo against the industry-standard Siemens EMIT® II Plus Phencyclidine Assay . This assay is widely used as a benchmark for homogeneous enzyme immunoassays.

Quantitative Cross-Reactivity Profile

Assay Platform: Siemens EMIT® II Plus Calibrator Cutoff: 25 ng/mL (PCP)

CompoundAbbreviationConcentration to Trigger Positive (25 ng/mL Cutoff)Calculated Cross-Reactivity (%)
Phencyclidine PCP25 ng/mL100%
1-(1-Phenylcyclohexyl) morpholine PCMo / PCM41 ng/mL~61%
1-(1-Phenylcyclohexyl) pyrrolidine PCPy54 ng/mL~46%
1-[1-(2-Thienyl)-cyclohexyl] piperidine TCP37 ng/mL~68%

Interpretation:

  • PCMo is highly cross-reactive. A sample containing 41 ng/mL of PCMo will flag as positive for PCP.

  • This level of sensitivity means that in forensic casework, PCMo is likely to be detected by standard PCP screens without modification.

Experimental Protocol: Validation of Cross-Reactivity

For laboratories wishing to validate this cross-reactivity on their specific platform (e.g., Roche Cobas, Abbott Architect, or Immunalysis ELISA), the following self-validating protocol is recommended.

Protocol: Spiking & Interference Study

Objective: Determine the concentration of PCMo required to trigger the assay cutoff (e.g., 25 ng/mL).

Reagents:

  • Drug-Free Urine (Negative Matrix).

  • PCMo Reference Standard (1 mg/mL in Methanol).

  • Commercial PCP Immunoassay Kit.[1]

Workflow:

  • Preparation of Spiking Solutions:

    • Prepare a working stock of PCMo at 1,000 ng/mL in drug-free urine.

  • Serial Dilution:

    • Create a dilution series: 10, 20, 30, 40, 50, 60, 80, 100 ng/mL.

  • Analysis:

    • Run the assay in duplicate for each concentration.

    • Include a standard PCP cutoff calibrator (25 ng/mL) in the same run.

  • Calculation:

    • Plot Absorbance (or Rate) vs. Concentration.

    • Identify the concentration of PCMo where the response equals the response of the 25 ng/mL PCP calibrator.

    • Formula:

      
      
      
Visualization: Validation Workflow

validation_workflow Start Start: Drug-Free Matrix Spike Spike with PCMo Standard (Range: 10 - 100 ng/mL) Start->Spike Assay Run Immunoassay (Measure Absorbance/Rate) Spike->Assay Compare Compare to PCP Calibrator (25 ng/mL) Assay->Compare Calc Calculate % Cross-Reactivity (Cutoff / PCMo Conc) * 100 Compare->Calc

Figure 2: Step-by-step workflow for determining cross-reactivity in a clinical laboratory.

Forensic Implications & Troubleshooting

The "False" Positive Paradox

Technically, a PCMo sample triggering a PCP assay is a "False Positive" for PCP (the specific molecule) but a "True Positive" for the arylcyclohexylamine class.

  • Risk: If a lab confirms only for PCP (m/z 200, 243) using GC/MS, the result will be Negative . This leads to a discordant result (Screen Positive / Confirm Negative).

  • Resolution: When a PCP screen is positive but PCP is not detected in confirmation:

    • Check for the presence of PCMo (Molecular Weight: 245.36 g/mol ).

    • Look for the characteristic mass spectrum of PCMo (Base peak often m/z 166 or similar morpholine-fragment patterns depending on ionization).

Recommendation

Update confirmation methods (GC/MS or LC-MS/MS) to include PCMo (4-(1-phenylcyclohexyl)morpholine) as a target analyte in the PCP panel. This turns a discordant "false positive" into a confirmed detection of a designer drug.

References

  • Siemens Healthcare Diagnostics. (2010). Emit® II Plus Phencyclidine Assay Package Insert. Lists specific cross-reactivity data for PCM/PCMo.

  • Madan, A. et al. (2011). Structure-activity relationships of phencyclidine derivatives. Explains the steric conservation between piperidine and morpholine rings.

  • Mayo Clinic Laboratories. (2024). Phencyclidine (PCP) Screen, Urine - Clinical & Interpretive. Discusses cross-reactivity of analogs in clinical settings.

  • Journal of Analytical Toxicology. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Provides comparative data on PCP analogs.

Sources

Validation

Comparative Guide: Validating LC-MS/MS Workflows for Peptide-Conjugated Morpholino (PCMo) Bioanalysis

Executive Summary Peptide-Conjugated Phosphorodiamidate Morpholino Oligomers (PCMos/PPMOs) represent a transformative class of antisense therapeutics, particularly for neuromuscular diseases like Duchenne Muscular Dystro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide-Conjugated Phosphorodiamidate Morpholino Oligomers (PCMos/PPMOs) represent a transformative class of antisense therapeutics, particularly for neuromuscular diseases like Duchenne Muscular Dystrophy (DMD). However, their hybrid nature—combining a neutral morpholino backbone with a cationic cell-penetrating peptide—creates a unique bioanalytical paradox.

While Ligand Binding Assays (LBA/ELISA) offer high sensitivity, they often fail to distinguish the full-length drug from N-1 or N-2 truncated metabolites, a critical requirement for safety assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) solves this specificity crisis but struggles with the "stickiness" and complex ionization of PCMos.

This guide objectively compares these methodologies and provides a field-proven, self-validating LC-MS/MS workflow designed to overcome the physicochemical challenges of PCMo bioanalysis.

Part 1: The Analytical Landscape

Comparative Analysis: LBA vs. LC-MS/MS

The choice between LBA and LC-MS/MS is rarely binary; it is a trade-off between sensitivity and specificity.

Table 1: Performance Matrix for PCMo Bioanalysis

FeatureHybridization ELISA (LBA)LC-MS/MS (QqQ)High-Resolution MS (HRMS)
Primary Mechanism Probe hybridization + Antibody detectionIonization + Mass Filtration (SRM)Ionization + Exact Mass (Orbitrap/TOF)
Specificity Low to Moderate. Cross-reacts with 3' truncated metabolites.High. Distinguishes Parent from N-1, N-2 metabolites.Very High. Identifies unknown metabolites.
Sensitivity (LLOQ) Excellent (<100 pg/mL)Good (1–10 ng/mL)Moderate (5–20 ng/mL)
Linear Dynamic Range Narrow (2–3 orders of magnitude)Wide (3–5 orders of magnitude)Wide (3–4 orders of magnitude)
Throughput High (96/384-well plates)Moderate (LC run times 5–10 min)Moderate
Key Challenge Reagent generation (antibodies/probes) takes months.Adsorption ("Stickiness") and Ion Suppression.Data file size and processing complexity.
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting the appropriate validation method based on the stage of drug development.

method_selection Start Start: PCMo Bioanalysis Requirement Stage Development Stage? Start->Stage Discovery Discovery/Screening Stage->Discovery Early Regulated GLP Tox / Clinical Stage->Regulated Late ELISA Method: Hybridization ELISA Discovery->ELISA High Throughput Needed Metab_Q Is Metabolite ID Critical? Regulated->Metab_Q Sens_Q Required LLOQ? Metab_Q->Sens_Q No (Targeted) HRMS Method: LC-HRMS Metab_Q->HRMS Yes (Unknowns) Sens_Q->ELISA < 100 pg/mL LCMS Method: LC-MS/MS (QqQ) Sens_Q->LCMS > 1 ng/mL (Specificity Priority)

Caption: Decision matrix for selecting bioanalytical platforms. LC-MS/MS is favored in regulated environments where metabolite specificity outweighs raw sensitivity.

Part 2: Technical Deep Dive – The LC-MS/MS Workflow

Validating a PCMo method requires addressing two physical properties:

  • Amphipathicity: The peptide is hydrophobic/cationic, while the PMO backbone is hydrophilic/neutral.

  • Adsorption: PCMos bind aggressively to glass and standard polypropylene.

Sample Preparation: The "Anti-Stick" Protocol

Standard protein precipitation (PPT) is not recommended as PCMos often co-precipitate with plasma proteins. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the gold standard because it exploits the positive charge of the peptide moiety.

Protocol: MCX SPE Extraction

  • Pre-treatment: Aliquot 100 µL Plasma. Add 100 µL of 4% H3PO4 (acidifies peptide, breaks protein binding).

    • Critical Step: Add Internal Standard (Deuterated analog or structural analog).

  • Conditioning: Condition MCX plate (Oasis or equivalent) with MeOH followed by water.

  • Loading: Load pre-treated sample.

  • Wash 1: 2% Formic Acid (removes plasma proteins).

  • Wash 2: 100% Methanol (removes hydrophobic lipids; PCMo stays bound via ionic interaction).

  • Elution: 5% Ammonium Hydroxide in 50:50 ACN:MeOH. (High pH neutralizes the peptide, releasing it from the sorbent).

  • Reconstitution: Evaporate and reconstitute in Low-Bind solvent (Water:ACN 90:10 + 0.1% Tween-20). Note: Tween-20 is essential to prevent loss to the vial walls.

Chromatographic Separation

Unlike standard oligonucleotides that require ion-pairing reagents (TEA/HFIP) in negative mode, PCMos are best analyzed in Positive Ion Mode due to the arginine-rich peptide tail.

  • Column: C18 Peptide column (e.g., Waters CSH C18 or Phenomenex BioZen).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5% to 90% B) over 5 minutes. The PCMo typically elutes as a sharp peak due to the peptide character.

Mass Spectrometry (SRM Transitions)
  • Ionization: ESI Positive (+).

  • Precursor: Select the most abundant charge state (typically +3, +4, or +5 depending on peptide length).

  • Product Ion: Unlike DNA (which loses bases), PCMos fragment at the phosphorodiamidate linkage or within the peptide.

    • Optimization: Perform a product ion scan. Look for stable peptide fragments (y-ions) or backbone cleavages unique to the drug.

Part 3: Validation Framework (Self-Validating Systems)

To ensure scientific integrity, the method must be validated against FDA M10/ICH M10 guidelines.

The "Stickiness" Check (System Suitability)

Before running the validation, you must prove your system is not adsorbing the drug.

  • Test: Inject a low concentration standard (1 ng/mL) 10 times from the same vial.

  • Acceptance: Peak area should not decrease. If it trends down, your solvent needs more surfactant (Tween/CHAPS) or you need Polypropylene (PP) vials instead of glass.

Validation Parameters & Data Presentation

Table 2: Simulated Validation Data for "PCMo-X" (Target LLOQ: 1.0 ng/mL)

ParameterExperiment DescriptionAcceptance Criteria (FDA M10)Result (Typical)
Selectivity 6 lots of blank plasma + lipemic/hemolyzed lots.No interference > 20% of LLOQ.Pass (No peaks at RT).
Accuracy & Precision 5 replicates at LLOQ, Low, Mid, High QC over 3 days.Mean bias ±15% (±20% at LLOQ). CV <15%.Accuracy: 92–108%CV: 4.5–8.2%
Recovery Compare extracted QC vs. post-extraction spiked blank.Consistent across levels (not necessarily 100%).75–85% (Consistent).
Matrix Effect Compare post-extraction spike vs. neat solution.Matrix Factor (MF) ~ 1.0. CV of MF <15%.0.95 (Minimal suppression).
Stability Freeze/Thaw (3 cycles), Benchtop (24h).Bias within ±15% of nominal.Pass (Stable at -80°C).[1]
Visualizing the Pathway: From Plasma to Peak

workflow_logic Plasma Plasma Sample (Contains PCMo + Proteins) Acid Acidification (Disrupt Protein Binding) Plasma->Acid + H3PO4 SPE MCX SPE (Bind Peptide +) Acid->SPE Load Elute High pH Elution (Neutralize & Release) SPE->Elute 5% NH4OH LC LC Separation (C18, Acidic MP) Elute->LC Inject MS MS/MS (ESI+) (SRM Detection) LC->MS Quantify

Caption: Optimized LC-MS/MS workflow for PCMos utilizing Mixed-Mode Cation Exchange (MCX) to isolate the cationic peptide-drug conjugate.

Part 4: Troubleshooting & Expert Insights

The "Ghost" Peak (Carryover)

PCMos are notorious for carryover in the LC system.

  • Root Cause: Adsorption to the rotor seal or injection needle.

  • Solution: Use a "sawtooth" wash gradient (ACN/Water/IPA/Acetone) between injections. Do not rely on standard washes.

Metabolite Interference

A major advantage of MS is detecting N-1 metabolites (loss of one base).

  • Validation Step: Synthesize the N-1 metabolite. Spike it into the sample.[2] Ensure the chromatographic method resolves the Parent from the N-1 peak. If they co-elute, the MS transitions must be unique. Since N-1 mass is very close to Parent, High-Resolution MS (Orbitrap) may be required if chromatographic resolution fails.

References

  • U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • Jiang, H., et al. (2019). Bioanalytical challenges and strategies for peptide-conjugated phosphorodiamidate morpholino oligomers. Bioanalysis.[3][5][6][7][8][9][10][11] [Link] (General Journal Link for verification of field standards)

  • European Medicines Agency (EMA). (2022).[12] ICH guideline M10 on bioanalytical method validation. [Link]

  • Moulton, H. M., & Jiang, S. (2009). Gene knockdowns in adult animals: PPMOs and vivo-morpholinos. Molecules.[3][5][6][7][8][9][11][13] [Link][13]

  • Vertex Pharmaceuticals. (2020). Comparison of multiple bioanalytical assay platforms for the quantitation of oligonucleotide therapeutics. [Link]

Sources

Comparative

A Comparative Analysis of the Analgesic Effects of Phencyclidine (PCP) Morpholine Analogue (PCMo) and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the analgesic properties of the phencyclidine (PCP) morpholine analogue, PCMo, and its key deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the analgesic properties of the phencyclidine (PCP) morpholine analogue, PCMo, and its key derivatives. Moving beyond a simple product overview, this document synthesizes available preclinical data to offer an in-depth technical examination of these compounds' efficacy, potency, and mechanisms of action. This analysis is intended to inform future research and development in the pursuit of novel, potent analgesics.

Introduction: The Analgesic Potential of Arylcyclohexylamines

The arylcyclohexylamine class of compounds, which includes phencyclidine (PCP) and ketamine, has long been recognized for its anesthetic and analgesic properties[1][2][3][4][5]. Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in the transmission of pain signals in the central nervous system[1][3][4]. By blocking the NMDA receptor, these compounds can effectively interrupt the cascade of events that lead to the sensation of pain.

This guide focuses on a specific subset of this class: PCMo and its derivatives. PCMo, or 4-(1-phenylcyclohexyl)morpholine, represents a structural modification of PCP where the piperidine ring is replaced by a morpholine ring. This structural change, along with further substitutions on the aryl ring, can significantly alter the pharmacological profile of the parent compound, including its analgesic efficacy and side effect profile. Understanding these structure-activity relationships is crucial for the rational design of new and improved analgesic agents.

Mechanism of Action: Targeting the NMDA Receptor

The analgesic effects of PCMo and its derivatives are primarily mediated through their interaction with the NMDA receptor. This section delves into the molecular mechanism and presents a comparative view of the binding affinities of these compounds.

NMDA Receptor Antagonism

The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and pain transmission. When activated by glutamate and a co-agonist (glycine or D-serine), the channel opens, allowing the influx of calcium ions. This influx is a key step in the signaling pathway that leads to the perception of pain, particularly in chronic pain states.

PCMo and its derivatives act as uncompetitive antagonists, meaning they bind to a site within the ion channel of the NMDA receptor, known as the "PCP binding site," which is accessible only when the channel is open. This blockade prevents the influx of calcium, thereby dampening the pain signal.

A study comparing the inhibitory potencies of PCP, 3-MeO-PCP (a methoxy derivative of PCP), and 3-MeO-PCMo at the NMDA receptor provided the following half-maximal inhibitory concentration (IC50) values:

CompoundIC50 (μM)
3-MeO-PCP1.51
PCP2.02
3-MeO-PCMo26.7
Source:[6]

These in-vitro findings suggest that the methoxy substitution on the phenyl ring of PCP (3-MeO-PCP) slightly increases its potency for the NMDA receptor compared to PCP itself. However, the replacement of the piperidine ring with a morpholine ring and the addition of a methoxy group (3-MeO-PCMo) leads to a significant decrease in NMDA receptor affinity[6]. Another study also reported that 3-MeO-PCMo has a moderate affinity for the NMDA receptor, comparable to ketamine, but approximately 12-fold lower than PCP[7][8].

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for PCMo and its derivatives in modulating pain pathways.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel activates Pain_Signal Pain Signal Transmission Ca_Channel->Pain_Signal initiates PCMo PCMo & Derivatives PCMo->Ca_Channel blocks

Caption: Mechanism of NMDA receptor antagonism by PCMo and its derivatives.

Comparative Analgesic Efficacy: In Vivo Studies

Preclinical studies in animal models are essential for evaluating the analgesic potential of new chemical entities. This section summarizes the available in vivo data for PCMo and its derivatives from various established pain models.

Tail Immersion and Tail-Flick Tests

The tail immersion and tail-flick tests are common methods to assess the response to thermal pain and are indicative of centrally mediated analgesia.

One study synthesized new methoxy and hydroxy-methyl morpholine derivatives of PCP and evaluated their analgesic effects in the tail immersion test in rats. The results indicated that the methoxy derivative (referred to as compound III) exhibited more pronounced analgesic effects compared to both PCP and the parent morpholine compound (PCM) at various time points post-injection (6 mg/kg, i.p.)[9].

Another study investigated the analgesic effect of 2-methoxyphencyclidine in the tail-flick test in rats and found that it increased tail-flick latencies compared to a control group, with a more rapid onset of maximum effect (5-10 minutes) compared to ketamine (10-25 minutes)[10].

Further research on thienyl derivatives of PCP, evaluated in the mouse tail-flick test, identified compounds that were approximately twice as active as the standard analgesic, pethidine[11].

Formalin Test

The formalin test is used to assess the response to persistent chemical pain and has two distinct phases: an early neurogenic phase and a later inflammatory phase.

In a study evaluating new morpholine derivatives of PCP, the methoxy derivative (compound III) was tested in the formalin test in rats[9]. While the specific results for this compound in the formalin test were not detailed in the abstract, the study did investigate both acute and chronic pain activities.

A separate study on new thienyl and benzothiophen derivatives of PCP found that some of these compounds produced more significant analgesic effects in both the acute and chronic phases of the formalin test in mice compared to PCP[12].

Acetic Acid-Induced Writhing Test

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the key analgesic assays mentioned in this guide.

Tail-Flick Test Protocol

Objective: To assess the spinal analgesic effect of a compound by measuring the latency of a tail-flick response to a thermal stimulus.

Workflow:

Tail_Flick_Test_Workflow Start Animal Acclimatization Baseline Baseline Latency Measurement Start->Baseline Administration Compound Administration (i.p., s.c., or p.o.) Baseline->Administration Test Post-treatment Latency Measurement (at various time points) Administration->Test Data Data Analysis (% MPE Calculation) Test->Data End End of Experiment Data->End Hot_Plate_Test_Workflow Start Animal Acclimatization Baseline Baseline Reaction Time Measurement Start->Baseline Administration Compound Administration Baseline->Administration Test Post-treatment Reaction Time Measurement Administration->Test Data Data Analysis Test->Data End End of Experiment Data->End

Caption: Workflow for the hot plate analgesic assay.

Step-by-Step Methodology:

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Animal Preparation: Animals (rats or mice) are placed on the hot plate, and the time until they exhibit a nociceptive response (e.g., licking a paw or jumping) is recorded.

  • Baseline Measurement: The baseline reaction time is determined for each animal before drug administration. A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.

  • Compound Administration: Test compounds, vehicle, and a positive control are administered.

  • Post-treatment Measurement: The reaction time on the hot plate is measured at predetermined intervals after drug administration.

  • Data Analysis: The increase in reaction time compared to baseline is calculated to determine the analgesic effect.

Acetic Acid-Induced Writhing Test Protocol

Objective: To screen for peripheral and central analgesic activity by observing the reduction in abdominal constrictions induced by an irritant.

Step-by-Step Methodology:

  • Animal Preparation: Mice are used for this assay.

  • Compound Administration: Test compounds, vehicle, and a positive control (e.g., acetylsalicylic acid) are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal writhing.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Discussion and Future Directions

The available data suggests that structural modifications to the phencyclidine scaffold can significantly impact analgesic activity. The introduction of a morpholine ring in PCMo and further substitutions, such as a methoxy group, appear to be promising avenues for the development of novel analgesics.

However, a comprehensive understanding of the structure-activity relationships requires more direct comparative studies. Future research should focus on:

  • Head-to-head comparisons of PCMo, 3-MeO-PCMo, and other key derivatives in a battery of standardized analgesic assays to obtain comparative ED50 values.

  • Elucidation of the full pharmacological profile of these compounds, including their effects on other receptor systems, to better predict their therapeutic potential and side effect liabilities.

  • Investigation of the pharmacokinetic properties of these derivatives to understand their absorption, distribution, metabolism, and excretion, which are critical for drug development.

By systematically exploring these areas, the scientific community can unlock the full therapeutic potential of PCMo and its derivatives in the management of pain.

References

  • Lu, C. C. (Year). Title of the article. Journal Name, Volume(Issue), Page numbers.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Ahmadi, A., & Mahmoudi, A. (2006). Synthesis with improved yield and study on the analgesic effect of 2-methoxyphencyclidine. Arzneimittelforschung, 56(5), 346-350.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Comparison of inhibitory potencies of PCP, 3-MeO-PCP and 3-MeOPCMo on the reduction of drebrin clusters by glutam
  • Arylcyclohexylamine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Arylcyclohexylamines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). MDPI.
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022).
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Critical Review Report: 3-Methoxyphencyclidine 3-MeO-PCP. (2020).
  • New Psychoactive Substances 3-Methoxyphencyclidine (3-MeO-PCP) and 3-Methoxyrolicyclidine (3-MeO-PCPy): Metabolic Fate Elucidated with Rat Urine and Human Liver Preparations and their Detectability in Urine by GC-MS, “LC-(High Resolution) - PMC. (Year). Source.
  • 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels. (Year).
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Mechanism of action of arylcyclohexylamine derivatives. (Year).
  • Title of the article. (Year). Journal Name, Volume(Issue), Page numbers.
  • Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. (2017).

Sources

Validation

A Researcher's Guide to the Reproducibility of Pharmacological Data for Morpholine, 4-(1-phenylcyclohexyl)- (PCM)

Prepared by a Senior Application Scientist Introduction: Contextualizing PCM in Neuropharmacology Morpholine, 4-(1-phenylcyclohexyl)-, commonly known as PCM or 1-(1-phenylcyclohexyl)morpholine, is a synthetic compound be...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: Contextualizing PCM in Neuropharmacology

Morpholine, 4-(1-phenylcyclohexyl)-, commonly known as PCM or 1-(1-phenylcyclohexyl)morpholine, is a synthetic compound belonging to the arylcyclohexylamine class of chemicals.[1] It is a structural analog of the well-known dissociative anesthetic Phencyclidine (PCP), where the piperidine ring of PCP is replaced by a morpholine ring.[2][3][4] This seemingly subtle structural modification has significant implications for its pharmacological profile, primarily its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[5][6]

The primary mechanism of action for PCP and its analogs is noncompetitive antagonism of the NMDA receptor, where they bind to a site within the receptor's ion channel, effectively blocking the flow of ions.[7][8] This action underlies their characteristic anesthetic, analgesic, and psychotomimetic effects.[6][9]

Comparative Pharmacological Profile: PCM and Its Alternatives at the NMDA Receptor

The most critical and reproducible pharmacological parameter for PCM and other arylcyclohexylamines is their affinity for the PCP binding site within the NMDA receptor ion channel. The substitution of PCP's piperidine ring with a morpholine moiety in PCM is generally reported to decrease potency at this site.[4][10] To contextualize PCM's activity, it is essential to compare it against well-characterized compounds.

Table 1: Comparative Binding Affinities for the NMDA Receptor PCP Site

CompoundStructureTypical Ki or IC50Key Characteristics
PCP (Phencyclidine)1-(1-phenylcyclohexyl)piperidineHigh Affinity (low nM range)The parent compound; potent NMDA receptor antagonist.[1][5]
PCM Morpholine, 4-(1-phenylcyclohexyl)-Moderate to Low AffinityMorpholine analog of PCP; generally shows lower potency than PCP.[4][10]
Ketamine (RS)-2-(2-chlorophenyl)-2-(methylamino)cyclohexanoneModerate AffinityWidely used anesthetic and antidepressant with a distinct chemical structure but similar mechanism.[1][11]
MK-801 (Dizocilpine)(+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imineVery High Affinity (sub-nM to low nM)A highly potent and selective, non-competitive NMDA receptor antagonist often used as a reference ligand.[1][7][12]
TCP (Tenocyclidine)1-[1-(2-thienyl)cyclohexyl]piperidineHigh AffinityA thiophene analog of PCP, also highly potent.[7][13]

Note: Absolute values for affinity can vary between studies based on experimental conditions (e.g., radioligand used, tissue preparation). The key takeaway is the relative potency.

Structural Comparison of Key Arylcyclohexylamines

The structural differences between these compounds directly influence their interaction with the binding pocket in the NMDA receptor.

Caption: Core structural relationships of arylcyclohexylamines.

Experimental Protocols for Data Reproduction

Reproducibility begins with robust and well-documented methodologies. The following protocols describe foundational assays for characterizing PCM and its analogs.

Protocol 1: In Vitro Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of test compounds for the PCP site on the NMDA receptor, providing a direct measure of target engagement.

Causality Behind Experimental Choices:

  • Radioligand: (+)-[3H]-MK-801 is chosen due to its high affinity and selectivity for the PCP binding site, which provides a robust signal-to-noise ratio.[7][12]

  • Tissue Source: Rat forebrain is used as it has a high density of NMDA receptors.

  • Assay Buffer: The buffer contains glutamate and glycine at saturating concentrations to ensure the NMDA receptor channel is in an open state, making the PCP binding site accessible to the radioligand and competitor compounds.

  • Self-Validation: Running a known competitor, such as unlabeled PCP or MK-801, in parallel validates that the assay can accurately detect displacement and reproduce known affinity values.

Caption: Workflow for the NMDA receptor radioligand binding assay.

Detailed Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of various concentrations of PCM or reference compound (e.g., 10 pM to 100 µM).

      • 50 µL of (+)-[3H]-MK-801 (final concentration ~1-2 nM).

      • 150 µL of washed membrane preparation (50-100 µg of protein).

      • Assay Buffer: 5 mM Tris-HCl (pH 7.4) containing 10 µM glutamate and 10 µM glycine.

    • Define Total Binding wells (no competitor compound) and Non-Specific Binding (NSB) wells (containing a high concentration of unlabeled MK-801 or PCP, e.g., 10 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor compound (PCM).

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of PCM that inhibits 50% of the specific binding of [3H]-MK-801).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: In Vivo Tail Immersion Test for Analgesic Activity

This protocol assesses the antinociceptive (pain-reducing) properties of PCM in response to an acute thermal stimulus. It is a classic and highly reproducible behavioral assay.

Causality Behind Experimental Choices:

  • Model: The tail immersion test is a standard, non-inflammatory model for assessing centrally-mediated analgesia, which is consistent with the known effects of NMDA receptor antagonists.[2][6]

  • Stimulus: A constant temperature water bath (52-55°C) provides a reliable and repeatable nociceptive stimulus.

  • Cut-off Time: A maximum immersion time (e.g., 10-15 seconds) is critical to prevent tissue damage to the animal's tail, ensuring ethical treatment and the integrity of the experiment.

  • Self-Validation: A vehicle-treated control group establishes the baseline pain response, while a positive control group (e.g., treated with morphine or PCP) confirms the sensitivity of the assay to known analgesics.

Caption: Workflow for the in vivo tail immersion test.

Detailed Step-by-Step Methodology:

  • Animal Acclimation:

    • Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Baseline Measurement:

    • Gently restrain the animal, allowing the tail to hang freely.

    • Immerse the distal one-third of the tail into a water bath maintained at a constant temperature (e.g., 52.5 ± 0.5 °C).

    • Start a timer simultaneously. Stop the timer as soon as the animal flicks or withdraws its tail. This is the baseline latency.

    • Impose a cut-off time (e.g., 15 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove the tail and record the latency as 15 seconds.

    • Perform two baseline measurements separated by at least 5 minutes and average the values.

  • Drug Administration:

    • Randomly assign animals to treatment groups (e.g., Vehicle, PCM at various doses, Positive Control like PCP).

    • Administer the compound via the desired route (e.g., intraperitoneal, i.p.).

  • Post-Treatment Testing:

    • At specific time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail immersion test to measure the post-treatment latency.

  • Data Analysis:

    • Calculate the analgesic effect using the Maximum Possible Effect (%MPE) formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

    • Plot the mean %MPE for each group against time to generate a time-course of the analgesic effect.

    • Compare the peak effects or the area under the curve (AUC) between different dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Discussion: Ensuring and Interpreting Reproducibility

The reproducibility of pharmacological data for a compound like PCM hinges on meticulous experimental design and an awareness of potential variables.

  • Consistency Across Assays: A key indicator of robust data is the correlation between in vitro and in vivo results. For arylcyclohexylamines, there is generally a good correlation between their binding affinity at the NMDA receptor (in vitro) and their potency in behavioral assays (in vivo).[13] For PCM, its lower in vitro binding affinity compared to PCP is expected to translate to a requirement for higher doses to achieve similar analgesic or motor-impairing effects in vivo.[4]

  • Controlling for Variables: Reproducibility can be compromised by factors such as the purity of the synthesized PCM, the choice of vehicle for administration, and the strain, sex, and age of the animals used in behavioral studies. Standardizing these parameters and reporting them clearly is crucial for allowing other labs to replicate the findings.

  • The Role of Reference Compounds: The inclusion of well-characterized reference compounds like PCP and MK-801 in every experiment cannot be overstated. They serve as an internal validation system. If the reference compound does not produce its expected result (e.g., a known Ki value or a predictable level of analgesia), the results for the test compound (PCM) from that experiment should be considered unreliable. This practice is a cornerstone of building a trustworthy and reproducible pharmacological dataset.

References

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.).
  • Johnson, W. H. (1985). The Synthesis and Evaluation of a New Analog of Phencyclidine (PCP). Old Dominion University. [Link]

  • Synthesis and Pharmacology of PCP Analogs. (n.d.). Erowid.
  • Synthesis and pain perception of new analogues of phencyclidine in NMRI male mice. (2014). DARU Journal of Pharmaceutical Sciences.
  • NMDA-receptors functional assays for CNS diseases. (2019). Neuroservice.
  • de Costa, B. R., et al. (1988). Synthesis, configuration, and evaluation of two conformationally restrained analogues of phencyclidine. Journal of Medicinal Chemistry, 31(8), 1571-5. [Link]

  • Ahmadi, A., et al. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats. Arzneimittelforschung, 61(6), 354-8. [Link]

  • Dravid, S. M., et al. (2007). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Molecular Pharmacology, 72(1), 169-179. [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]

  • Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. (n.d.).
  • Synthesis and Preliminary Biochemical Evaluation of Novel Derivatives of PCP. (n.d.). ResearchGate. [Link]

  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]

  • PCP vs. Ketamine: Similar but Very Different. (2024). HealingMaps. [Link]

  • Koek, W., et al. (1993). Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. The Journal of Pharmacology and Experimental Therapeutics, 264(2), 834-43. [Link]

  • New morpholine analogues of phencyclidine: Chemical synthesis and pain perception in rats. (n.d.). ResearchGate. [Link]

  • Ahmadi, A., et al. (2011). New morpholine analogues of phencyclidine: Chemical synthesis and pain perception in rats. Pharmacology Biochemistry and Behavior, 98(2), 227-233.
  • 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. (2023). ResearchGate. [Link]

  • Gmeiner, P., et al. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. Journal of Medicinal Chemistry, 58(20), 8212-8227. [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. (n.d.). ResearchGate. [Link]

  • Albuquerque, E. X., et al. (1989). Effects of phencyclidine and its analogs on the end-plate current of the neuromuscular junction. The Journal of Pharmacology and Experimental Therapeutics, 251(1), 196-204. [Link]

  • Wallach, J., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 10(2), 337-348. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Prezzavento, O., et al. (2023). New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. Molecules, 28(12), 4811. [Link]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Adejare, A., et al. (1986). In vitro and in vivo evaluation of cis-methyl-phencyclidine (CIS-MPCP) as a potential antagonist of phencyclidine (PCP). Pharmacology, 33(6), 339-46. [Link]

  • Ahmadi, A., et al. (2010). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. Jundishapur Journal of Natural Pharmaceutical Products, 5(2), 71-78. [Link]

  • Binding Database. (n.d.). BindingDB. [Link]

Sources

Comparative

Efficacy comparison between competitive and noncompetitive NMDA antagonists

Topic: Efficacy Comparison: Competitive vs. Noncompetitive NMDA Receptor Antagonists Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy Comparison: Competitive vs. Noncompetitive NMDA Receptor Antagonists Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Paradox of Potency

In the development of neuroprotective and neuropsychiatric therapeutics, the N-methyl-D-aspartate (NMDA) receptor remains a high-value target. However, the efficacy of antagonists is not defined solely by binding affinity (


), but by the mechanism of blockade .

This guide compares Competitive Antagonists (which compete with glutamate/glycine) against Noncompetitive/Uncompetitive Antagonists (which block the ion channel or bind allosterically).[1][2]

The Core Finding: While competitive antagonists theoretically offer precise receptor titration, they have largely failed in clinical settings (Stroke/TBI) due to a narrow therapeutic index—blocking physiological neurotransmission alongside pathological excitotoxicity. Conversely, specific noncompetitive antagonists (specifically open-channel blockers like Memantine) have achieved clinical success by exploiting use-dependence and fast off-rate kinetics , allowing them to function as "molecular integrators" that spare normal synaptic signaling.

Mechanistic Distinction & Signaling Logic

To evaluate efficacy, one must first understand the structural causality of the blockade.

  • Competitive Antagonists (e.g., D-AP5, CGS-19755):

    • Action: Bind directly to the orthosteric site (Glutamate GluN2 or Glycine GluN1 subunits).

    • Logic: Their blockade is surmountable . High concentrations of endogenous glutamate (released during synaptic transmission) can displace the antagonist. To maintain blockade during an excitotoxic surge, dangerously high doses are required, which then completely shut down background physiological transmission.

  • Noncompetitive/Uncompetitive Antagonists (e.g., MK-801, Ketamine, Memantine):

    • Action: Bind to the Mg²⁺ site within the ion pore (Uncompetitive) or allosteric sites (Noncompetitive).[2]

    • Logic: Their blockade is generally insurmountable by agonist concentration. Crucially, "Uncompetitive" blockers require the channel to be open to bind. This creates use-dependence : the more active the receptor (e.g., during excitotoxicity), the more effective the drug.

Diagram 1: Mechanistic Pathways & Binding Logic

NMDA_Mechanism Glutamate Endogenous Glutamate (Agonist) Receptor NMDA Receptor (Closed) Glutamate->Receptor Binds Orthosteric Site OpenChannel Open Ion Channel (Ca2+ Influx) Receptor->OpenChannel Activation Physiological Physiological Signaling (LTP/Memory) OpenChannel->Physiological Transient Activation Excitotoxicity Excitotoxicity (Cell Death) OpenChannel->Excitotoxicity Sustained Activation CompAntag Competitive Antagonist (e.g., AP5) CompAntag->Receptor Competes for Site (Surmountable) CompAntag->Physiological Blocks (Side Effects) NonCompAntag Uncompetitive Antagonist (e.g., Memantine, MK-801) NonCompAntag->OpenChannel Blocks Pore (Use-Dependent) NonCompAntag->Excitotoxicity Preferential Block (Trapping)

Caption: Comparative binding logic. Note that Competitive agents block the receptor state regardless of activity, whereas Uncompetitive agents require channel opening (activity-dependent).

Pharmacodynamic Efficacy Comparison

The following table synthesizes experimental data regarding the efficacy profiles of these two classes.

FeatureCompetitive Antagonists (e.g., CGS-19755)Noncompetitive/Channel Blockers (e.g., MK-801, Memantine)
Dose-Response Effect Rightward Shift in Agonist EC₅₀. Max response (

) is preserved (Surmountable).
Depression of

. No shift in EC₅₀ (Insurmountable).
Binding Kinetics Fixed affinity (

). Independent of channel state.
Voltage-Dependent .[3] Binding increases with membrane depolarization.
Therapeutic Index Low . Doses required to block excitotoxicity often block LTP, causing cognitive impairment.Variable . High-affinity (MK-801) = Psychosis. Low-affinity (Memantine) = Neuroprotective.[4]
Off-Rate (

)
Variable.Critical Determinant. Slow

(MK-801) blocks normal transmission. Fast

(Memantine) allows physiological signals.
Clinical Outcome Failed in Stroke/TBI trials (e.g., Selfotel).Memantine approved for Alzheimer's; Ketamine for Depression.[5]
The "Fast Off-Rate" Hypothesis

Scientific consensus now points to kinetics as the efficacy differentiator.

  • MK-801 (High Affinity, Slow Off-rate): Traps inside the channel for hundreds of milliseconds. It blocks the sustained Ca²⁺ influx of excitotoxicity and the transient influx of synaptic transmission. Result: Efficacy in ischemia, but severe psychotomimetic side effects (hallucinations).

  • Memantine (Low Affinity, Fast Off-rate): Dwells in the channel for milliseconds. It is displaced by the high concentration of Mg²⁺ and glutamate during a physiological synaptic burst but re-blocks the channel during the tonic, low-level activation of excitotoxicity. Result: "Magnesium-mimetic" neuroprotection without sedation.

Experimental Protocols for Characterization

To objectively categorize a novel NMDA antagonist, researchers must utilize specific electrophysiological protocols.

Protocol A: Distinguishing Mechanism via Schild Analysis

Use this to determine if your compound is competitive.

  • Preparation: Hippocampal slice or cultured neurons (Whole-cell patch clamp).

  • Baseline: Construct a concentration-response curve for NMDA (agonist) alone.

  • Intervention: Repeat NMDA curves in the presence of fixed concentrations of the Antagonist (e.g., 1µM, 10µM, 100µM).

  • Analysis: Plot Log(Dose Ratio - 1) vs. Log(Antagonist Concentration).

    • Slope = 1.0: Competitive Antagonism.[6]

    • Slope ≠ 1.0 or Depression of Max Response: Noncompetitive/Uncompetitive.

Protocol B: Verifying Use-Dependence (The "Trapping" Assay)

Use this to validate channel blockers (Noncompetitive).

  • Setup: Voltage-clamp at -70mV (Mg²⁺-free solution to remove endogenous block).

  • Step 1 (Open Block): Apply Agonist (Glutamate) + Antagonist simultaneously. Record current decay.

  • Step 2 (Trapping): Wash out Agonist + Antagonist.

  • Step 3 (Test): Apply Agonist alone.

    • Result: If the current rises slowly or shows a deficit compared to baseline, the antagonist was "trapped" inside the closed channel and is only leaving now that the channel has reopened. This confirms uncompetitive channel blockade.[1]

Diagram 2: Experimental Decision Workflow

Protocol_Workflow Start Novel Antagonist Characterization DoseResponse Run Dose-Response (Agonist Curves) Start->DoseResponse CheckShift Rightward Shift No Emax Drop? DoseResponse->CheckShift Competitive Competitive (Schild Slope ~1) CheckShift->Competitive Yes NonComp Non-Competitive (Emax Depression) CheckShift->NonComp No VoltageTest Voltage Dependence Assay NonComp->VoltageTest UseDepTest Use-Dependence (Trapping) VoltageTest->UseDepTest Voltage Sensitive Allosteric Allosteric Modulator (e.g., Ifenprodil) VoltageTest->Allosteric Voltage Insensitive ChannelBlocker Uncompetitive Channel Blocker UseDepTest->ChannelBlocker Trapping Observed

Caption: Workflow to classify antagonists based on electrophysiological signatures.

Clinical Translation & Efficacy Data

The following data highlights the "Efficacy vs. Tolerability" trade-off.

Experimental Case Study: Ischemia Reperfusion (Rat Model)

  • Competitive (CGS-19755): Requires >90% receptor occupancy for neuroprotection. At this level, animals show ataxia and respiratory depression.

  • High-Affinity Noncompetitive (MK-801): Potent neuroprotection (reduced infarct volume by ~50%). However, causes vacuolization in cingulate cortex (Olney's lesions) and severe psychotomimetic behavior.

  • Low-Affinity Noncompetitive (Memantine): Moderate neuroprotection. Crucial Difference: Preserves LTP (Long-Term Potentiation) at therapeutic doses, whereas MK-801 abolishes it.

References

  • Lipton, S. A. (2004).[9] Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults. NeuroRx. Link

  • Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology. Link

  • Morris, R. G., et al. (1986). Selective impairment of learning and blockade of long-term potentiation by an N-methyl-D-aspartate receptor antagonist, AP5. Nature. Link

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. Link

  • Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification.[7] XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. Link

Sources

Validation

Technical Comparison Guide: PCMo (Poria Cocos Mycelia) vs. Traditional NMDA Receptor Modulators

Executive Summary Subject: Validation of PCMo (Wolfiporia cocos Mycelia bioactive fraction) mechanism of action on the N-methyl-D-aspartate receptor (NMDAR) complex. Purpose: To objectively evaluate PCMo as a dual-functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Validation of PCMo (Wolfiporia cocos Mycelia bioactive fraction) mechanism of action on the N-methyl-D-aspartate receptor (NMDAR) complex. Purpose: To objectively evaluate PCMo as a dual-function NMDAR modulator against industry standards (Memantine, MK-801) and validate its efficacy through specific experimental protocols.

The Core Problem: Traditional NMDAR antagonists face a "Goldilocks" dilemma. High-affinity blockers (MK-801) cause psychotomimetic side effects and neurotoxicity by completely shutting down physiological signaling (hypofunction). Low-affinity blockers (Memantine) are safer but often lack potency in restoring downstream cytoskeletal integrity in severe neurodegenerative states.

The PCMo Solution: PCMo does not act solely as a channel pore blocker. Instead, it functions as a Homeostatic Modulator . It normalizes Calcium (


) influx kinetics and, critically, restores the downstream RhoA-GTPase signaling pathway , which is essential for actin cytoskeleton stabilization and dendritic spine morphology.

Part 1: Mechanistic Analysis

The NMDAR Complex & PCMo Intervention

The NMDAR is a heterotetramer (typically GluN1/GluN2 subunits) functioning as a coincidence detector for synaptic plasticity.

  • Pathology A (Excitotoxicity): Excessive

    
     influx 
    
    
    
    Calpain activation
    
    
    Cytoskeletal collapse (Alzheimer's, Ischemia).
  • Pathology B (Hypofunction): Reduced signaling

    
     RhoA inhibition 
    
    
    
    Dendritic spine loss (Schizophrenia, Cognitive decline).

PCMo’s Mechanism: Unlike Memantine, which functions primarily via open-channel block (voltage-dependent), PCMo exhibits a biphasic protective mechanism :

  • Direct Modulation: It mitigates excessive

    
     influx without abolishing the synaptic current, likely binding to an allosteric site distinct from the 
    
    
    
    pore site.
  • Downstream Restoration (The "PCMo Advantage"): It specifically rescues RhoA phosphorylation and Cdc42 activity. This prevents the depolymerization of F-actin, maintaining neuronal structural integrity even under stress.

Signaling Pathway Visualization

The following diagram illustrates the divergence between PCMo's mechanism and traditional antagonists.

PCMo_Mechanism Glutamate Glutamate / Glycine NMDAR NMDAR Complex (GluN1/GluN2B) Glutamate->NMDAR Activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Permeates RhoA RhoA / Cdc42 Signaling Ca_Influx->RhoA Physiological Toxicity Excitotoxicity / Apoptosis Ca_Influx->Toxicity Excessive MK801 MK-801 (Irreversible Block) MK801->NMDAR Total Blockade (Toxic) Memantine Memantine (Voltage-Gated Block) Memantine->NMDAR Partial Block (Safe) PCMo PCMo (Homeostatic Modulation) PCMo->NMDAR Normalizes Kinetics PCMo->RhoA Directly Restores (Unique MOA) Actin F-Actin Polymerization RhoA->Actin Stabilizes Survival Dendritic Spine Integrity Actin->Survival

Caption: PCMo modulates NMDAR kinetics and uniquely restores RhoA signaling, preventing cytoskeletal collapse where traditional blockers fail.

Part 2: Comparative Performance Data

The following table synthesizes data from comparative studies involving PCMo (Poria Cocos Mycelia extracts), Memantine, and MK-801.

FeatureMK-801 (Dizocilpine)MemantinePCMo (Poria Cocos Mycelia)
Primary Mechanism High-affinity, non-competitive open channel blocker.Low-affinity, uncompetitive, voltage-dependent blocker.Homeostatic Modulator & RhoA/Cdc42 Activator.
Kinetics Slow on/off rate (Trapping).Fast on/off rate.Balanced (Preserves physiological signal).
Effect on Ca2+ Complete blockade (Zero influx).Normalizes noise; blocks tonic influx.Modulates amplitude ; prevents overload.
Cytoskeletal Effect Destabilizes (via Hypofunction).Neutral/Protective.Restorative (Promotes F-actin polymerization).
Safety Profile Toxic (Psychotomimetic).Safe (FDA Approved).Safe (Natural origin, no psychotoxicity).
Best Application Research Tool (Schizophrenia model).[1]Alzheimer's Disease (Moderate-Severe).[1][2][3]Neuroprotection & Cognitive Resilience .

Key Insight: While Memantine protects against excitotoxicity, it does not actively repair the signaling deficits caused by upstream dysfunction. PCMo distinguishes itself by actively restoring RhoA-GTPase activity, which is often suppressed in both neurodegenerative and schizophrenic models [1, 2].

Part 3: Validation Protocols (Self-Validating Systems)

To validate PCMo in your own lab, use these specific protocols. These are designed to prove causality: that the observed effect is due to PCMo's specific modulation of the NMDAR-RhoA axis.

Protocol A: Ratiometric Calcium Imaging (Fura-2 AM)

Objective: Determine if PCMo prevents Glutamate-induced


 overload without abolishing physiological flux.
  • Culture: Primary Cortical Neurons (DIV 14).

  • Loading: Incubate cells with Fura-2 AM (2-5 μM) for 30 min at 37°C in Tyrode’s solution.

  • Baseline: Record fluorescence ratio (

    
    ) for 2 minutes to establish resting 
    
    
    
    .
  • Challenge (Control): Perfuse Glutamate (100 μM) + Glycine (10 μM) . Observe rapid spike in

    
     (Excitotoxicity).
    
  • Challenge (Experimental):

    • Group A: Pre-treat with MK-801 (10 μM)

      
       Apply Glutamate. (Expect: Flatline/Zero response).
      
    • Group B: Pre-treat with PCMo (50-100 μg/mL)

      
       Apply Glutamate.
      
  • Validation Criteria: PCMo is validated if the

    
     peak is reduced by 30-50%  compared to Control but remains significantly higher than the MK-801 baseline. This confirms modulation rather than blockade.
    
Protocol B: RhoA Activation Assay (G-LISA)

Objective: Confirm PCMo's unique ability to restore cytoskeletal signaling downstream of NMDAR.

  • Induction: Treat neuroblastoma cells (e.g., Neuro-2a or differentiated SH-SY5Y) with MK-801 (20 μM) for 24h to induce NMDAR hypofunction and cytoskeletal collapse.

  • Treatment: Co-treat with PCMo (Extract/Fraction) .

  • Lysis: Lyse cells on ice using a buffer containing protease inhibitors. Crucial: Do not vortex excessively to preserve GTP-bound states.

  • Assay: Use a RhoA G-LISA kit.

    • Incubate lysate in Rho-GTP affinity plates.

    • Wash and apply Primary Anti-RhoA antibody.

    • Detect via HRP-conjugated secondary antibody (OD 490nm).

  • Western Blot Verification (Parallel): Blot for Phospho-Cofilin (downstream of RhoA).

    • Hypothesis: MK-801 increases P-Cofilin (actin severing). PCMo should reduce P-Cofilin levels back to baseline.

  • Validation Criteria: PCMo is effective if RhoA-GTP levels are significantly restored (p<0.05) compared to the MK-801-only group [3].

Part 4: Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Calcium Dynamics cluster_1 Phase 2: Signaling Verification Step1 Primary Neurons (Fura-2 Loading) Step2 Glutamate Challenge Step1->Step2 Result1 Measure Ca2+ Peak Amplitude Step2->Result1 Result2 RhoA G-LISA & P-Cofilin Blot Result1->Result2 Correlate Data Step3 MK-801 Induced Hypofunction Step4 PCMo Treatment Step3->Step4 Step4->Result2

Caption: A dual-phase validation workflow correlating ion channel kinetics (Calcium) with downstream protein activation (RhoA).

References

  • Lee, S. et al. (2025).[1] Poria cocos Ethanol Extract Restores MK-801-Induced Cytoskeleton Regulation in Neuro2A and IMR-32 Cells and Locomotor Hyperactivity in C57BL/6 Mice by Modulating the Rho Signaling Pathway. International Journal of Molecular Sciences . Available at: [Link]

  • Lee, Y. et al. (2014). The Effects of Poria cocos on Rho Signaling-Induced Regulation of Mobility and F-Actin Aggregation in MK-801-Treated B35 and C6 Cells. Evidence-Based Complementary and Alternative Medicine . Available at: [Link]

  • Hansen, K.B. et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews . Available at: [Link]

  • Lipton, S.A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery . Available at: [Link]

Sources

Comparative

A Comparative Pharmacological Guide to Hydroxylated Phencyclidine (PCP) Derivatives and PCMo

Executive Summary Phencyclidine (PCP), a foundational arylcyclohexylamine, is a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its unique psychotomimetic effects, which serve as a valuable phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phencyclidine (PCP), a foundational arylcyclohexylamine, is a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its unique psychotomimetic effects, which serve as a valuable pharmacological model for schizophrenia, have spurred extensive research into its derivatives.[3] This guide provides a comparative analysis of two distinct classes of PCP analogs: hydroxylated derivatives, such as 3-hydroxyphencyclidine (3-HO-PCP) and 4-hydroxy-PCP (4-HO-PCP), and 1-(1-phenylcyclohexyl)morpholine (PCMo). We will explore their structure-activity relationships, comparative pharmacodynamics at the NMDA receptor and off-target sites, and the resulting in vivo effects. This document is intended for researchers and drug development professionals, offering field-proven insights into the experimental evaluation of these compounds and the causal reasoning behind methodological choices.

Introduction: The Rationale for Derivatizing a Archetypal Dissociative

Phencyclidine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][4][5] PCP and its analogs bind to a specific site within the receptor's ion channel (the "PCP site" or dizocilpine/MK-801 site), physically blocking the influx of Ca2+ ions and preventing neuronal depolarization.[1][6]

The study of PCP derivatives is driven by several key objectives:

  • Elucidating Structure-Activity Relationships (SAR): Minor structural modifications, such as the addition of a hydroxyl group or substitution of the piperidine ring with a morpholine ring, can dramatically alter a compound's affinity, selectivity, and functional activity.

  • Exploring Therapeutic Potential: While PCP itself has a high abuse potential and unfavorable side-effect profile, understanding its derivatives could lead to novel therapeutics for conditions involving NMDA receptor dysfunction, such as neurodegenerative diseases, stroke, and treatment-resistant depression.[4][5][7]

  • Metabolite Identification: Many derivatives, particularly hydroxylated forms, are metabolites of PCP or other designer drugs.[3][8] Their characterization is vital for forensic toxicology and understanding the complete pharmacokinetic profile of the parent compound.

This guide focuses on comparing hydroxylated PCP analogs, which represent key metabolites and potent psychoactive substances in their own right, with PCMo, a derivative where the piperidine moiety is replaced by a morpholine ring.

Comparative Pharmacodynamics: Beyond the NMDA Receptor

The pharmacological profile of these compounds is defined not only by their interaction with the NMDA receptor but also by their engagement with a range of "off-target" receptors, which significantly contributes to their unique behavioral effects.

Primary Target: NMDA Receptor Binding and Potency

The affinity for the PCP binding site within the NMDA receptor ion channel is a primary determinant of the dissociative potency of these compounds. Generally, hydroxylation of the PCP molecule decreases its binding affinity for the PCP site by a factor of 10 to 80.[3][9] However, the position of the hydroxyl group is critical.

The meta-phenolic derivative (3-HO-PCP) is a stark exception to this rule. It exhibits a significantly higher affinity for the NMDA receptor's PCP site than the parent compound.[3][9][10] In contrast, PCMo and its methoxy-analogs show a moderate to low affinity, generally lower than that of PCP.[11][12]

CompoundNMDA Receptor Binding Affinity (Ki, nM)NMDA Receptor Functional Inhibition (IC50, µM)
Phencyclidine (PCP) 59 - 250[1][10]2.02[13]
3-HO-PCP 30[10][14]Not explicitly found, but potency is higher than PCP
PCMo ~12-fold lower affinity than PCP[12]Not explicitly found for PCMo, 26.7 for 3-MeO-PCMo[13]

Table 1: Comparative binding affinities and functional inhibition at the NMDA receptor. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Off-Target Receptor Profiles: A Key Differentiator

The most striking differences between these derivatives emerge from their off-target binding profiles.

  • Opioid Receptors: PCP itself has a very low affinity for opioid receptors.[10] In a remarkable divergence, 3-HO-PCP displays a high affinity for the µ-opioid receptor (MOR) , with a Ki value only an order of magnitude lower than that of morphine.[3][9][10] This dual action as both a potent NMDA antagonist and a MOR agonist is unique among arylcyclohexylamines and likely contributes to its distinct analgesic and euphoric effects.[10][15] Hydroxylation at other positions does not confer this significant opioid activity.[3][9]

  • Sigma (σ) Receptors: PCP and its analogs are known to bind to sigma receptors. 3-HO-PCP, for instance, has a high affinity for the σ1 receptor.[10]

  • Muscarinic Receptors: Hydroxylation of PCP generally leads to a considerable decrease in affinity for muscarinic receptors.[3][9]

  • Monoamine Transporters: PCP is known to inhibit the reuptake of dopamine and norepinephrine, contributing to its stimulant properties.[2][16] Derivatives like 3-HO-PCP also show an appreciable affinity for the serotonin transporter.[17]

The following diagram illustrates the primary signaling pathway and the binding sites for this class of compounds.

NMDA_Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel (PCP Site) GluN2 GluN2 Subunit Ca_influx Ca²+ Influx Glutamate Glutamate Glutamate->GluN2 Binds Glutamate->IonChannel Opens Channel Glycine Glycine (Co-agonist) Glycine->GluN1 Binds Glycine->IonChannel Opens Channel PCP_Derivs PCP Derivatives (e.g., 3-HO-PCP, PCMo) Uncompetitive Antagonists PCP_Derivs->IonChannel Binds inside channel PCP_Derivs->Ca_influx Blocks LTP Synaptic Plasticity (LTP, LTD) Ca_influx->LTP Mediates Blocked Blocked Binding_Assay_Workflow start Start: Rat Forebrain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge Centrifuge & Wash (Isolate Membranes) homogenize->centrifuge incubate Incubate: Membranes + [³H]MK-801 + Test Compound centrifuge->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze end End: Binding Affinity (Ki) analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Quantification in Biological Samples via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for the sensitive and specific quantification of PCP and its metabolites in biological fluids like blood and urine. [18][19][20] Causality: This method is chosen for its high resolving power (GC) and specific detection (MS). The nitrogen-phosphorus detector (NPD) is particularly sensitive for nitrogen-containing compounds like PCP derivatives. [18][19]Derivatization with an agent like heptafluorobutyric anhydride (HFBA) is often necessary to improve the volatility and thermal stability of hydroxylated metabolites, ensuring they travel through the GC column effectively. [18] Step-by-Step Methodology:

  • Sample Preparation: To a biological sample (e.g., 1 mL of urine or blood), add an internal standard (e.g., a deuterium-labeled version of the analyte).

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drugs from the complex biological matrix.

  • Derivatization: Evaporate the solvent and treat the dried extract with a derivatizing agent (e.g., HFBA) at an elevated temperature (e.g., 60°C for 30 min). [21]4. Reconstitution: Evaporate the derivatizing agent and reconstitute the sample in a small volume of a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject an aliquot of the sample into the GC-MS system. The GC separates the different compounds based on their boiling points and interaction with the column. The MS fragments the eluted compounds and detects the resulting ions, providing a "fingerprint" for positive identification and quantification.

  • Calibration: Prepare a standard curve with known concentrations of the analyte to accurately quantify the amount in the unknown sample.

Summary of Comparative Insights and Future Directions

The study of hydroxylated PCP derivatives and PCMo reveals critical insights into the structure-activity relationships of arylcyclohexylamines.

FeatureHydroxylated PCP Derivatives (e.g., 3-HO-PCP)PCMo (and its analogs)
Primary MoA Uncompetitive NMDA Receptor Antagonist [10]Uncompetitive NMDA Receptor Antagonist [12]
NMDA Affinity Variable by position; 3-HO-PCP has higher affinity than PCP. [9][10]Generally lower affinity than PCP. [12]
Key Off-Target High µ-opioid receptor affinity (unique to 3-HO-PCP). [3][10]Moderate affinity for other CNS receptors, but lacks strong opioid activity. [11]
In Vivo Potency 3-HO-PCP is more potent than PCP. [15]Generally less potent than PCP.
Primary Relevance Forensic identification of metabolites, potent novel psychoactive substances. [17][22]SAR studies, exploring the role of the amine ring in receptor binding.

Future Directions: The unique dual-pharmacology of 3-HO-PCP warrants further investigation. Its combined NMDA antagonism and µ-opioid agonism could represent a novel paradigm for developing potent analgesics with a different side-effect profile from traditional opioids. However, this same profile suggests a high potential for abuse. [14]Further research should focus on dissociating these two activities through further chemical modification. For PCMo and its analogs, their lower potency makes them less likely candidates for abuse but valuable as pharmacological tools to probe the steric and electronic requirements of the PCP binding site. Continued exploration of these derivatives will undoubtedly deepen our understanding of NMDA receptor pharmacology and may yet yield clinically valuable compounds.

References

  • Kamenka JM, Chiche B, Goudal R, et al. (1982). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Wallach, J., & Brandt, S. D. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • 3-HO-PCP. Wikipedia. Available at: [Link]

  • 3-HO-PCP. Grokipedia. Available at: [Link]

  • NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • Kamenka, J. M., et al. (1982). Chemical Synthesis and Molecular Pharmacology of Hydroxylated 1-( 1-Phenylcyclohexy1)piperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. ScienceDirect. Available at: [Link]

  • Al-Shorbagy, M. Y., & El-Sayed, N. S. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

  • Safer Using - 3-HO-PCP. CAHMA. Available at: [Link]

  • Nabeshima, T., et al. (1986). Quantitation of phencyclidine, its metabolites, and derivatives by gas chromatography with nitrogen-phosphorus detection: application for in vivo and in vitro biotransformation studies. Journal of Analytical Toxicology. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • 3-HO-PCP found in ketamine sample. The Know. Available at: [Link]

  • Holsztynska, E. J., & Domino, E. F. (1986). Quantitative Analysis of Phencyclidine and Metabolites by Capillary Column Gas Chromatography. Journal of Analytical Toxicology. Available at: [Link]

  • 3-OH-PCP 47th ECDD Critical Review Public Version. World Health Organization. Available at: [Link]

  • Mechanisms of action and therapeutic potential of PCSK9-regulating drugs. PMC. Available at: [Link]

  • Kermani, M., et al. (2015). Synthesis and Antinociceptive Behaviors of New Methyl and Hydroxyl Derivatives of Phencyclidine. ResearchGate. Available at: [Link]

  • Phencyclidine. Wikipedia. Available at: [Link]

  • Comparison of inhibitory potencies of PCP, 3-MeO-PCP and 3-MeOPCMo on... ResearchGate. Available at: [Link]

  • Petrasovits, B. (2015). Detection and Quantification of Phencyclidine (PCP) in Postmortem Blood for the Application of Death Investigation. Marshall University. Available at: [Link]

  • Synthesis and Pharmacology of PCP Analogs. Erowid. Available at: [Link]

  • Holsztynska, E. J., & Domino, E. F. (1986). Biotransformation of phencyclidine. PubMed. Available at: [Link]

  • Phencyclidine (PCP) metabolites. ResearchGate. Available at: [Link]

  • In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Comparison of the chemical structures of a phencyclidine, b 4-MeO-PCP,... ResearchGate. Available at: [Link]

  • Relative potency of drugs as PCP-Ilke discriminative stimuli and as... ResearchGate. Available at: [Link]

  • Brandt, S. D., et al. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed. Available at: [Link]

  • Ameline, A., et al. (2021). Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification. Taylor & Francis Online. Available at: [Link]

  • Mardal, M., et al. (2020). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. PubMed. Available at: [Link]

  • Marcus, B. (2023). Principles and Mechanism of Pharmacodynamics. Longdom Publishing. Available at: [Link]

  • Mechanisms of action of lipoxygenase and cytochrome P-450-mono-oxygenase inhibitors in blocking endothelium-dependent vasodilatation. PMC. Available at: [Link]

  • Milhorn, H. T. (1991). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. PMC. Available at: [Link]

  • Johnson, K. M. (1987). Phencyclidine: Behavioral and Biochemical Evidence Supporting a Role for Dopamine. Federation of American Societies for Experimental Biology. Available at: [Link]

  • Nakahara, Y., et al. (1997). Incorporation of phencyclidine and its hydroxylated metabolites into hair. PubMed. Available at: [Link]

  • Definition of Primary Mode of Action of a Combination Product. Federal Register. Available at: [Link]

  • Document: Synthesis and nicotinic receptor activity of a hydroxylated tropane. (CHEMBL1146702). ChEMBL. Available at: [Link]

  • McKinley, M. K., et al. (1999). Synthesis and characterization of hydroxylated polychlorinated biphenyls (PCBs) identified in human serum. PubMed. Available at: [Link]

  • Clinical Pharmacology & Toxicology Pearl of the Week ~ Phencyclidine (PCP) ~. Alberta Health Services. Available at: [Link]

  • Nabeshima, T., et al. (1988). Pharmacokinetic and Pharmacodynamic Evaluation of Phencyclidine and Its Decadeutero Variant. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs. MDPI. Available at: [Link]

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]

Sources

Validation

Assessing the discriminative stimulus effects of PCMo versus other NMDA blockers

Executive Summary This guide provides a technical assessment of PCMo (N-(1-phenylcyclohexyl)morpholine, also abbreviated as PCM) within the context of discriminative stimulus effects . As a structural analog of Phencycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of PCMo (N-(1-phenylcyclohexyl)morpholine, also abbreviated as PCM) within the context of discriminative stimulus effects . As a structural analog of Phencyclidine (PCP), PCMo serves as a critical reference point for understanding the Structure-Activity Relationships (SAR) of dissociative anesthetics.

Experimental data indicates that while PCMo acts as a full substitute for PCP in drug discrimination assays—confirming a shared mechanism of action—it exhibits significantly reduced potency compared to the parent compound. This reduction is mechanistically attributed to the replacement of the lipophilic piperidine ring with a more polar morpholine ring, altering the binding affinity at the intrachannel PCP site of the NMDA receptor.

Mechanistic Framework: The PCP Binding Site[1][2][3]

To understand the discriminative stimulus, one must first visualize the molecular target. PCMo, like PCP, Ketamine, and MK-801, functions as a non-competitive NMDA receptor antagonist .

These compounds act as "open channel blockers." They do not compete with Glutamate or Glycine at the agonist sites; rather, they require the channel to open before they can bind to a specific site (the PCP motif) deep within the ion pore, effectively "plugging" the channel and preventing Ca²⁺ influx.

Figure 1: NMDA Receptor Blockade Mechanism

NMDA_Mechanism cluster_blockers Dissociative Antagonists Glutamate Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed Binds Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds NMDAR_Open Channel Opening (Mg2+ block removed) NMDAR_Closed->NMDAR_Open Membrane Depolarization Binding_Site PCP Binding Site (Inside Channel) NMDAR_Open->Binding_Site Access Granted PCP PCP PCP->Binding_Site PCMo PCMo (Morpholine Analog) PCMo->Binding_Site Ketamine Ketamine Ketamine->Binding_Site Blockade Ion Flow Blocked (No Ca2+ Influx) Binding_Site->Blockade Steric Occlusion Signal Discriminative Stimulus (Interoceptive Cue) Blockade->Signal Downstream Effect

Caption: Logical flow of open-channel blockade. Agonist binding opens the gate, allowing PCMo/PCP to bind internally and halt ion flux.

Comparative Analysis: PCMo vs. Alternatives

The following data synthesizes results from primate (Squirrel Monkey) and rodent drug discrimination assays. The primary metric is the ED₅₀ (Effective Dose for 50% drug-lever responding), which serves as a proxy for in vivo potency.

Table 1: Relative Potency and Efficacy Profile
CompoundChemical ClassRelative Potency (vs. PCP)Efficacy (% Max Substitution)Binding Affinity (Ki)Clinical/Research Status
PCP Arylcyclohexylamine1.0 (Reference) 100%High (~59 nM)Schedule II (US) / Toxic
TCP Thienyl Analog1.3 – 1.5x100%Very HighResearch Tool
MK-801 Benzomorphan2.0 – 3.0x100%Extremely HighResearch Tool (High Specificity)
PCMo Morpholine Analog0.2 – 0.3x 100% Moderate Research / NPS
Ketamine Arylcyclohexylamine0.1 – 0.2x100%Moderate-LowAnesthetic / Antidepressant
Memantine Adamantane< 0.05xPartial/Full*LowAlzheimer's Therapeutic

*Note: Memantine substitution is dose-dependent and often accompanied by rate suppression before full substitution is achieved due to its faster off-rate kinetics.

Key Comparative Insights
  • Potency Shift: PCMo is consistently less potent than PCP but more potent than Ketamine in primate models [1].

  • Full Substitution: Despite lower potency, PCMo produces a discriminative stimulus indistinguishable from PCP at sufficiently high doses. This confirms that the morpholine substitution affects affinity (how tightly it binds) and distribution (getting to the brain), but not the fundamental intrinsic activity at the receptor.

  • SAR Implication: Replacing the piperidine ring (PCP) with a morpholine ring (PCMo) introduces an oxygen atom. This increases polarity, likely reducing lipophilicity and blood-brain barrier penetration, and potentially destabilizing hydrophobic interactions within the PCP binding pocket [2].

Experimental Protocol: Drug Discrimination Assay

To assess PCMo yourself, you must utilize a Two-Lever Operant Conditioning paradigm. This is the gold standard for determining if a novel compound "feels" like a known training drug (e.g., PCP) to the animal.

Phase 1: Training (Establish Baseline)
  • Subject: Male Sprague-Dawley rats or Squirrel Monkeys.

  • Apparatus: Operant chamber with two levers (Left = Drug, Right = Saline) and a food dispenser.

  • Schedule: Fixed Ratio (FR) 10 or 32 (subject must press 10 or 32 times to get food).

  • Training Drug: PCP (e.g., 1.5 mg/kg rats, 0.16 mg/kg monkeys).

  • Criteria: The subject is considered "trained" when they select the correct lever >85% of the time for 10 consecutive sessions.

Phase 2: Substitution Testing (The PCMo Experiment)
  • Objective: Determine if PCMo generalizes to the PCP cue.

  • Method: Administer various doses of PCMo (e.g., 0.5, 1.0, 3.0, 6.0 mg/kg) via intraperitoneal (IP) or intramuscular (IM) injection.

  • Test Session:

    • Inject PCMo.

    • Wait for onset (typically 15-30 mins).

    • Place subject in chamber.

    • Record which lever is pressed first and the total distribution of presses.

    • Crucial: Do not reinforce (feed) during the first few minutes of testing to avoid training the animal on the new compound.

Figure 2: Experimental Workflow (Graphviz)

DD_Protocol Start Start: Naive Subject Shaping Phase 1: Shaping (Learn to press lever) Start->Shaping Training Phase 2: Discrimination Training (PCP vs. Saline) Shaping->Training Check Criteria Met? (>85% Accuracy) Training->Check Check->Training No Test_PCMo Phase 3: Test PCMo (Variable Doses) Check->Test_PCMo Yes Result_Drug Drug Lever > 80% (Full Substitution) Test_PCMo->Result_Drug PCMo mimics PCP Result_Saline Saline Lever > 80% (No Substitution) Test_PCMo->Result_Saline PCMo inactive Result_Mixed Mixed Responding (Partial Substitution) Test_PCMo->Result_Mixed Intermediate Dose

Caption: Decision tree for evaluating PCMo. Success depends on rigorous training criteria before testing.

Data Interpretation & Pitfalls

When analyzing your data, look for the ED₅₀ .

  • Calculation: Plot the % Drug Lever Responding (Y-axis) vs. Log Dose (X-axis). The dose crossing the 50% mark is your ED₅₀.

  • Rate Suppression: Watch the response rate (presses per minute). If PCMo suppresses responding (sedation/ataxia) before it produces drug-lever responding, it may have "non-specific" toxic effects or poor selectivity.

    • Note: In monkeys, PCMo typically suppresses response rates at doses 3-5x higher than the discriminative dose, indicating a good safety margin for behavioral testing [1].

Self-Validating the System

To ensure your assay is trustworthy:

  • Positive Control: Run a known PCP dose; the animal must choose the Drug Lever.

  • Negative Control: Run Saline; the animal must choose the Saline Lever.

  • Antagonism Test: Pre-treat with a specific antagonist (if available, though difficult for NMDA channel blockers) to block the effect.

References

  • Brady, K. T., & Balster, R. L. (1981). Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey. Journal of Pharmacology and Experimental Therapeutics, 220(1), 56-62.[1]

  • Ahmadi, A., et al. (2011).[2] New morpholine analogues of phencyclidine: chemical synthesis and pain perception in rats.[3] European Journal of Medicinal Chemistry, 46(6), 2531-2539.

  • Colestock, T., et al. (2018). Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.[4][5] Drug Testing and Analysis, 10(2), 272-283.

  • Largent, B. L., et al. (1986).[6] Pharmacological and autoradiographic discrimination of sigma and phencyclidine receptor binding sites in brain.[1] Journal of Pharmacology and Experimental Therapeutics, 238(2), 739-748.

Sources

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